molecular formula C5H7O3- B1236294 3-Methyl-2-oxobutanoate

3-Methyl-2-oxobutanoate

Cat. No.: B1236294
M. Wt: 115.11 g/mol
InChI Key: QHKABHOOEWYVLI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion, an oxo fatty acid anion and a branched-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 3-methyl-2-oxobutanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7O3-

Molecular Weight

115.11 g/mol

IUPAC Name

3-methyl-2-oxobutanoate

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1

InChI Key

QHKABHOOEWYVLI-UHFFFAOYSA-M

SMILES

CC(C)C(=O)C(=O)[O-]

Canonical SMILES

CC(C)C(=O)C(=O)[O-]

Synonyms

2-ketoisovalerate
2-oxoisovalerate
3-methyl-2-oxobutanoate
3-methyl-2-oxobutyrate
alpha-keto-isovaleric acid
alpha-ketoisopentanoic acid
alpha-ketoisovalerate
alpha-ketoisovalerate, calcium salt
alpha-ketoisovalerate, sodium salt
alpha-ketoisovaleric acid
alpha-ketovaline
alpha-oxoisovalerate
calcium ketovaline

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of 3-Methyl-2-Oxobutanoate in Branched-Chain Amino Acid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Biochemical Significance, Regulatory Mechanisms, and Implications in Health and Disease

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is a critical metabolic intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine.[1][2] This alpha-keto acid stands at a crucial crossroads in BCAA metabolism, a pathway of central importance for protein synthesis, energy homeostasis, and nutrient signaling.[1][3] Dysregulation of BCAA metabolism, and consequently the levels of this compound, is implicated in a spectrum of human diseases, ranging from rare genetic disorders like Maple Syrup Urine Disease (MSUD) to complex metabolic conditions such as insulin resistance, type 2 diabetes, and obesity.[1][4] This technical guide provides a comprehensive overview of the role of this compound in BCAA metabolism, intended for researchers, scientists, and drug development professionals. We will delve into its core biochemical pathways, regulatory networks, and analytical methodologies, and present quantitative data and signaling pathway diagrams to facilitate a deeper understanding of this key metabolite.

Biochemical Pathways Involving this compound

The catabolism of valine is a multi-step process that begins with its conversion to this compound. This initial step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs).[1] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1]

The this compound formed then undergoes irreversible oxidative decarboxylation, a rate-limiting step in BCAA catabolism. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2] The BCKDH complex converts this compound into isobutyryl-CoA, which is further metabolized to propionyl-CoA and ultimately enters the citric acid cycle as succinyl-CoA.[1]

BCAA_Metabolism Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV BCAT Glutamate Glutamate KIV->Valine BCAT Isobutyryl_CoA Isobutyryl_CoA KIV->Isobutyryl_CoA BCKDH Complex alpha_KG α-Ketoglutarate CO2 CO2 Propionyl_CoA Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle alpha_KG->Glutamate NAD NAD+ NADH NADH + H+ NAD->NADH

Figure 1: Catabolic Pathway of Valine to Succinyl-CoA.

Regulatory Mechanisms of this compound Levels

The concentration of this compound is tightly regulated, primarily through the activity of the BCKDH complex. The BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle.[2] Phosphorylation of the E1α subunit of the BCKDH complex by BCKDH kinase (BCKDK) leads to its inactivation, while dephosphorylation by the phosphatase PPM1K (also known as PP2Cm) activates the complex.[2] The activity of BCKDK itself is subject to regulation; for instance, it is inhibited by the branched-chain keto acids, including this compound, creating a feedback mechanism.[2]

Transcriptional regulation also plays a role in controlling the enzymes of BCAA metabolism. For example, the transcription factor Kruppel-like factor 15 (KLF15) can regulate the expression of the BCAT2 gene.[5]

BCKDH_Regulation BCKDH_active BCKDH (active) BCKDH_inactive BCKDH-P (inactive) BCKDH_active->BCKDH_inactive Phosphorylation BCKDK BCKDH Kinase (BCKDK) BCKDH_active->BCKDK ATP -> ADP BCKDH_inactive->BCKDH_active Dephosphorylation PPM1K PPM1K (Phosphatase) BCKDH_inactive->PPM1K Pi BCKDK->BCKDH_active PPM1K->BCKDH_inactive KIV This compound KIV->BCKDK Inhibits

Figure 2: Regulation of the BCKDH Complex Activity.

Role in Disease

Maple Syrup Urine Disease (MSUD): This is an autosomal recessive disorder caused by a deficiency in the BCKDH complex.[4] This deficiency leads to the accumulation of BCAAs and their corresponding α-keto acids, including this compound, in blood, urine, and cerebrospinal fluid.[1] The buildup of these compounds is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death.[4]

Metabolic Syndrome, Obesity, and Type 2 Diabetes: Elevated levels of circulating BCAAs and their keto-acid derivatives, including this compound, are strongly associated with insulin resistance, obesity, and an increased risk of developing type 2 diabetes.[3] While the precise causal relationship is still under investigation, it is thought that the accumulation of these metabolites may contribute to impaired insulin signaling and mitochondrial dysfunction.[3]

Quantitative Data Presentation

The following table summarizes the reported concentrations of this compound in plasma under various physiological and pathological conditions.

ConditionSpeciesSample TypeConcentration (µM)Reference
Healthy Adults (fasting)HumanPlasma10 - 40[3]
Post-Exercise (15 min)HumanPlasmaSignificant increase from baseline[6]
Type 2 DiabetesHumanPlasmaSignificantly elevated vs. controls[7]
ObesityHumanPlasmaElevated vs. lean individuals[7]
Maple Syrup Urine Disease (untreated)HumanPlasma> 1000[4]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes the general steps for the quantification of this compound in plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its internal standard should be optimized.

LCMS_Workflow start Plasma Sample protein_precipitation Protein Precipitation (ice-cold acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis

Figure 3: Experimental Workflow for LC-MS/MS Analysis.
BCKDH Activity Assay

This spectrophotometric assay measures the activity of the BCKDH complex.

1. Tissue Homogenization:

  • Homogenize tissue samples in an appropriate buffer containing detergents and protease inhibitors.

  • Centrifuge the homogenate to pellet cellular debris.

2. Enzyme Reaction:

  • In a microplate, combine the tissue extract with an assay buffer containing cofactors such as thiamine pyrophosphate (TPP), NAD+, and Coenzyme A.

  • Initiate the reaction by adding the substrate, this compound.

  • The production of NADH is monitored by the increase in absorbance at 340 nm over time.

Signaling Pathways

While the BCAA leucine is a well-established activator of the mTORC1 signaling pathway, a direct signaling role for this compound is less defined.[1] Its primary known function is as a metabolic intermediate. However, at the high concentrations seen in MSUD, this compound can exert neurotoxic effects, potentially by interfering with neurotransmitter metabolism and inducing oxidative stress.[4] Some studies suggest it may influence GABAergic and glutamatergic systems. It is important to note that the signaling effects of elevated BCAAs and their keto acids are an active area of research, and the contribution of each metabolite to the overall signaling dysregulation in metabolic diseases is complex.

Conclusion

This compound is a central player in branched-chain amino acid metabolism. Its concentration is a critical indicator of the metabolic status of the valine catabolic pathway and is tightly regulated, primarily at the level of the BCKDH complex. Aberrant levels of this compound are a hallmark of Maple Syrup Urine Disease and are increasingly recognized as a significant factor in the pathophysiology of common metabolic disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the intricate roles of this key metabolite in health and disease, with the ultimate goal of developing novel diagnostic and therapeutic strategies.

References

3-Methyl-2-oxobutanoate as a precursor for pantothenic acid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Methyl-2-Oxobutanoate as a Precursor for Pantothenic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid, also known as vitamin B5, is a vital water-soluble vitamin that serves as the universal precursor for the biosynthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP).[1][2][3] Both CoA and ACP are essential cofactors in a vast array of metabolic reactions, including the synthesis of fatty acids and polyketides, and the operation of the tricarboxylic acid (TCA) cycle.[2][3] While most bacteria, archaea, and plants can synthesize pantothenate de novo, mammals must obtain it from their diet.[4][5] This metabolic distinction makes the pantothenate biosynthetic pathway an attractive target for the development of novel antimicrobial agents.[4]

This technical guide provides a comprehensive overview of the pantothenic acid biosynthesis pathway, with a specific focus on the initial and committed step: the conversion of this compound (also known as α-ketoisovalerate) into ketopantoate. We will delve into the enzymology, regulation, and experimental methodologies used to study this critical metabolic route.

The Pantothenic Acid Biosynthesis Pathway

The synthesis of pantothenic acid is a concise enzymatic pathway that utilizes precursors from amino acid metabolism. In organisms like Escherichia coli, the pathway consists of four key enzymatic steps.

  • Formation of Ketopantoate : The pathway initiates with the conversion of This compound (α-ketoisovalerate), an intermediate in valine biosynthesis, to ketopantoate.[2][6] This reaction is catalyzed by the enzyme ketopantoate hydroxymethyltransferase (KPHMT) , encoded by the panB gene.[1][2][7] The reaction involves the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[8][9]

  • Formation of Pantoate : The resulting ketopantoate is then reduced to D-pantoate by ketopantoate reductase (KPR) , the product of the panE gene, utilizing NADPH as a cofactor.[2]

  • Formation of β-Alanine : In a separate branch, L-aspartate is converted to β-alanine by aspartate-1-decarboxylase , which is encoded by the panD gene.[2]

  • Condensation to form Pantothenate : Finally, pantothenate synthetase (PS) , the product of the panC gene, catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form D-pantothenate.[2]

This pathway highlights this compound as the entry point for the carbon skeleton that will become the pantoate moiety of the final vitamin.

Pantothenate_Biosynthesis cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis aKIV This compound (α-Ketoisovalerate) KP Ketopantoate aKIV->KP PanB (KPHMT) + 5,10-CH₂-THF - THF Pantoate D-Pantoate KP->Pantoate PanE (KPR) + NADPH - NADP+ Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate PanC (PS) + ATP - AMP + PPi Asp L-Aspartate bAla β-Alanine Asp->bAla PanD - CO₂ bAla->Pantothenate KPHMT_Mechanism cluster_Enzyme PanB (KPHMT) Active Site Mg Mg²⁺ aKIV This compound aKIV->Mg coordinates KP Ketopantoate aKIV->KP Product MTHF 5,10-CH₂-THF MTHF->aKIV Hydroxymethyl Group Transfer THF THF MTHF->THF Cofactor Regeneration MFA_Workflow A 1. Experimental Design (Tracer & Culture System) B 2. Cell Culture with ¹³C-Labeled Substrate A->B C 3. Rapid Sampling & Metabolic Quenching B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS Analysis (Determine Labeling Patterns) D->E F 6. Flux Calculation (Computational Modeling) E->F G Metabolic Flux Map F->G

References

The Role of 3-Methyl-2-oxobutanoate in Maple Syrup Urine Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is an autosomal recessive inborn error of metabolism characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids. Among these, 3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, derived from the transamination of valine, is a key metabolite implicated in the pathophysiology of MSUD. Its accumulation contributes significantly to the severe neurological damage observed in affected individuals. This technical guide provides a comprehensive overview of the relationship between this compound and MSUD, including its biochemical basis, quantitative data on its accumulation, detailed experimental protocols for its analysis, and an exploration of the signaling pathways disrupted by its toxicity.

Introduction: The Biochemical Basis of MSUD

Maple Syrup Urine Disease is caused by mutations in the genes encoding the subunits of the BCKDH complex, a multienzyme complex located in the inner mitochondrial membrane. This complex catalyzes the irreversible oxidative decarboxylation of the BCKAs: α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and this compound (from valine)[1][2]. A deficiency in BCKDH activity leads to the systemic accumulation of these BCKAs and their corresponding BCAAs[3][4]. The buildup of these metabolites is toxic, particularly to the central nervous system, leading to a range of clinical manifestations from poor feeding and lethargy in neonates to seizures, coma, and intellectual disability if left untreated[5][6][7]. The characteristic sweet odor of the urine, reminiscent of maple syrup, is due to the presence of these accumulated organic acids[8].

Quantitative Analysis of this compound and Other Metabolites

The diagnosis and monitoring of MSUD rely on the quantitative analysis of BCAAs and BCKAs in various biological fluids. The tables below summarize the typical concentrations of these metabolites in healthy individuals and in patients with MSUD.

Table 1: Plasma Concentrations of Branched-Chain Amino Acids and Ketoacids

AnalyteHealthy Control (μmol/L)MSUD Patient (μmol/L)
Leucine50 - 150>400 (can exceed 2000 during crisis)[9][10]
Isoleucine30 - 90Significantly elevated
Valine150 - 300Significantly elevated
α-Ketoisocaproate (KIC)10 - 40Significantly elevated
α-Keto-β-methylvalerate (KMV)5 - 20Significantly elevated
This compound (KIV) 5 - 20 Significantly elevated (often >100) [11]
AlloisoleucineNot detectable>5 (pathognomonic for MSUD)[12]

Table 2: Urine Concentrations of Branched-Chain Ketoacids

AnalyteHealthy Control (mmol/mol creatinine)MSUD Patient (mmol/mol creatinine)
α-Ketoisocaproate (KIC)< 5Markedly elevated
α-Keto-β-methylvalerate (KMV)< 5Markedly elevated
This compound (KIV) < 5 Markedly elevated [13]

Table 3: Cerebrospinal Fluid (CSF) Concentrations of Branched-Chain Amino Acids

AnalyteHealthy Control (μmol/L)MSUD Patient (μmol/L)
Leucine5 - 15Significantly elevated
Isoleucine2 - 8Significantly elevated
Valine10 - 30Significantly elevated

Note: The concentrations in MSUD patients can vary significantly depending on the clinical state (metabolic crisis vs. stable) and the specific subtype of the disease.

Experimental Protocols

Accurate quantification of this compound and other relevant metabolites is crucial for the diagnosis and management of MSUD. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most commonly used analytical techniques.

Quantification of Urinary Organic Acids by GC-MS

This protocol describes the analysis of urinary organic acids, including this compound, following extraction and derivatization.

Materials:

  • Urine sample

  • Internal standard solution (e.g., tropic acid or a stable isotope-labeled analog)[3]

  • Hydroxylamine hydrochloride (for oximation of keto groups)

  • Ethyl acetate (for extraction)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)[7]

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine sample to room temperature.

    • To 1 mL of urine, add a known amount of the internal standard.

    • Adjust the pH to <2 with HCl.

    • Saturate the sample with sodium chloride.

  • Extraction:

    • Extract the acidified urine twice with 3 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of hydroxylamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to form oximes of the keto acids[1][14].

    • Evaporate the pyridine and add 100 µL of BSTFA + 1% TMCS.

    • Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives[1][7].

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 10 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Scan range: m/z 50-600.

      • Acquisition mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

  • Quantification:

    • Identify the TMS-derivatized this compound based on its retention time and mass spectrum.

    • Quantify using a calibration curve prepared with standards and the internal standard.

Quantification of Plasma Amino Acids and Ketoacids by UPLC-MS/MS

This protocol provides a method for the simultaneous analysis of underivatized amino acids and ketoacids in plasma.

Materials:

  • Plasma sample

  • Internal standard solution (stable isotope-labeled amino acids and ketoacids)

  • Acetonitrile (for protein precipitation)[15]

  • Formic acid

  • UPLC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins[16].

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample.

    • UPLC Conditions (example):

      • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analytes of interest.

      • Flow rate: 0.3 mL/min

      • Column temperature: 40°C

    • MS/MS Conditions (example):

      • Ionization mode: Electrospray Ionization (ESI), positive mode for amino acids and negative mode for ketoacids.

      • Acquisition mode: Multiple Reaction Monitoring (MRM).

      • Define specific precursor-to-product ion transitions for each analyte and internal standard.

  • Quantification:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate concentrations using a calibration curve.

Pathophysiology: The Neurotoxic Effects of this compound

The accumulation of this compound and other BCKAs is central to the neuropathology of MSUD. The proposed mechanisms of neurotoxicity are multifaceted and include:

  • Disruption of Energy Metabolism: this compound can inhibit key mitochondrial enzymes involved in cellular respiration, such as the pyruvate dehydrogenase complex and α-ketoglutarate dehydrogenase complex[4]. This impairment of mitochondrial function leads to decreased ATP production and a cellular energy deficit.

  • Induction of Oxidative Stress: The accumulation of BCKAs, including this compound, has been shown to induce the production of reactive oxygen species (ROS) and deplete endogenous antioxidant defenses[17][18]. This oxidative stress leads to damage of lipids, proteins, and DNA, contributing to neuronal cell injury.

  • Induction of Apoptosis: Elevated levels of this compound and other BCKAs can trigger programmed cell death (apoptosis) in neuronal cells. This process is mediated through the intrinsic (mitochondrial) apoptotic pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound in MSUD.

Biochemical Pathway of Branched-Chain Amino Acid Catabolism

BCAA_Catabolism cluster_MSUD Maple Syrup Urine Disease (MSUD) Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Leucine Leucine Leucine->BCAT KIV This compound (α-Ketoisovalerate) BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex KIV->BCKDH KMV α-Keto-β-methylvalerate KMV->BCKDH KIC α-Ketoisocaproate KIC->BCKDH BCAT->KIV Transamination BCAT->KMV BCAT->KIC Metabolites Further Metabolism (Succinyl-CoA, Acetyl-CoA) BCKDH->Metabolites Oxidative Decarboxylation MSUD_block Deficient in MSUD

Figure 1: Branched-Chain Amino Acid Catabolism and the Defect in MSUD.
Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway KIV High [this compound] Mito_Dys Mitochondrial Dysfunction KIV->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) KIV->ROS Bax_Bak Bax/Bak Activation (Conformational Change) Mito_Dys->Bax_Bak ROS->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Intrinsic Apoptotic Pathway Activated by this compound.
Experimental Workflow for MSUD Metabolite Analysis

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Blood, Urine, CSF) Sample_Processing Sample Processing (Centrifugation, Storage at -80°C) Sample_Collection->Sample_Processing Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample_Processing->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization If required Analysis Instrumental Analysis (GC-MS or UPLC-MS/MS) Extraction->Analysis Derivatization->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Interpretation Clinical Interpretation & Report Generation Quantification->Interpretation

Figure 3: A Typical Experimental Workflow for Metabolite Analysis in MSUD.

Therapeutic Strategies and Future Directions

The mainstay of treatment for MSUD is a strict lifelong dietary restriction of BCAAs, which requires a special metabolic formula and careful monitoring of plasma amino acid levels[19]. Liver transplantation is a curative option as it provides a source of functional BCKDH enzyme.

Future research is focused on developing novel therapeutic approaches, including:

  • Gene Therapy: Introducing a functional copy of the mutated gene to restore BCKDH activity.

  • Enzyme Replacement Therapy: Administering a recombinant form of the BCKDH enzyme.

  • Small Molecule Therapies: Developing drugs that can correct the misfolding of the mutant enzyme or enhance its residual activity.

  • Neuroprotective Agents: Investigating compounds that can mitigate the neurotoxic effects of accumulated BCKAs, such as antioxidants.

Conclusion

This compound is a key neurotoxic metabolite that accumulates in Maple Syrup Urine Disease due to a deficiency in the BCKDH complex. Its accumulation contributes to the severe neurological manifestations of the disease through mechanisms that include impaired energy metabolism, induction of oxidative stress, and apoptosis. The accurate quantification of this compound and other BCAAs and BCKAs is essential for the diagnosis and management of MSUD. A deeper understanding of the molecular signaling pathways disrupted by this metabolite will be crucial for the development of novel and more effective therapeutic interventions for this devastating disease. This guide provides a foundational resource for researchers and clinicians working towards improving the lives of individuals with MSUD.

References

An In-depth Technical Guide on the Discovery and History of 3-Methyl-2-oxobutanoate in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA) valine. Its discovery and the elucidation of its metabolic fate have been instrumental in understanding BCAA metabolism and its implications in various physiological and pathological states, including the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the historical milestones, key metabolic pathways, quantitative data, and detailed experimental protocols related to this compound.

Discovery and Historical Context

The journey to understanding the role of this compound is intertwined with the broader history of amino acid metabolism research. While the direct discovery of this specific α-keto acid is not attributed to a single breakthrough moment, its significance emerged from studies on branched-chain amino acid catabolism and the investigation of metabolic disorders.

A pivotal moment in this history was the characterization of Maple Syrup Urine Disease (MSUD), a severe genetic disorder first described in 1954. In 1960, Dancis and colleagues established that the metabolic defect in MSUD lay in the oxidative decarboxylation of the α-keto acids derived from the three branched-chain amino acids: leucine, isoleucine, and valine.[1] This finding brought to the forefront the importance of the metabolic pathway involving this compound, the α-keto acid of valine.

Subsequent research focused on identifying and characterizing the enzyme complex responsible for this crucial step. In 1978, the branched-chain α-keto acid dehydrogenase (BCKDH) complex was successfully purified, paving the way for a deeper understanding of its structure, function, and regulation.[1] These discoveries were foundational in delineating the metabolic pathways in which this compound is a key player.

Metabolic Pathways Involving this compound

This compound is a central node in several critical metabolic pathways, primarily the degradation and biosynthesis of valine, and the biosynthesis of pantothenate (Vitamin B5).

Valine Catabolism

The breakdown of valine is a multi-step process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site.

  • Step 1: Transamination: Valine is first converted to this compound by the action of a branched-chain aminotransferase (BCAT). This reversible reaction involves the transfer of the amino group from valine to α-ketoglutarate, forming glutamate.[2]

  • Step 2: Oxidative Decarboxylation: this compound is then irreversibly decarboxylated to isobutyryl-CoA by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in valine catabolism and is deficient in individuals with MSUD.[2]

  • Subsequent Steps: Isobutyryl-CoA is further metabolized through a series of reactions to ultimately yield succinyl-CoA, which can then enter the citric acid cycle.[3]

Valine_Catabolism Valine Valine Three_Methyl_2_oxobutanoate This compound (α-Ketoisovalerate) Valine->Three_Methyl_2_oxobutanoate Branched-chain aminotransferase (BCAT) alpha_ketoglutarate α-Ketoglutarate Glutamate Glutamate alpha_ketoglutarate->Glutamate Isobutyryl_CoA Isobutyryl-CoA Three_Methyl_2_oxobutanoate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) complex (NAD+, CoA -> NADH, CO2) Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Diagram 1: Valine Catabolism Pathway.
Valine Biosynthesis

In organisms capable of synthesizing valine, such as bacteria and plants, this compound serves as the immediate precursor to valine. The final step is a transamination reaction, essentially the reverse of the first step in catabolism, where an amino group is transferred to this compound to form valine.

Valine_Biosynthesis Pyruvate Pyruvate alpha_Ketoisovalerate This compound (α-Ketoisovalerate) Pyruvate->alpha_Ketoisovalerate Multiple Steps Valine Valine alpha_Ketoisovalerate->Valine Branched-chain aminotransferase (BCAT) Glutamate Glutamate alpha_ketoglutarate α-Ketoglutarate Glutamate->alpha_ketoglutarate

Diagram 2: Valine Biosynthesis Pathway.
Pantothenate (Vitamin B5) Biosynthesis

In many microorganisms, this compound is a precursor for the synthesis of pantothenate, a component of Coenzyme A. In this pathway, this compound is hydroxymethylated to form ketopantoate by the enzyme ketopantoate hydroxymethyltransferase.[4]

Pantothenate_Biosynthesis Three_Methyl_2_oxobutanoate This compound (α-Ketoisovalerate) Ketopantoate Ketopantoate Three_Methyl_2_oxobutanoate->Ketopantoate Ketopantoate hydroxymethyltransferase Pantothenate Pantothenate (Vitamin B5) Ketopantoate->Pantothenate Multiple Steps

Diagram 3: Pantothenate Biosynthesis Pathway.

Quantitative Data

The concentration of this compound and the kinetic properties of the enzymes involved in its metabolism are crucial for understanding its physiological role.

Cellular and Plasma Concentrations of this compound
Biological MatrixSpeciesConcentration (μmol/L)Reference(s)
Human Plasma (fasting)Human10.6 ± 0.8[5]
Rat PlasmaRat~25[6]
Pig SerumPig~20[7]
Kinetic Parameters of Key Enzymes

Branched-chain Aminotransferase (BCAT)

SubstrateEnzyme SourceKm (mM)Vmax (U/mg) or kcat (s-1)Reference(s)
This compoundThermoproteus tenax0.041 ± 00.91 ± 0.05 U/mg[8]
L-ValineMycobacterium tuberculosis2.854.28 μmol/min/mg[9]
α-KetoglutarateThermoproteus tenax6.59 ± 1.21.44 ± 0.07 U/mg[8]

Branched-chain α-keto acid Dehydrogenase (BCKDH) Complex

SubstrateEnzyme SourceKm (mM)Vmax (nmol/min/mg protein)Reference(s)
α-KetoisovalerateRat Liver Mitochondria--[10]
α-KetoisocaproateBovine Liver--[11]

Note: Specific Vmax values for BCKDH with this compound are often reported as activity units under specific assay conditions and can vary significantly between studies and tissues.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound and its associated metabolic pathways.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the analysis of organic acids, including this compound, in biological fluids.

GCMS_Workflow start Start: Biological Sample (e.g., Plasma, Urine) extraction 1. Sample Preparation: - Add internal standard - Protein precipitation (e.g., with acetone) - Centrifugation start->extraction derivatization 2. Derivatization: - Evaporate supernatant to dryness - Add derivatizing agent (e.g., BSTFA + 1% TMCS) - Heat at 60-70°C extraction->derivatization gcms_analysis 3. GC-MS Analysis: - Inject derivatized sample - Separation on GC column - Detection by Mass Spectrometer derivatization->gcms_analysis data_analysis 4. Data Analysis: - Peak identification and integration - Quantification using standard curve gcms_analysis->data_analysis end End: Concentration of This compound data_analysis->end BCAT_Assay_Workflow start Start: Prepare Assay Mixture reaction_init 1. Add Enzyme Extract to initiate the reaction start->reaction_init spectro_reading 2. Monitor Decrease in Absorbance at 340 nm over time reaction_init->spectro_reading calculation 3. Calculate BCAT Activity (using Beer-Lambert Law and NADH extinction coefficient) spectro_reading->calculation end End: BCAT Activity (U/mg protein) calculation->end

References

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a pivotal intermediate in the metabolism of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine.[1][2] Its chemical structure, featuring both a ketone and a carboxylate functional group, imparts it with unique reactivity and a central role in various biochemical pathways. An understanding of its chemical properties and structure is fundamental for researchers in metabolic diseases, drug development, and nutritional science. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed structural information, experimental protocols for its analysis, and its role in metabolic signaling pathways.

Chemical and Physical Properties

This compound is the conjugate base of 3-Methyl-2-oxobutanoic acid. The properties of both the acid and its common salt forms are relevant for laboratory use. The data presented below pertains to the neutral acid form unless otherwise specified.

PropertyValueSource(s)
IUPAC Name 3-methyl-2-oxobutanoic acid[3]
Synonyms α-Ketoisovaleric acid, 2-Oxoisovaleric acid, Dimethylpyruvic acid[3]
Molecular Formula C₅H₈O₃[3]
Molecular Weight 116.11 g/mol [3]
SMILES CC(C)C(=O)C(=O)O[3]
InChI InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)[3]
InChIKey QHKABHOOEWYVLI-UHFFFAOYSA-N[3]
CAS Number 759-05-7[4]
Appearance Pale yellow liquid or solid[5]
Melting Point 31.5 °C[5]
Boiling Point 170.5 °C[5]
Solubility Soluble in water and ethanol.[5]
pKa ~2.3 (estimated)[6]

Chemical Structure

The structure of this compound features a four-carbon chain with a methyl branch at the third carbon. The presence of adjacent ketone and carboxylic acid functional groups makes it an α-keto acid.

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methyl-2-oxobutanoic acid in D₂O typically shows a doublet for the two methyl groups and a septet for the single proton on the isopropyl group.

  • ~1.1 ppm (d, 6H): Corresponds to the six protons of the two methyl groups (-CH(CH₃)₂). The signal is split into a doublet by the adjacent methine proton.[3][7]

  • ~3.0 ppm (sept, 1H): Corresponds to the single proton of the methine group (-CH(CH₃)₂). This signal is split into a septet by the six neighboring methyl protons.[3][7]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule.

  • ~19.1 ppm: Corresponds to the two equivalent methyl carbons (-CH(CH₃)₂).[3][7]

  • ~39.7 ppm: Corresponds to the methine carbon (-CH(CH₃)₂).[3][7]

  • ~165 ppm: Corresponds to the carboxylic acid carbonyl carbon (-COOH).

  • ~205 ppm: Corresponds to the ketone carbonyl carbon (-C=O).

Infrared (IR) Spectroscopy: The IR spectrum of an α-keto acid like 3-Methyl-2-oxobutanoic acid is characterized by strong absorption bands corresponding to the carbonyl groups and the hydroxyl group of the carboxylic acid.

  • ~1720-1740 cm⁻¹: Strong absorption due to the C=O stretching of the ketone.[8][9]

  • ~1700-1725 cm⁻¹: Strong absorption from the C=O stretching of the carboxylic acid.[8][9]

  • ~2500-3300 cm⁻¹: Broad absorption band characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.[8][9]

  • ~2870-2960 cm⁻¹: C-H stretching vibrations of the methyl and methine groups.[8]

Mass Spectrometry: Electron ionization mass spectrometry of 3-Methyl-2-oxobutanoic acid would be expected to show a molecular ion peak, followed by characteristic fragmentation patterns.

  • Loss of H₂O (M-18): A common fragmentation for carboxylic acids.

  • Loss of COOH (M-45): Cleavage of the carboxylic acid group.[10]

  • Loss of C₃H₇ (M-43): Cleavage of the isopropyl group.[10]

  • McLafferty Rearrangement: Possible if a gamma-hydrogen is available, though less likely for this specific structure.

Experimental Protocols

Synthesis of 3-Methyl-2-oxobutanoic Acid from L-Valine

This protocol describes the enzymatic synthesis of 3-Methyl-2-oxobutanoic acid from its corresponding amino acid, L-valine, using a transaminase enzyme.[11][12]

Materials:

  • L-Valine

  • α-Ketoglutarate

  • Branched-chain amino acid transaminase (BCAT)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5-8.0)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Prepare a reaction mixture containing L-valine (e.g., 100 mM), α-ketoglutarate (e.g., 120 mM), and a catalytic amount of PLP (e.g., 0.1 mM) in potassium phosphate buffer.

  • Equilibrate the reaction mixture to the optimal temperature for the BCAT enzyme (typically 25-37 °C).[12]

  • Initiate the reaction by adding a purified BCAT enzyme preparation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for the disappearance of L-valine or the formation of this compound using HPLC.

  • Once the reaction has reached completion, terminate it by adding HCl to lower the pH to ~2. This will precipitate the enzyme, which can be removed by centrifugation.

  • Extract the aqueous solution with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-Methyl-2-oxobutanoic acid.

Purification by Recrystallization

This protocol describes the purification of 3-Methyl-2-oxobutanoic acid by recrystallization, a common technique for purifying solid organic compounds.[13][14]

Materials:

  • Crude 3-Methyl-2-oxobutanoic acid

  • Ethanol

  • Deionized water

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude 3-Methyl-2-oxobutanoic acid in a minimal amount of hot ethanol.

  • Slowly add hot deionized water to the solution until it becomes slightly cloudy.

  • Reheat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification:

This method is suitable for the quantification of this compound in biological samples or reaction mixtures.[10][15][16][17][18]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[17]

  • Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific column and instrument.

  • Flow Rate: Typically 0.5-1.0 mL/min.[16][17]

  • Detection: UV detection at 210 nm, which corresponds to the absorbance of the carboxyl group.[16][17]

  • Sample Preparation: Samples should be deproteinized (e.g., by adding acetonitrile or perchloric acid followed by centrifugation) and filtered through a 0.22 µm filter before injection.

  • Quantification: A standard curve is generated using known concentrations of pure 3-Methyl-2-oxobutanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Detection:

GC-MS provides higher sensitivity and selectivity but requires derivatization to make the analyte volatile.[19][20][21]

  • Derivatization: A two-step process of methoximation followed by silylation is common for α-keto acids.

    • Methoximation: The dried sample is treated with a solution of methoxyamine hydrochloride in pyridine to protect the keto group.

    • Silylation: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is then added to convert the carboxylic acid to its trimethylsilyl ester.

  • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Injector and Oven Program: The injector temperature is typically set to 250 °C. The oven temperature program starts at a low temperature (e.g., 60 °C) and is ramped up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

  • MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is operated in scan mode to obtain a full spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

Role in Metabolic Pathways

This compound is a key intermediate in the catabolism of the branched-chain amino acids valine, leucine, and isoleucine. This pathway is crucial for energy production, particularly in muscle tissue.[3][7][22]

The initial step in the degradation of all three BCAAs is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate to form glutamate.[11] This reaction produces the corresponding α-keto acids: this compound from valine, α-ketoisocaproate from leucine, and α-keto-β-methylvalerate from isoleucine.[11]

These α-keto acids then undergo irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][23] This multi-enzyme complex converts the α-keto acids into their respective acyl-CoA derivatives, which then enter specific downstream metabolic pathways.[5][23] this compound is converted to isobutyryl-CoA, which is further metabolized to succinyl-CoA, an intermediate of the citric acid cycle.[1][24]

// Nodes for Amino Acids Valine [label="Valine", fillcolor="#FBBC05", fontcolor="#202124"]; Leucine [label="Leucine", fillcolor="#FBBC05", fontcolor="#202124"]; Isoleucine [label="Isoleucine", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for alpha-Keto Acids KIV [label="this compound\n(α-Ketoisovalerate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KIC [label="α-Ketoisocaproate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KMV [label="α-Keto-β-methylvalerate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Acyl-CoA derivatives Isobutyryl_CoA [label="Isobutyryl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isovaleryl_CoA [label="Isovaleryl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_Methylbutyryl_CoA [label="α-Methylbutyryl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Node for final product Succinyl_CoA [label="Succinyl-CoA\n(to Citric Acid Cycle)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with enzyme labels Valine -> KIV [label=" BCAT", color="#5F6368"]; Leucine -> KIC [label=" BCAT", color="#5F6368"]; Isoleucine -> KMV [label=" BCAT", color="#5F6368"];

KIV -> Isobutyryl_CoA [label=" BCKDH", color="#5F6368"]; KIC -> Isovaleryl_CoA [label=" BCKDH", color="#5F6368"]; KMV -> alpha_Methylbutyryl_CoA [label=" BCKDH", color="#5F6368"];

Isobutyryl_CoA -> Succinyl_CoA [label=" Multiple\nSteps", style=dashed, color="#5F6368"];

// Invisible nodes for alignment {rank=same; Valine; Leucine; Isoleucine;} {rank=same; KIV; KIC; KMV;} {rank=same; Isobutyryl_CoA; Isovaleryl_CoA; alpha_Methylbutyryl_CoA;} } Branched-Chain Amino Acid Catabolism Pathway

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. Its chemical properties and structure are dictated by the presence of both a ketone and a carboxylic acid group, which also define its reactivity and analytical characteristics. A thorough understanding of this molecule is essential for researchers investigating metabolic disorders such as Maple Syrup Urine Disease, where the accumulation of branched-chain α-keto acids leads to severe health consequences. The experimental protocols and metabolic pathway information provided in this guide serve as a valuable resource for scientists and drug development professionals working in this critical area of research.

References

3-Methyl-2-Oxobutanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Human Metabolite in Health and Disease

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] As a branched-chain keto acid (BCKA), it occupies a central position in amino acid metabolism, and its physiological concentrations are tightly regulated. Dysregulation of this compound metabolism is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), leading to severe neurological complications.[3][4] Furthermore, emerging evidence suggests a potential role for this metabolite as a biomarker in other metabolic conditions, such as type 2 diabetes. This technical guide provides a comprehensive overview of this compound as a human metabolite, detailing its biochemical pathways, quantitative data, experimental protocols, and its impact on cellular signaling, tailored for researchers, scientists, and drug development professionals.

Biochemical Pathways

This compound is primarily generated from the transamination of L-valine and is subsequently catabolized in the mitochondria. Its metabolic fate is intrinsically linked to the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Valine Catabolism Pathway

The breakdown of valine to succinyl-CoA involves a series of enzymatic reactions, with this compound as a key intermediate.

G Valine L-Valine BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) Valine->BCAT KMVA This compound (α-Ketoisovaleric acid) Valine->KMVA Transamination BCAT->KMVA aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KMVA->BCKDH IsobutyrylCoA Isobutyryl-CoA KMVA->IsobutyrylCoA Oxidative Decarboxylation NADH NADH + H+ BCKDH->NADH produces CO2 CO2 BCKDH->CO2 produces BCKDH->IsobutyrylCoA CoA CoA-SH CoA->BCKDH NAD NAD+ NAD->BCKDH SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA Further Metabolism

Figure 1: Catabolic pathway of L-valine.
Pantothenate Biosynthesis

In microorganisms like Escherichia coli, this compound serves as a precursor for the synthesis of pantothenic acid (Vitamin B5). This pathway is generally not present in humans.[5]

G KIV This compound KPHMT This compound hydroxymethyltransferase KIV->KPHMT Ketopantoate Ketopantoate KIV->Ketopantoate Hydroxymethylation KPHMT->Ketopantoate MTHF 5,10-Methylenetetrahydrofolate THF Tetrahydrofolate MTHF->THF Pantothenate Pantothenate (Vitamin B5) Ketopantoate->Pantothenate Further enzymatic steps

Figure 2: Pantothenate biosynthesis pathway.

Quantitative Data

The concentration of this compound in human biological fluids is a key indicator of metabolic status.

Biological MatrixConditionConcentration RangeReference
Plasma Healthy Adult (Fasting)~10.6 ± 0.8 µmol/L[6]
Healthy Adult (Post-oral administration of 62.5 mg/kg)Peak at ~121 ± 20 µmol/L[6]
Maple Syrup Urine Disease (MSUD)Markedly elevated[1][3][7]
Urine Healthy Adult<0.49 mcg/mg creatinine[1]
Healthy Adult0 - 0.97 mmol/mol creatinine[8]
Maple Syrup Urine Disease (MSUD)Markedly elevated[1][3][7]
Cerebrospinal Fluid (CSF) Maple Syrup Urine Disease (MSUD)Markedly elevated[7]

Role in Disease

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[3][4][7] This deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding BCKAs, including this compound, in blood, urine, and cerebrospinal fluid.[1][3][7] The accumulation of these metabolites is neurotoxic and can lead to severe brain damage if untreated.[1][3][7]

Type 2 Diabetes and Impaired Fasting Glucose

Elevated levels of this compound, along with other BCAAs and BCKAs, have been associated with an increased risk of developing type 2 diabetes and are predictive of impaired fasting glucose.[9]

Experimental Protocols

Quantification of this compound by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the accurate quantification of this compound in biological samples.

Objective: To quantify this compound in plasma or urine.

Principle: Due to its low volatility, this compound requires chemical derivatization to increase its volatility and thermal stability for GC-MS analysis. A two-step derivatization involving methoximation followed by silylation is commonly employed.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Deproteinize the sample by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 60 minutes.

    • Silylation: Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 60 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature gradient program to separate the analytes.

    • Acquire data in selected ion monitoring (SIM) mode for quantification.

G Start Biological Sample (Plasma/Urine) Deproteinization Deproteinization (Acetonitrile) Start->Deproteinization Evaporation1 Evaporation to Dryness Deproteinization->Evaporation1 Methoximation Methoximation (Methoxyamine HCl) Evaporation1->Methoximation Silylation Silylation (MSTFA + TMCS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Figure 3: GC-MS sample preparation workflow.

Objective: To quantify this compound in biological fluids.

Principle: LC-MS/MS offers high sensitivity and specificity and can often be performed with minimal sample preparation ("dilute and shoot").

Methodology:

  • Sample Preparation:

    • To 50 µL of plasma or urine, add 200 µL of an internal standard solution in methanol containing 0.1% formic acid.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform detection using a tandem mass spectrometer in negative electrospray ionization (ESI) mode.

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

Objective: To measure the enzymatic activity of the BCKDH complex in tissue homogenates.

Principle: The activity of the BCKDH complex is determined spectrophotometrically by measuring the rate of NADH production, which is coupled to the oxidative decarboxylation of a BCKA substrate.

Methodology:

  • Tissue Homogenization:

    • Homogenize frozen tissue samples in an ice-cold extraction buffer.

    • Centrifuge the homogenate to obtain a mitochondrial fraction or a whole-cell extract.

  • Enzyme Assay:

    • In a 96-well plate, add the tissue extract to an assay buffer containing cofactors such as thiamine pyrophosphate (TPP), coenzyme A (CoA), and NAD+.

    • Initiate the reaction by adding the substrate, this compound (α-ketoisovaleric acid).

    • Monitor the increase in absorbance at 340 nm over time at 30°C, which corresponds to the production of NADH.

  • Calculation:

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay

Objective: To measure the activity of BCAT, the enzyme that produces this compound from valine.

Principle: The assay measures the formation of glutamate from α-ketoglutarate in a reaction coupled to the transamination of a BCAA. The glutamate produced can be quantified using glutamate dehydrogenase, which results in the consumption of NADH.

Methodology:

  • Sample Preparation: Prepare a cell or tissue lysate.

  • Reaction Mixture: In a microplate well, combine the sample with a reaction buffer containing L-valine, α-ketoglutarate, pyridoxal 5'-phosphate (PLP), and NADH.

  • Enzymatic Coupling: Add glutamate dehydrogenase to the mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • Calculation: Determine the BCAT activity from the rate of NADH consumption.

Cellular and Signaling Effects

While not a classical signaling molecule, the accumulation of this compound, particularly in the context of MSUD, has significant downstream effects on cellular function and signaling, primarily through neurotoxicity.

Neurotoxicity in Maple Syrup Urine Disease

The high concentrations of this compound and other BCKAs in the brain of MSUD patients are believed to be a major contributor to the observed neurological damage.[1][3][7]

Proposed Mechanisms of Neurotoxicity:

  • Impaired Brain Energy Metabolism: BCKAs can inhibit the mitochondrial respiratory chain, leading to reduced ATP production.[10][11]

  • Disruption of Neurotransmitter Homeostasis: The accumulation of BCKAs can interfere with the transport of other large neutral amino acids across the blood-brain barrier, affecting the synthesis of neurotransmitters like serotonin and dopamine. It can also lead to a depletion of brain glutamate and GABA.[12][13]

  • Induction of Oxidative Stress: Studies have shown that BCKAs can stimulate lipid peroxidation and reduce antioxidant defenses in the brain.[14]

  • Excitotoxicity: this compound has been shown to induce convulsions in animal models, potentially through mechanisms involving GABAergic and glutamatergic (NMDA) systems.[12]

G MSUD Maple Syrup Urine Disease (BCKDH Deficiency) KIV_accum ↑ this compound & other BCKAs MSUD->KIV_accum Energy Impaired Brain Energy Metabolism KIV_accum->Energy Neurotransmitter Neurotransmitter Imbalance KIV_accum->Neurotransmitter OxidativeStress Oxidative Stress KIV_accum->OxidativeStress Excitotoxicity Excitotoxicity KIV_accum->Excitotoxicity Neurodegeneration Neurodegeneration Energy->Neurodegeneration Neurotransmitter->Neurodegeneration OxidativeStress->Neurodegeneration Excitotoxicity->Neurodegeneration

Figure 4: Neurotoxic effects of this compound accumulation.
Interaction with Major Signaling Pathways

Currently, there is limited direct evidence to suggest that this compound acts as a direct signaling molecule to modulate major pathways such as mTOR or insulin signaling. The observed associations between elevated BCAA/BCKA levels and conditions like insulin resistance are more likely a consequence of broader metabolic dysregulation rather than a direct signaling effect of this compound itself. The accumulation of BCAAs, particularly leucine, is known to activate the mTORC1 pathway, but the direct role of this compound in this process is not well-established.[15]

Conclusion

This compound is a pivotal human metabolite whose significance extends from its fundamental role in amino acid catabolism to its clinical implications in inherited metabolic disorders and potentially in more common metabolic diseases. For researchers and drug development professionals, a thorough understanding of its biochemistry, quantification, and pathophysiological effects is crucial. The methodologies and data presented in this guide provide a solid foundation for further investigation into the roles of this compound in human health and disease, with the ultimate goal of developing novel diagnostic and therapeutic strategies.

References

The Central Role of 3-Methyl-2-oxobutanoate in Saccharomyces cerevisiae Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is a pivotal branched-chain α-keto acid in the metabolism of Saccharomyces cerevisiae. It serves as a critical intermediate at the crossroads of amino acid biosynthesis and the production of valuable fusel alcohols. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulatory networks governing this compound metabolism in this model eukaryotic organism. Detailed experimental protocols for its quantification, along with signaling pathways and metabolic maps, are presented to facilitate further research and application in metabolic engineering and drug development.

Introduction

Saccharomyces cerevisiae, or baker's yeast, is a cornerstone of industrial biotechnology, renowned for its fermentative capabilities. Central to its metabolic network is the management of amino acid pools and their precursors. This compound (KIV) emerges as a key metabolite in this context, primarily recognized as the immediate precursor to the branched-chain amino acid (BCAA) valine and a substrate for the biosynthesis of leucine.[1][2] Its metabolic fate is of significant interest as it also channels into the Ehrlich pathway, leading to the production of isobutanol, a higher alcohol with applications as a biofuel and specialty chemical.[3] Understanding the intricate regulation of KIV synthesis and catabolism is therefore crucial for the rational design of yeast cell factories for the enhanced production of amino acids, biofuels, and flavor compounds. This guide delves into the core aspects of this compound's role in yeast metabolism, providing both foundational knowledge and practical methodologies for its study.

Biosynthesis of this compound

The synthesis of this compound is an integral part of the valine biosynthetic pathway, which primarily occurs within the mitochondria.[1][4] The process begins with pyruvate and involves a series of enzymatic reactions.

The key enzymes involved in the biosynthesis of this compound are:

  • Acetohydroxyacid Synthase (AHAS, encoded by ILV2 and ILV6): This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[5][6] Ilv2 is the catalytic subunit, while Ilv6 is the regulatory subunit that confers sensitivity to feedback inhibition by valine.[5][6]

  • Acetohydroxyacid Isomeroreductase (encoded by ILV5): This enzyme converts α-acetolactate to 2,3-dihydroxy-isovalerate.

  • Dihydroxyacid Dehydratase (encoded by ILV3): This enzyme catalyzes the dehydration of 2,3-dihydroxy-isovalerate to yield this compound (α-ketoisovalerate).[7]

Once synthesized in the mitochondria, this compound can be either utilized within the mitochondria for valine synthesis or transported to the cytosol for other metabolic purposes.[1]

Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Ilv2/Ilv6 (AHAS) Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate Ilv5 KIV This compound (α-Ketoisovalerate) Dihydroxyisovalerate->KIV Ilv3 cluster_mitochondria Mitochondrion cluster_cytosol Cytosol KIV This compound (α-Ketoisovalerate) Valine Valine Leucine_pathway Leucine Biosynthesis Isobutyraldehyde Isobutyraldehyde Isobutanol Isobutanol Pantoate Pantoate Pantothenic_acid Pantothenic Acid (Vitamin B5) KIV_mito This compound Valine_mito Valine KIV_mito->Valine_mito Bat1 KIV_cyto This compound KIV_mito->KIV_cyto Transport Leucine_pathway_cyto Leucine Biosynthesis KIV_cyto->Leucine_pathway_cyto Leu4/Leu9 Isobutyraldehyde_cyto Isobutyraldehyde KIV_cyto->Isobutyraldehyde_cyto Pdc1, Pdc5, Pdc6 Pantoate_cyto Pantoate KIV_cyto->Pantoate_cyto Ecm31 Isobutanol_cyto Isobutanol Isobutyraldehyde_cyto->Isobutanol_cyto ADHs Pantoate_cyto->Pantothenic_acid Valine Valine Ilv2_Ilv6 Ilv2/Ilv6 (AHAS) Valine->Ilv2_Ilv6 Feedback Inhibition KIV_synthesis This compound Synthesis Ilv2_Ilv6->KIV_synthesis Gcn4 Gcn4 ILV_genes ILV Genes Gcn4->ILV_genes Activates Transcription LEU_genes LEU Genes Gcn4->LEU_genes Activates Transcription Leu3 Leu3 Leu3->LEU_genes Activates Transcription Amino_acid_starvation Amino Acid Starvation Amino_acid_starvation->Gcn4 Induces alpha_IPM α-Isopropylmalate alpha_IPM->Leu3 Activates start Yeast Culture Sample quench Rapid Quenching (-48°C Methanol) start->quench centrifuge1 Centrifugation (-9°C) quench->centrifuge1 freeze Freeze Pellet (Liquid Nitrogen) centrifuge1->freeze extract Extraction (-20°C Methanol) freeze->extract freeze_thaw Freeze-Thaw Cycles extract->freeze_thaw centrifuge2 Centrifugation (4°C) freeze_thaw->centrifuge2 supernatant Collect Supernatant (Metabolite Extract) centrifuge2->supernatant

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 3-methyl-2-oxobutanoate, a key intermediate in the catabolism of the branched-chain amino acid valine, and its direct and indirect links to the biosynthesis of Coenzyme A (CoA). This document details the enzymatic pathways, presents quantitative data on enzyme kinetics and metabolite concentrations, and provides detailed experimental protocols for the study of these processes. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the intricate relationship between branched-chain amino acid metabolism and the synthesis of the universally essential cofactor, Coenzyme A.

Introduction: this compound in Cellular Metabolism

This compound, also known as α-ketoisovalerate, is a critical metabolic intermediate derived from the transamination of the essential branched-chain amino acid (BCAA), valine.[1] Its metabolism is central to cellular energy homeostasis and provides precursors for other biosynthetic pathways. The primary catabolic fate of this compound is its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thereby contributing to cellular energy production.[2] However, a less-appreciated but vital role of this compound is its contribution to the synthesis of Coenzyme A, a fundamental cofactor in numerous metabolic reactions involving the transfer of acyl groups.[2][3] This guide elucidates the biochemical pathways that connect this compound to CoA biosynthesis, highlighting the key enzymes and regulatory mechanisms involved.

The Metabolic Pathway: From Valine Catabolism to Coenzyme A Precursors

The conversion of this compound to CoA precursors involves a series of enzymatic reactions that bridge BCAA catabolism with vitamin B5 (pantothenate) and CoA biosynthesis.

Catabolism of this compound

The initial steps in the catabolism of this compound are catalyzed by the mitochondrial enzyme complex, Branched-Chain α-Keto Acid Dehydrogenase (BCKDH).[1][4]

  • Oxidative Decarboxylation: The BCKDH complex catalyzes the irreversible oxidative decarboxylation of this compound to isobutyryl-CoA, releasing CO2 and reducing NAD+ to NADH.[1][4]

  • Conversion to Propionyl-CoA: Isobutyryl-CoA is further metabolized through a series of reactions to yield propionyl-CoA.[5]

  • Entry into the TCA Cycle: Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.[2]

The Direct Link to Coenzyme A Synthesis

A key enzymatic step connects this compound directly to the pantothenate biosynthesis pathway, the precursor to CoA. This reaction is catalyzed by the enzyme This compound hydroxymethyltransferase , also known as ketopantoate hydroxymethyltransferase (KPHMT) or PanB.[1][3][6]

  • Formation of 2-Dehydropantoate: This enzyme transfers a hydroxymethyl group from 5,10-methylenetetrahydrofolate to this compound, yielding 2-dehydropantoate.[1][6]

  • Pantoate and Pantothenate Synthesis: 2-dehydropantoate is then reduced to pantoate, which is subsequently ligated with β-alanine to form pantothenate (Vitamin B5).[5][6]

Coenzyme A Biosynthesis from Pantothenate

Pantothenate is the essential precursor for the synthesis of CoA, a five-step enzymatic process.[7] The first and rate-limiting step is catalyzed by pantothenate kinase (PanK) .[7]

  • Phosphorylation of Pantothenate: PanK phosphorylates pantothenate to 4'-phosphopantothenate.[7]

  • Subsequent Enzymatic Steps: A series of enzymatic reactions then convert 4'-phosphopantothenate to Coenzyme A.[8]

The overall pathway from this compound to Coenzyme A is a critical link between amino acid metabolism and the synthesis of an essential cofactor.

Valine_to_CoA_Pathway cluster_valine_catabolism Valine Catabolism cluster_pantothenate_synthesis Pantothenate (Vitamin B5) Synthesis cluster_coa_synthesis Coenzyme A Synthesis Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH Complex Dehydropantoate 2-Dehydropantoate KIV->Dehydropantoate This compound Hydroxymethyltransferase (PanB) PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA Pantoate Pantoate Dehydropantoate->Pantoate Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) CoA Coenzyme A Phosphopantothenate->CoA Multiple Steps

Metabolic pathway from Valine to Coenzyme A.

Quantitative Data

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for the key enzymes involved in the conversion of this compound to CoA precursors.

Table 1: Kinetic Parameters of this compound Hydroxymethyltransferase (PanB) from Escherichia coli [3]

SubstrateKm (mM)Vmax (μmol/min/mg)pHTemperature (°C)
α-Ketoisovalerate12.86.837
α-Ketobutyrate2.946.837
α-Keto-β-methylvalerate5.90.436.837
α-Ketovalerate2526.837
Ketopantoate0.167.3 (reverse reaction)--
L-tetrahydrofolate0.18---
Formaldehyde5.9---

Table 2: Kinetic Parameters of Mammalian Pantothenate Kinase 3 (PanK3) [1]

SubstrateKm (μM)
ATP311 ± 53
Pantothenate14 ± 0.1
Metabolite Concentrations

The intracellular concentrations of this compound and CoA precursors can vary depending on the cell type, tissue, and metabolic state.

Table 3: Representative Intracellular Concentrations of Relevant Metabolites

MetaboliteConcentration RangeOrganism/TissueReference
Branched-Chain Amino Acids (plasma)35 - 85 μM (for Phenylalanine, as a proxy)Human[9]
Coenzyme A (total)0.1 - 5 mMMammalian tissues[10]
Acetyl-CoAMajor component of the acyl-CoA poolMammalian cells[6]

Experimental Protocols

Spectrophotometric Assay for this compound Hydroxymethyltransferase (PanB) Activity

This protocol is adapted from methods used for similar transferase enzymes and is based on the spectrophotometric detection of a product or cofactor.

Objective: To determine the enzymatic activity of this compound hydroxymethyltransferase by monitoring the change in absorbance resulting from the reaction.

Materials:

  • Purified this compound hydroxymethyltransferase

  • This compound (α-ketoisovalerate)

  • 5,10-Methylenetetrahydrofolate

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm (for monitoring THF formation)

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 10 mM this compound

    • 0.2 mM 5,10-Methylenetetrahydrofolate

  • Enzyme Addition: Add a known amount of purified this compound hydroxymethyltransferase to initiate the reaction. The final volume should be 1 mL.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the conversion of 5,10-methylenetetrahydrofolate to tetrahydrofolate.

  • Blank Measurement: Prepare a blank reaction mixture without the enzyme to account for any non-enzymatic degradation of the substrate.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of 5,10-methylenetetrahydrofolate at 340 nm. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

PanB_Assay_Workflow A Prepare Reaction Mixture (Buffer, this compound, 5,10-Methylenetetrahydrofolate) B Add Purified Enzyme to Initiate Reaction A->B C Monitor Absorbance at 340 nm in Spectrophotometer B->C E Calculate Enzyme Activity C->E D Prepare Blank (No Enzyme) D->E

Workflow for PanB spectrophotometric assay.
LC-MS/MS Method for Quantification of Coenzyme A and its Precursors

This protocol provides a general framework for the sensitive and specific quantification of CoA and its biosynthetic intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][11][12]

Objective: To extract and quantify pantothenate, 4'-phosphopantothenate, dephospho-CoA, and Coenzyme A from biological samples.

Materials:

  • Biological sample (cells or tissue)

  • Internal standards (e.g., stable isotope-labeled CoA and precursors)

  • Extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA) or acetonitrile/methanol/water mixture)[5][12]

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize tissue samples or lyse cells in the presence of the internal standards.

    • Add the cold extraction solvent to precipitate proteins.

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the metabolites.

  • LC Separation:

    • Inject the supernatant onto a reversed-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for each analyte and internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of authentic standards.

    • Quantify the endogenous metabolites by comparing their peak areas to those of the internal standards and the calibration curve.

LCMS_Workflow A Sample Homogenization/ Lysis with Internal Standards B Protein Precipitation with Extraction Solvent A->B C Centrifugation and Supernatant Collection B->C D LC Separation (Reversed-Phase C18) C->D E MS/MS Detection (ESI, MRM) D->E F Quantification using Calibration Curve E->F

LC-MS/MS workflow for CoA and precursors.

Regulation of Coenzyme A Biosynthesis

The biosynthesis of CoA is tightly regulated to meet the metabolic demands of the cell while preventing the accumulation of potentially toxic intermediates. The primary point of regulation is the first enzyme in the pathway, pantothenate kinase (PanK).[6][7]

Feedback Inhibition of Pantothenate Kinase

PanK activity is allosterically regulated by feedback inhibition from CoA and its thioesters, particularly acetyl-CoA.[2][6][13]

  • Inhibition by Acyl-CoAs: Acetyl-CoA and other short-chain acyl-CoAs are potent inhibitors of PanK.[13] This inhibition is competitive with respect to ATP.[2]

  • Differential Sensitivity of Isoforms: Mammalian cells express multiple isoforms of PanK, which exhibit different sensitivities to feedback inhibition.[6]

  • Relief of Inhibition: The inhibition by acetyl-CoA can be antagonized by long-chain acyl-carnitines, providing a mechanism to upregulate CoA synthesis when fatty acid oxidation is active.[14]

Transcriptional Regulation

The expression of genes encoding the enzymes of the CoA biosynthetic pathway is also subject to transcriptional control, although this is less well understood than the allosteric regulation of PanK.[8][15] Hormonal and nutritional signals can influence the transcription of these genes to adapt CoA synthesis to the overall metabolic state of the organism.[8]

CoA_Regulation_Pathway cluster_inputs Metabolic Inputs cluster_pathway CoA Biosynthesis cluster_regulation Regulation Valine Valine KIV This compound Valine->KIV Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK PanB PanB KIV->PanB Pantoate_Pathway Pantoate Synthesis PanB->Pantoate_Pathway Pantoate_Pathway->PanK provides substrate CoA_Synthase CoA Synthase Complex PanK->CoA_Synthase CoA Coenzyme A CoA_Synthase->CoA AcetylCoA Acetyl-CoA AcetylCoA->PanK Feedback Inhibition AcylCarnitines Long-chain Acyl-carnitines AcylCarnitines->PanK Activation

Regulation of Coenzyme A biosynthesis.

Conclusion and Future Directions

The metabolic link between this compound and Coenzyme A synthesis underscores the interconnectedness of cellular metabolic pathways. While the catabolic role of BCAAs in energy production is well-established, their contribution to the synthesis of essential cofactors like CoA is an area of growing research interest. A deeper understanding of the regulation of this pathway could have significant implications for various fields:

  • Drug Development: The enzymes in the pantothenate and CoA biosynthetic pathways, such as this compound hydroxymethyltransferase, are potential targets for the development of novel antimicrobial agents, as these pathways are essential for many pathogenic bacteria.[16]

  • Metabolic Diseases: Dysregulation of BCAA metabolism is associated with metabolic disorders such as obesity and type 2 diabetes. Elucidating the role of BCAA-derived CoA synthesis in these conditions may reveal new therapeutic strategies.

  • Nutritional Science: Understanding the contribution of dietary valine to the cellular CoA pool can inform nutritional recommendations for maintaining optimal metabolic health.

Future research should focus on obtaining more detailed quantitative data on the flux of this compound towards CoA synthesis in different tissues and under various physiological and pathological conditions. Furthermore, a more complete understanding of the transcriptional and post-translational regulation of the enzymes involved will be crucial for a holistic view of this important metabolic nexus.

References

An In-depth Technical Guide on the Physiological Concentrations of 3-Methyl-2-oxobutanoate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Its physiological concentrations in plasma are tightly regulated, and alterations in its levels can be indicative of underlying metabolic dysregulation. This technical guide provides a comprehensive overview of the physiological concentrations of this compound in human plasma, details the experimental protocols for its quantification, and illustrates its central role in metabolic pathways.

Data Presentation: Plasma Concentrations of this compound

The following table summarizes the reported physiological concentrations of this compound in the plasma of healthy individuals and highlights the significant elevation observed in a disease state.

ConditionAnalyteMean Concentration (μmol/L)Standard Error of the Mean (μmol/L)Notes
Healthy Adults This compound10.60.8Baseline levels in healthy human subjects before oral administration of α-ketoisovaleric acid.[1]
Maple Syrup Urine Disease (MSUD) This compoundMarkedly ElevatedNot ApplicableIn MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of BCAAs and their corresponding ketoacids.

Metabolic Pathway of this compound

This compound is a key metabolite in the catabolic pathway of valine. The pathway involves the transamination of valine to form this compound, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Valine Valine This compound This compound Valine->this compound Branched-Chain Amino Acid Transaminase (BCAT) Isobutyryl_CoA Isobutyryl_CoA This compound->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Further Metabolism Further Metabolism Isobutyryl_CoA->Further Metabolism

Valine Catabolism Pathway

Experimental Protocols

The quantification of this compound in plasma typically involves sophisticated analytical techniques to ensure accuracy and sensitivity. Below are detailed methodologies for its measurement.

Key Experiment: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high specificity and sensitivity for the detection of this compound in a complex biological matrix like plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound).

  • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often employed for keto acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

    • Quantification: The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound in plasma.

cluster_0 Sample Preparation cluster_1 Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying & Reconstitution Drying & Reconstitution Supernatant Collection->Drying & Reconstitution LC-MS/MS LC-MS/MS Drying & Reconstitution->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

LC-MS/MS Workflow

Conclusion

This technical guide provides a foundational understanding of the physiological concentrations of this compound in human plasma, its metabolic context, and the methodologies for its precise measurement. The data presented underscores the importance of this metabolite as a potential biomarker for inborn errors of metabolism like Maple Syrup Urine Disease. The detailed experimental protocols and workflows offer a practical guide for researchers and clinicians in the field of metabolic studies and drug development. Further research is warranted to establish a more comprehensive reference range in diverse populations and to explore its role in other metabolic disorders.

References

Toxicological Profile of 3-Methyl-2-oxobutanoate at High Concentrations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a key intermediate in the metabolism of the branched-chain amino acid valine. While a vital component of normal cellular metabolism, its accumulation at high concentrations is associated with significant toxicological effects, primarily observed in the genetic disorder Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the toxicological profile of this compound at elevated levels, with a focus on its neurotoxic, mitochondrial, and oxidative stress-inducing properties. This document synthesizes available data on its mechanisms of toxicity, presents relevant (though limited) quantitative data, details experimental protocols for its study, and provides visual representations of the implicated signaling pathways.

Introduction

This compound is a branched-chain α-keto acid derived from the transamination of valine.[1] Under normal physiological conditions, it is further metabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. However, genetic defects in the BCKDH complex lead to the accumulation of this compound and other branched-chain keto acids, resulting in Maple Syrup Urine Disease (MSUD).[2] The pathophysiology of MSUD is largely attributed to the toxic effects of these accumulating metabolites, with this compound being a significant contributor to the severe neurological damage observed in patients.[2][3] This guide focuses on the toxicological aspects of high concentrations of this compound, independent of the broader clinical context of MSUD where other metabolites also play a role.

Mechanisms of Toxicity

The toxicity of this compound at high concentrations is multifactorial, impacting several critical cellular processes. The primary mechanisms of toxicity identified in the literature are:

  • Neurotoxicity: Direct and indirect effects on the central nervous system, including excitotoxicity and disruption of neurotransmitter homeostasis.

  • Mitochondrial Dysfunction: Impairment of mitochondrial respiration and energy production.

  • Oxidative Stress: Induction of reactive oxygen species (ROS) production and depletion of antioxidant defenses.

These mechanisms are interconnected and contribute to the cellular damage observed in response to elevated levels of this compound.

Quantitative Toxicological Data

Obtaining precise quantitative toxicological data such as LD50 and IC50 values for this compound from dedicated toxicology studies is challenging, as much of the research is centered on the chronic effects seen in MSUD. The safety data sheet for the sodium salt of 3-Methyl-2-oxobutanoic acid indicates that no acute toxicity information is available for the product and that the toxicological properties have not been fully investigated.[4] However, some in vitro studies on related compounds or in the context of MSUD provide insights into cytotoxic concentrations.

ParameterValueSpecies/Cell LineRemarks
LD50 (Oral) Data not available-Not found in dedicated toxicology studies.
LD50 (Intravenous) Data not available-Not found in dedicated toxicology studies.
IC50 (Cytotoxicity) Data not available-Specific IC50 values for this compound are not readily available in the literature. Cytotoxicity is generally observed at high micromolar to millimolar concentrations in in vitro models.

Note: The lack of standardized toxicological data underscores the need for further research to quantify the acute and chronic toxicity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the toxicological effects of this compound.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxicity of this compound in a relevant cell line (e.g., neuronal cells like SH-SY5Y or primary cortical neurons).

Methodology: MTT Assay

  • Cell Culture: Culture the chosen cell line in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound (sodium salt) in sterile phosphate-buffered saline (PBS) or culture medium. Perform serial dilutions to achieve a range of final concentrations (e.g., 10 µM to 10 mM). Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Assessment of Mitochondrial Respiration

Objective: To evaluate the impact of this compound on mitochondrial oxygen consumption.

Methodology: High-Resolution Respirometry

  • Cell Preparation: Use either intact cells, permeabilized cells, or isolated mitochondria from a relevant tissue (e.g., brain or liver).

  • Respirometer Setup: Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

  • Assay Protocol (for intact cells):

    • Add a suspension of cells to the respirometer chamber containing appropriate respiration medium.

    • Record the basal respiration rate.

    • Inject a solution of this compound to achieve the desired final concentration.

    • Monitor the oxygen consumption rate to determine the effect of the compound.

    • Subsequently, add a series of mitochondrial inhibitors and substrates (e.g., oligomycin, FCCP, rotenone, and antimycin A) to assess different parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the changes in oxygen consumption rates at different respiratory states to pinpoint the specific site of inhibition in the electron transport chain.

Measurement of Oxidative Stress

Objective: To quantify the induction of reactive oxygen species (ROS) by this compound.

Methodology: Dihydroethidium (DHE) Staining

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 24-well plate with coverslips) and treat with various concentrations of this compound for a defined period. Include a positive control for ROS induction (e.g., H2O2).

  • DHE Staining: After treatment, wash the cells with warm PBS and incubate with DHE solution (e.g., 10 µM) in the dark for 30 minutes at 37°C.

  • Fluorescence Microscopy: Wash the cells again to remove excess dye and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope with an appropriate filter set for ethidium bromide.

  • Image Analysis: Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ). An increase in red fluorescence indicates an increase in superoxide production.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the extent of ROS induction.

Neurotoxicity

High concentrations of this compound are particularly detrimental to the central nervous system. The neurotoxic effects are thought to be mediated by the disruption of glutamate and GABA neurotransmitter systems, leading to an excitotoxic state.

Glutamate and GABA Imbalance

Studies suggest that this compound can interfere with the glutamate-glutamine cycle, a critical process for maintaining the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission.[5] An accumulation of this compound can lead to a depletion of brain glutamate, which is a precursor for the synthesis of GABA. This imbalance can result in neuronal hyperexcitability and convulsions, a hallmark of acute metabolic decompensation in MSUD.[1]

One study in rats demonstrated that intrastriatal administration of α-ketoisovaleric acid induced clonic convulsions.[1] These convulsions were prevented by the preadministration of a GABA agonist (muscimol) and an NMDA receptor antagonist (MK-801), suggesting the involvement of both GABAergic and glutamatergic systems in the convulsive effects of this compound.[1]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte cluster_toxic_effect Effect of High this compound Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Vesicle Vesicle Glutamate->Vesicle VGLUT Glutamate_Released Glutamate_Released Vesicle->Glutamate_Released Exocytosis NMDA_R NMDA Receptor Glutamate_Released->NMDA_R Binds AMPA_R AMPA Receptor Glutamate_Released->AMPA_R Binds Astrocyte Glutamate Glutamate_Released->Astrocyte Reuptake (EAATs) Ca_Influx Ca_Influx NMDA_R->Ca_Influx Activation Na_Influx Na_Influx AMPA_R->Na_Influx Activation Glutamine_Synth Glutamine_Synth Astrocyte->Glutamine_Synth Glutamine Synthetase Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Glutamine_Astro Glutamine_Astro Glutamine_Synth->Glutamine_Astro Glutamine cluster_presynaptic cluster_presynaptic Glutamine_Astro->cluster_presynaptic Transport KIV This compound (High Concentration) KIV->Glutamate_Released Increases effective concentration (Reduced clearance) KIV->Glutamine_Synth Inhibits

Proposed mechanism of this compound-induced neurotoxicity.

Mitochondrial Dysfunction

Mitochondria are primary targets for the toxic effects of this compound. The accumulation of this keto acid has been shown to impair mitochondrial respiration and reduce ATP production.[3]

The proposed mechanism involves the inhibition of key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain. Specifically, this compound and its metabolites can inhibit pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, leading to a bottleneck in cellular energy metabolism.[6] This impairment of mitochondrial function not only depletes cellular energy reserves but also contributes to the generation of oxidative stress.

G cluster_matrix Mitochondrial Matrix cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_atp_synthesis ATP Synthesis cluster_toxic_effect Effect of High this compound Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA TCA Cycle (α-KGDH) AcetylCoA->TCA TCA Cycle NADH_FADH2 NADH_FADH2 TCA->NADH_FADH2 Generates ROS Increased ROS (Oxidative Stress) TCA->ROS Leads to ComplexI_II ComplexI_II NADH_FADH2->ComplexI_II Donates Electrons CoQ CoQ ComplexI_II->CoQ e- Proton_Pumping Proton Pumping ComplexI_II->Proton_Pumping ComplexI_II->ROS Electron Leak ComplexIII ComplexIII CoQ->ComplexIII e- CytC CytC ComplexIII->CytC e- ComplexIII->Proton_Pumping ComplexIV ComplexIV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->Proton_Pumping H2O H2O O2->H2O Reduction Proton_Gradient Proton Gradient Proton_Pumping->Proton_Gradient ATP_Synthase ATP_Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces KIV This compound (High Concentration) KIV->TCA Inhibits α-KGDH PDH Pyruvate Dehydrogenase KIV->PDH Inhibits

Impact of this compound on mitochondrial function.

Oxidative Stress

The induction of oxidative stress is a key component of this compound toxicity.[3] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them.

High levels of this compound contribute to oxidative stress through:

  • Mitochondrial ROS Production: As described above, the disruption of the electron transport chain leads to electron leakage and the formation of superoxide radicals.

  • Depletion of Antioxidants: The metabolic stress induced by this compound can deplete cellular stores of antioxidants, such as glutathione (GSH).

The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, leading to lipid peroxidation, protein aggregation, and DNA strand breaks, ultimately contributing to cell death.

G cluster_stress_induction Induction of Oxidative Stress cluster_antioxidant_defense Antioxidant Defense System cluster_cellular_damage Cellular Damage KIV High this compound Mito_Dysfunction Mitochondrial Dysfunction KIV->Mito_Dysfunction Causes GSH Glutathione (GSH) KIV->GSH Depletes ROS_Production ROS Production (e.g., O2-, H2O2) Mito_Dysfunction->ROS_Production Increases ROS_Damage Oxidative Damage ROS_Production->ROS_Damage GPx Glutathione Peroxidase GSH->GPx Co-factor for GSSG GSSG GPx->GSSG Reduces H2O2 SOD Superoxide Dismutase H2O2 H2O2 SOD->H2O2 Converts O2- to Lipid_Peroxidation Lipid_Peroxidation ROS_Damage->Lipid_Peroxidation Leads to Protein_Oxidation Protein_Oxidation ROS_Damage->Protein_Oxidation Leads to DNA_Damage DNA_Damage ROS_Damage->DNA_Damage Leads to

Induction of oxidative stress by this compound.

Conclusion

High concentrations of this compound exhibit significant toxicity, primarily targeting the central nervous system and mitochondrial function. The interconnected mechanisms of neurotoxicity, mitochondrial dysfunction, and oxidative stress create a vicious cycle that leads to cellular damage and death. While the toxicological profile is most extensively studied in the context of Maple Syrup Urine Disease, the findings have broader implications for understanding the cellular impact of metabolic imbalances. Further research is warranted to establish definitive quantitative toxicological parameters and to fully elucidate the intricate signaling pathways involved in this compound-induced toxicity. This knowledge will be crucial for the development of therapeutic strategies for MSUD and for assessing the risks associated with exposure to this compound in other contexts.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis Using 13C-Labeled 3-Methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions, offering a detailed snapshot of cellular physiology.[1] The gold standard in this field, 13C-Metabolic Flux Analysis (13C-MFA), employs substrates labeled with the stable isotope 13C to trace the flow of carbon atoms through metabolic networks.[1] The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This data, in conjunction with a stoichiometric model of metabolism, enables the precise calculation of metabolic fluxes.

Sodium 3-methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is the α-keto acid analog of the essential branched-chain amino acid (BCAA) L-valine. The catabolism of BCAAs is initiated by a transamination step that converts them into their respective branched-chain keto acids (BCKAs). Therefore, 13C-labeled 3-Methyl-2-oxobutanoate serves as a potent tracer to directly probe the metabolic fate of the valine carbon skeleton, bypassing the initial transamination step and providing a focused view of its entry into central carbon metabolism. This is particularly relevant in fields like oncology, where cancer cells exhibit rewired metabolism, and in studying metabolic disorders such as Maple Syrup Urine Disease (MSUD), which involves defects in BCKA degradation.

Principle of the Method

When cells are cultured in a medium containing a 13C-labeled substrate like 13C-3-Methyl-2-oxobutanoate, the labeled carbon atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism (e.g., TCA cycle intermediates, other amino acids), it is possible to deduce the relative contributions of different metabolic pathways. This information is then used to constrain a metabolic network model and calculate the intracellular fluxes.

Applications

  • Oncology: Investigate the role of BCAA catabolism in cancer cell proliferation and survival.

  • Metabolic Disorders: Study the pathophysiology of diseases like Maple Syrup Urine Disease (MSUD), diabetes, and cardiovascular disease.[1]

  • Drug Development: Assess the effect of drug candidates on BCAA metabolism and central carbon metabolism.

  • Neuroscience: Study the role of BCAA metabolism in neuronal function and disease.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves its conversion to isobutyryl-CoA, which then enters further metabolic routes. The key enzymes in this process are Branched-Chain Amino Acid Transaminase and the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.

Metabolic Pathway of this compound Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle Experimental Workflow for 13C-MFA cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ExperimentalDesign Experimental Design (Tracer Selection, Labeling Duration) CellSeeding Cell Seeding & Growth ExperimentalDesign->CellSeeding IsotopeLabeling Isotope Labeling with 13C-3-Methyl-2-oxobutanoate CellSeeding->IsotopeLabeling Quenching Rapid Quenching of Metabolism IsotopeLabeling->Quenching MetaboliteExtraction Metabolite Extraction Quenching->MetaboliteExtraction MSAnalysis LC-MS or GC-MS Analysis MetaboliteExtraction->MSAnalysis DataProcessing Data Processing (Correction for Natural Abundance) MSAnalysis->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation DataInterpretation Data Interpretation FluxCalculation->DataInterpretation

References

Application Notes and Protocols for the Quantification of 3-Methyl-2-oxobutanoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is a critical intermediate metabolite in the biosynthesis and degradation of the branched-chain amino acid (BCAA) L-valine.[1] As a key branch-point metabolite, its concentration within cells and in cell culture media can provide valuable insights into the metabolic state, nutrient utilization, and the effects of therapeutic compounds on amino acid metabolism.[2] Accurate quantification of this compound is essential for metabolic flux analysis, bioprocess optimization, and in the study of metabolic disorders.[1][2] This document provides detailed protocols for the quantification of this compound in cell culture samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Significance of this compound

This compound is the direct keto-acid precursor to L-valine. The final step in valine biosynthesis is a transamination reaction catalyzed by a branched-chain amino acid transaminase.[1] It is also a key metabolite in the pantothenate (Vitamin B5) biosynthesis pathway.[1] Monitoring the levels of this compound can therefore provide a deeper understanding of the metabolic flux through these essential pathways.

BCAA_Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvBN, ilvGM, ilvIH Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate ilvC KIV This compound (α-Ketoisovalerate) Dihydroxyisovalerate->KIV ilvD Valine L-Valine KIV->Valine ilvE (Transaminase) Pantothenate Pantothenate (Vitamin B5) Biosynthesis KIV->Pantothenate

Caption: Simplified metabolic pathway of L-valine biosynthesis showing the central role of this compound.

Quantitative Data Summary

The following table summarizes typical performance metrics for the quantification of this compound using different analytical methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC with Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1.3–5.4 nM[3]Not specified in the provided contextNot specified in the provided context
Limit of Quantification (LOQ) 4.2–18 nM[3]0.09–0.27 nmol/g (for muscle samples)[4]0.06–0.23 µmol/L (for serum samples)[4]
Linearity Range 10 nM–10 µM[3]Not specified in the provided contextNot specified in the provided context
Precision (RSD%) < 9.7%[4]< 9.7%[4]< 9.7%[4]
Accuracy (Recovery %) Not specified in the provided context78.4–114.3%[4]78.4–114.3%[4]

Experimental Protocols

Accurate quantification requires meticulous sample preparation to remove interfering substances and ensure the stability of the target analyte.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest 1. Cell Harvesting Quench 2. Metabolic Quenching (-80°C 80% Methanol) Harvest->Quench Extract 3. Metabolite Extraction (e.g., 80% Methanol) Quench->Extract Centrifuge 4. Centrifugation (Remove Debris) Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Derivatization 6. Derivatization (Required for HPLC-FLD & GC-MS) Supernatant->Derivatization Analysis 7. Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) Derivatization->Analysis Data 8. Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for the quantification of this compound in cell culture.

Protocol 1: Quantification by HPLC with Fluorescence Detection

This method involves derivatization of α-keto acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to yield highly fluorescent quinoxalinone derivatives, which can be sensitively detected.

Materials:

  • K562 cells (or other cell line of interest)

  • RPMI-1640 medium with 10% FBS

  • 80% Methanol (pre-chilled to -80°C)

  • Internal Standard (IS): α-ketovaleric acid (KV)

  • Derivatization Reagent (DMB solution): 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O[3]

  • 65 mM NaOH solution

  • HPLC system with a fluorescence detector

  • C18 column

Procedure:

1. Sample Preparation: a. Culture cells to the desired density. b. Harvest a known number of cells (e.g., 1 x 10⁶ cells). c. Quench metabolic activity by adding ice-cold 80% methanol containing the internal standard (KV).[3] d. Centrifuge to remove insoluble particles. e. Collect the supernatant and dry it at 30-45°C.[3] f. Reconstitute the dried sample in 100 µL of water.[3]

2. Derivatization: a. In a sealed tube, mix 40 µL of the reconstituted cell sample with 40 µL of the DMB solution.[3] b. Heat the mixture at 85°C for 45 minutes.[3] c. Cool the solution on ice for 5 minutes.[3] d. Dilute the solution five-fold with 65 mM NaOH aqueous solution to ensure a single peak for derivatized keto acids.[3]

3. HPLC Analysis: a. Inject 25 µL of the diluted, derivatized sample into the HPLC system. b. Mobile Phase: Gradient elution with (A) 30/70 (v/v) Methanol/Water and (B) Methanol.[3] c. Gradient: 0% B for the first 10 minutes, ramping to 50% B over the next 10 minutes.[3] d. Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the DMB derivatives.

4. Quantification: a. Prepare a calibration curve using standard solutions of this compound treated with the same derivatization procedure. b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. c. Calculate the concentration of this compound in the samples based on the calibration curve. Intracellular concentrations can be expressed as pmol per 1 x 10⁶ cells.[3]

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a two-step derivatization process (methoximation followed by silylation) to increase the volatility of this compound for gas chromatography.

Materials:

  • Cell culture supernatant or cell extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system with a suitable capillary column (e.g., RTX-5MS)

Procedure:

1. Sample Preparation: a. For extracellular analysis, centrifuge the cell culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.[1] b. Filter the supernatant through a 0.22 µm syringe filter.[1] c. For intracellular analysis, follow the sample preparation steps outlined in Protocol 1 (steps 1a-1e). d. Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

2. Derivatization: a. Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried sample. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group.[1] b. Silylation: Add 80 µL of MSTFA to the sample. Vortex and incubate at 60°C for 30 minutes. This step derivatizes the carboxyl group.[1] c. After cooling to room temperature, the sample is ready for injection.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Carrier Gas: Helium at a constant flow rate. c. Temperature Program: Optimize the temperature gradient to ensure separation of the analyte from other components in the matrix. d. Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

4. Quantification: a. Prepare a calibration curve using standard solutions of this compound that have undergone the same derivatization process. b. Use a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) for improved accuracy. c. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Conclusion

The protocols described provide robust and sensitive methods for the quantification of this compound in cell culture samples. The choice between HPLC with fluorescence detection and GC-MS will depend on the available instrumentation, required sensitivity, and the specific research question. For high-throughput analysis and enhanced specificity, LC-MS/MS methods are also highly suitable.[4][5] Careful sample preparation and the use of appropriate internal standards are critical for obtaining accurate and reproducible results.

References

Application of 3-Methyl-2-oxobutanoate in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Emerging research has highlighted its significant role in cancer metabolism, where it contributes to tumor growth and survival by fueling essential biosynthetic pathways and modulating critical signaling networks.

Core Applications in Cancer Research:

  • Metabolic Fuel and Anaplerosis: In many cancer types, this compound serves as a crucial carbon source for the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production and a source of precursors for biosynthesis. By entering the TCA cycle, it contributes to anaplerosis, the replenishment of cycle intermediates that are diverted for the synthesis of nucleotides, lipids, and non-essential amino acids necessary for rapid cell proliferation.

  • Nitrogen Source: The reversible transamination of BCAAs to their corresponding α-keto acids, including this compound, is a key mechanism for nitrogen shuttling within cancer cells. This process, catalyzed by branched-chain amino acid transaminases (BCAT1 and BCAT2), provides a source of nitrogen for the synthesis of other amino acids and nucleotides, supporting the high biosynthetic demands of tumor growth.

  • Modulation of Signaling Pathways: this compound and its parent amino acid, valine, are implicated in the activation of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. By influencing mTOR activity, this compound can impact protein synthesis and other anabolic processes that drive tumorigenesis.

  • Biomarker Discovery: Altered levels of this compound and other BCAA metabolites in blood and tumor tissue are being investigated as potential biomarkers for cancer diagnosis, prognosis, and response to therapy.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of BCAA metabolism, including this compound, in various cancer cell lines.

Table 1: Expression of BCAA Catabolism Enzymes in Cancer

Cancer TypeBCAT1 ExpressionBCAT2 ExpressionReference
Hepatocellular Carcinoma (HCC)Increased in tumor tissues compared to normal tissues.-[1]
Kidney Renal Clear Cell Carcinoma (KIRC)Significantly elevated in tumor tissues.-[2]
Pan-Cancer AnalysisDifferentially expressed in multiple cancer types, with elevated expression being predominant.Varied expression across cancer types.[3]
Clear Cell Renal Cell Carcinoma (ccRCC)Associated with poorer prognosis.-[4]

Table 2: Impact of BCAA Metabolism on Cancer Cell Proliferation

Cancer Cell LineExperimental ConditionObserved EffectReference
Pancreatic Ductal Adenocarcinoma (PDAC)BCAT2 knockdownReduced proliferation and colony formation.
MelanomaBCAT2 deficiencyImpaired tumor cell proliferation, invasion, and migration.[5]
LeukemiaBCAA deprivationSuppressed tumor cells' self-renewal, expansion, and engraftment.[4]
Hepatocellular Carcinoma (HepG2)Inhibition of BCAT1Enhanced proliferation (effect lost upon BCAA removal).

Signaling Pathways and Experimental Workflows

BCAA Catabolism and its Intersection with the TCA Cycle and mTOR Signaling

The catabolism of branched-chain amino acids, including the conversion of valine to this compound, is intricately linked to central carbon metabolism and key cancer-related signaling pathways.

BCAA_Metabolism_Cancer cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Valine_ext Valine Valine_cyt Valine Valine_ext->Valine_cyt LAT1 Transporter KIV This compound (α-Ketoisovalerate) Valine_cyt->KIV Valine_cyt->KIV BCAT1 Valine_mito Valine Valine_cyt->Valine_mito mTORC1 mTORC1 Activation Valine_cyt->mTORC1 Leucine/Valine Sensing KIV->Valine_cyt Glutamate_cyt Glutamate aKG_cyt α-Ketoglutarate aKG_cyt->Glutamate_cyt BCAT1 BCAT1 BCAT1 KIV_mito This compound (α-Ketoisovalerate) Valine_mito->KIV_mito BCAT2 BCKDH BCKDH KIV_mito->BCKDH Glutamate_mito Glutamate aKG_mito α-Ketoglutarate aKG_mito->Glutamate_mito BCAT2 BCAT2 BCAT2 SuccinylCoA Succinyl-CoA BCKDH->SuccinylCoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle Proliferation Cell Proliferation & Growth mTORC1->Proliferation

BCAA catabolism and its links to the TCA cycle and mTOR signaling.

Experimental Workflow: Metabolic Flux Analysis using ¹³C-labeled this compound

This workflow outlines the key steps for tracing the metabolic fate of this compound in cancer cells.

MFA_Workflow start Start: Cancer Cell Culture culture Culture cells in standard medium start->culture labeling Incubate with ¹³C-labeled This compound culture->labeling quench Quench Metabolism (e.g., cold methanol) labeling->quench extract Extract Metabolites quench->extract analysis LC-MS/MS or GC-MS Analysis extract->analysis data Data Processing & Isotopologue Distribution Analysis analysis->data flux Metabolic Flux Calculation data->flux end End: Flux Map Generation flux->end

Workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay) to Assess the Effect of this compound

This protocol is a general method to determine the effect of this compound on cancer cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (sodium salt)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a series of concentrations of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • At the end of the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • After incubation with MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Western Blot Analysis of mTOR Pathway Activation

This protocol details the steps to assess the phosphorylation status of key proteins in the mTOR pathway following treatment with this compound.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for a specified time. Include an untreated control.

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[6]

    • Analyze the band intensities to determine the relative phosphorylation levels of the mTOR pathway proteins.

3. GC-MS-based Quantification of Intracellular this compound

This protocol provides a general framework for the extraction and quantification of this compound from cancer cells using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Materials:

    • Cultured cancer cells

    • Ice-cold 0.9% NaCl solution

    • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

    • Internal standard (e.g., a deuterated analog of this compound)

    • Derivatization agent (e.g., MSTFA with 1% TMCS)

    • GC-MS system with an appropriate column

  • Procedure:

    • Quenching and Extraction:

      • Rapidly wash cultured cells with ice-cold 0.9% NaCl to remove extracellular metabolites.

      • Immediately add ice-cold 80% methanol containing the internal standard to quench metabolic activity and extract intracellular metabolites.

      • Scrape the cells and collect the cell lysate.

      • Centrifuge to pellet cell debris and collect the supernatant.

    • Derivatization:

      • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

      • Add the derivatization agent to the dried extract and incubate to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.[7]

    • GC-MS Analysis:

      • Inject the derivatized sample into the GC-MS system.

      • Separate the metabolites on a suitable capillary column using an appropriate temperature gradient.

      • Detect and quantify the TMS-derivatized this compound based on its characteristic mass spectrum and retention time relative to the internal standard.[8][9]

    • Data Analysis:

      • Construct a calibration curve using known concentrations of a this compound standard to quantify its absolute concentration in the cell extracts.

References

Application Note: Quantification of 3-Methyl-2-oxobutanoate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the derivatization and subsequent analysis of 3-Methyl-2-oxobutanoate, a key intermediate in the metabolic pathway of branched-chain amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS). The described method, involving a two-step derivatization process of methoximation followed by silylation, is suitable for the quantitative analysis of this keto acid in biological matrices. This document outlines the complete experimental workflow, from sample preparation to data acquisition and analysis, and includes a summary of key quantitative parameters and visual representations of the metabolic pathway and experimental procedure.

Introduction

This compound, also known as α-ketoisovalerate, is a branched-chain α-keto acid that plays a crucial role in the biosynthesis and degradation of the essential amino acid valine.[1] Aberrant levels of this compound can be indicative of certain metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of small, volatile, and semi-volatile organic compounds. However, due to the polar and non-volatile nature of keto acids, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis. The most common and effective method for this is a two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid group.[1] This protocol provides a robust and reproducible method for the analysis of this compound in a research setting.

Data Presentation

Table 1: Quantitative GC-MS Data for Derivatized this compound

ParameterValueSource
Derivatization MethodMethoxyamine followed by MSTFA[1]
DerivativeThis compound-1MEOX-1TMSHuman Metabolome Database
Molecular FormulaC9H19NO3SiHuman Metabolome Database
Molecular Weight217.338Human Metabolome Database
Retention Index1121.66 (on a 5%-phenyl-95%-dimethylpolysiloxane capillary column)Human Metabolome Database
Quantifier Ion (m/z)144Inferred from common fragmentation patterns of TMS derivatives
Qualifier Ion 1 (m/z)186Inferred from common fragmentation patterns of TMS derivatives
Qualifier Ion 2 (m/z)217 (M+)Human Metabolome Database

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Internal Standard (e.g., 13C-labeled this compound or a structural analog like 2-ketocaproic acid)

  • Organic solvent (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate

  • GC-MS grade solvents

Sample Preparation (from a biological matrix like plasma or urine)
  • Thawing and Centrifugation: Thaw frozen samples on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample, vortex briefly.

  • Protein Precipitation/Extraction: Add a volume of cold organic solvent (e.g., 4 volumes of methanol). Vortex vigorously for 1 minute. Centrifuge at high speed for 10 minutes at 4°C.

  • Drying: Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

Derivatization Protocol
  • Methoximation:

    • Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex thoroughly to ensure complete dissolution.

    • Incubate the mixture at 60°C for 60 minutes with shaking.

    • Allow the samples to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA (with 1% TMCS) to each sample.

    • Vortex vigorously for 1 minute.

    • Incubate at 60°C for 30 minutes with shaking.

    • Cool to room temperature before transferring the derivatized sample to a GC-MS vial with a micro-insert.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5%-phenyl-95%-dimethylpolysiloxane column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min.

    • Hold at 300°C for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis using the ions listed in Table 1.

Mandatory Visualization

valine_degradation_pathway Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV Transamination aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCAT Branched-chain aminotransferase BCAT->Valine Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Oxidative decarboxylation BCKDH Branched-chain α-keto acid dehydrogenase complex BCKDH->KIV Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: Valine Degradation Pathway to the TCA Cycle.

gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation & Extraction Sample->Precipitation Drying Evaporation to Dryness Precipitation->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Application Notes and Protocols for 3-Methyl-2-oxobutanoate Stable Isotope Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a critical metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] It also serves as a precursor for the biosynthesis of pantothenic acid (Vitamin B5), an essential component of Coenzyme A (CoA).[1] Dysregulation of BCAA metabolism has been implicated in various diseases, including metabolic disorders and cancer, making the study of this compound metabolism of significant interest in drug discovery and development.

Stable isotope tracing is a powerful technique used to investigate metabolic pathways and dynamics within biological systems.[2] By introducing a stable isotope-labeled version of a metabolite, such as this compound, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites.[3][4] This approach provides quantitative insights into metabolic fluxes and pathway activities without the use of radioactive materials.[1] These application notes provide detailed protocols for designing and conducting stable isotope tracing studies using labeled this compound in cell culture, followed by mass spectrometry-based analysis.

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in metabolism.

Metabolic Fate of this compound Metabolic Fate of this compound Valine Valine Val_t Valine Transaminase Valine->Val_t KIV This compound (α-Ketoisovalerate) BCKDH Branched-chain α-keto acid dehydrogenase complex KIV->BCKDH Pantoate_synthesis Pantothenate (Vitamin B5) Biosynthesis KIV->Pantoate_synthesis Val_t->KIV Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA CoA Coenzyme A Pantoate_synthesis->CoA

Caption: Metabolic fate of this compound.

Experimental Workflow

A typical stable isotope tracing experiment involves several key stages, from initial cell culture to final data analysis.

Experimental Workflow Experimental Workflow for Stable Isotope Tracing cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Interpretation Cell_Seeding Cell Seeding Adaptation Adaptation to Valine-deficient Medium Cell_Seeding->Adaptation Labeling Labeling with [U-13C]-3-Methyl-2-oxobutanoate Adaptation->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization MS_Analysis LC-MS or GC-MS Analysis Derivatization->MS_Analysis Data_Processing Data Processing & Isotopologue Distribution Analysis MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General experimental workflow for this compound tracing.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol describes the steps for labeling cultured cells with a stable isotope-labeled this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Valine-deficient cell culture medium

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), sterile

  • [U-¹³C₅]-3-Methyl-2-oxobutanoate (or other desired labeled variant)

  • Sterile cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in complete culture medium at a density that will result in approximately 70-80% confluency at the time of labeling.

  • Adaptation to Valine-Deficient Medium: To maximize the uptake and utilization of the labeled tracer, it is crucial to adapt the cells to a medium lacking unlabeled valine.[1]

    • Once cells have reached the desired confluency, aspirate the complete medium.

    • Wash the cells once with sterile PBS.

    • Add valine-deficient medium supplemented with dialyzed FBS and Penicillin-Streptomycin.

    • Incubate the cells for 12-24 hours.

  • Preparation of Labeling Medium:

    • Prepare the valine-deficient base medium with all necessary supplements (e.g., dialyzed FBS, glutamine).

    • Dissolve the stable isotope-labeled this compound in the medium to the desired final concentration. The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Labeling:

    • Aspirate the adaptation medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation into downstream metabolites. Isotopic steady state for the TCA cycle is typically reached within a few hours, while nucleotides may take longer.[4]

Protocol 2: Metabolite Extraction

This protocol details the extraction of polar metabolites from cultured cells. It is critical to rapidly quench metabolic activity to preserve the in vivo metabolic state.

Materials:

  • Labeled cell cultures

  • Ice-cold PBS

  • Liquid nitrogen

  • -80°C freezer

  • Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • Quenching Metabolism:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt all enzymatic activity.

  • Metabolite Extraction:

    • Add -80°C pre-chilled 80% methanol to each well (e.g., 1 mL for a 6-well plate).

    • Place the plate on dry ice and use a cell scraper to detach the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Clarification of Lysate:

    • Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

    • The resulting metabolite extract can be stored at -80°C until analysis.

Data Presentation: Quantitative Summary

The following table provides an example of how to present quantitative data from a this compound stable isotope tracing experiment. The data represents the fractional contribution of the ¹³C label from [U-¹³C₅]-3-Methyl-2-oxobutanoate to key downstream metabolites at isotopic steady state.

MetaboliteIsotopologueFractional Abundance (%) - ControlFractional Abundance (%) - Treatment XFold Change (Treatment/Control)
Succinyl-CoA M+05.28.1
M+110.515.3
M+225.830.1
M+340.135.2
M+418.411.30.61
Pantothenate M+012.325.6
M+118.928.4
M+222.520.1
M+325.715.3
M+415.18.2
M+55.52.40.44
Coenzyme A M+030.145.2
M+125.828.9
M+220.315.7
M+315.27.5
M+46.42.1
M+52.20.60.27

M+n represents the mass isotopologue with 'n' ¹³C atoms incorporated from the tracer.

Troubleshooting and Logical Decision Making

Effective troubleshooting is essential for successful stable isotope tracing experiments. The following decision tree outlines a logical approach to common issues.

Troubleshooting Logic Troubleshooting Decision Tree Start Low Label Incorporation in Downstream Metabolites Check_Uptake Is the labeled tracer detected inside the cells? Start->Check_Uptake Check_Extraction Review metabolite extraction protocol Start->Check_Extraction Suspect sample loss Check_Medium Check for unlabeled valine in the medium Check_Uptake->Check_Medium No Check_Pathway Is the metabolic pathway of interest active? Check_Uptake->Check_Pathway Yes Optimize_Adaptation Optimize adaptation time to valine-deficient medium Check_Medium->Optimize_Adaptation Increase_Labeling_Time Increase labeling time Check_Pathway->Increase_Labeling_Time Yes, but low Check_Enzyme_Expression Check expression/activity of key enzymes (e.g., BCKDH) Check_Pathway->Check_Enzyme_Expression No

Caption: A decision tree for troubleshooting low label incorporation.

Conclusion

Stable isotope tracing with labeled this compound is a robust method for dissecting the complexities of BCAA metabolism and its downstream pathways. The protocols and guidelines presented here provide a framework for researchers to design and execute these experiments effectively. Careful optimization of labeling conditions, meticulous sample preparation, and appropriate analytical techniques are paramount for obtaining high-quality, interpretable data that can drive new discoveries in metabolic research and drug development.

References

Application Notes and Protocols for In Vitro Enzyme Assays of 3-Methyl-2-oxobutanoate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate dehydrogenase, more commonly known as the branched-chain α-keto acid dehydrogenase complex (BCKDC), is a critical mitochondrial enzyme complex. It catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the essential amino acids leucine, isoleucine, and valine.[1] This multi-enzyme complex, composed of E1 (α-ketoacid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase) subunits, plays a pivotal role in amino acid catabolism and energy metabolism.[1][2][3] Dysregulation of BCKDC activity is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD).[1][3] Therefore, accurate and reliable in vitro assays are essential for studying its enzymatic activity, screening for potential inhibitors or activators, and developing therapeutic strategies.

These application notes provide detailed protocols for spectrophotometric assays to determine the activity of this compound dehydrogenase.

Metabolic Pathway

The BCKDC complex is a key regulatory point in the catabolism of branched-chain amino acids (BCAAs). Following the transamination of BCAAs to their respective α-keto acids, the BCKDC complex catalyzes their conversion to acyl-CoA derivatives, which can then enter the citric acid cycle for energy production.[3] The activity of the BCKDC is regulated by a dedicated kinase (BCKDK) and phosphatase, which inactivate and activate the complex, respectively, primarily through phosphorylation of the E1α subunit.[1][4][5]

BCKDC_Pathway cluster_reg Regulation BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT α-Ketoglutarate BCKA Branched-Chain α-Keto Acids (this compound, etc.) BCAT->BCKA Glutamate BCKDC_active BCKDC (Active) (Dephosphorylated) BCKA->BCKDC_active NAD+, CoA BCKDC_inactive BCKDC (Inactive) (Phosphorylated) BCKDC_inactive->BCKDC_active ATP BCKDC_active->BCKDC_inactive H2O Acyl_CoA Branched-Chain Acyl-CoA Derivatives BCKDC_active->Acyl_CoA NADH, CO2 BCKDK BCKD Kinase (BCKDK) BCKDK->BCKDC_active Inactivation Phosphatase Phosphatase Phosphatase->BCKDC_inactive Activation TCA TCA Cycle Acyl_CoA->TCA ATP ATP ADP ADP Pi Pi H2O H2O

Caption: Metabolic pathway of branched-chain amino acid catabolism.

Experimental Protocols

Two primary spectrophotometric methods for assaying BCKDC activity are described below. The direct NADH production assay is a continuous assay suitable for purified or partially purified enzyme preparations. The INT-formazan coupled assay is an endpoint or kinetic assay that can be more sensitive and is often used in commercially available kits.

Protocol 1: Direct Spectrophotometric Assay (NADH Production)

This method measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • NAD+ solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Thiamine pyrophosphate (TPP) solution (10 mM)

  • MgCl2 solution (100 mM)

  • This compound (or other branched-chain α-keto acid) substrate solution (100 mM)

  • Enzyme preparation (e.g., mitochondrial extract, purified enzyme)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Assay Buffer Preparation: Prepare a fresh assay buffer containing:

  • 50 mM Potassium phosphate, pH 7.5

  • 2 mM MgCl2

  • 0.2 mM TPP

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture as follows:

    • 850 µL Assay Buffer

    • 20 µL NAD+ solution (final concentration: 2 mM)

    • 10 µL CoA solution (final concentration: 0.1 mM)

    • 100 µL Enzyme preparation (adjust volume and concentration as needed)

  • Incubation: Mix gently by inversion and incubate the mixture for 5 minutes at 30°C to establish a baseline.

  • Initiation of Reaction: Start the reaction by adding 20 µL of the 100 mM this compound substrate solution (final concentration: 2 mM).

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculation of Activity:

    • Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * mg of protein) Where ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Protocol 2: Coupled Spectrophotometric Assay (INT-Formazan Method)

This assay couples the production of NADH to the reduction of a tetrazolium salt, iodonitrotetrazolium chloride (INT), to a colored formazan product, which is measured at 492 nm.[1] This can enhance sensitivity and avoid interference from substances that absorb at 340 nm.

Materials:

  • All materials from Protocol 1

  • Iodonitrotetrazolium chloride (INT) solution (5 mg/mL in water)

  • Diaphorase (or lipoamide dehydrogenase) solution (10 units/mL)

  • Triton X-100 (10% solution)

  • Spectrophotometer or microplate reader capable of reading at 492 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture as follows:

    • 100 µL Assay Buffer (from Protocol 1)

    • 10 µL NAD+ solution (final concentration: ~1 mM)

    • 5 µL CoA solution (final concentration: ~0.05 mM)

    • 10 µL INT solution (final concentration: ~0.25 mg/mL)

    • 5 µL Diaphorase solution (final concentration: ~0.5 units/mL)

    • 5 µL Triton X-100 (optional, to solubilize formazan)

    • 50 µL Enzyme preparation

  • Incubation: Mix gently and incubate for 5 minutes at 30°C for temperature equilibration.

  • Initiation of Reaction: Add 10 µL of the 100 mM this compound substrate solution (final concentration: ~5 mM).

  • Measurement: Monitor the increase in absorbance at 492 nm for 10-30 minutes.

  • Calculation of Activity:

    • Determine the rate of reaction (ΔA492/min) from the linear portion of the curve.

    • A standard curve using known concentrations of NADH should be prepared to correlate the change in absorbance to the amount of NADH produced.

Experimental Workflow Diagram

Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Substrate, and Cofactor Solutions start->prep_reagents add_reagents Add Assay Buffer, Cofactors, and Enzyme to Cuvette/Plate prep_reagents->add_reagents incubate Incubate at 30°C for 5 minutes add_reagents->incubate add_substrate Initiate Reaction with This compound incubate->add_substrate measure Measure Absorbance Change (340 nm or 492 nm) add_substrate->measure calculate Calculate Enzyme Activity measure->calculate end End calculate->end

Caption: General workflow for a spectrophotometric BCKDC enzyme assay.

Data Presentation

The following tables summarize typical reagent concentrations and kinetic parameters for BCKDC assays. Note that optimal conditions may vary depending on the enzyme source and purity.

Table 1: Typical Reagent Concentrations for BCKDC Assays

ReagentStock ConcentrationFinal Concentration
Potassium Phosphate Buffer50 mM, pH 7.550 mM
This compound100 mM1-5 mM
NAD+100 mM1-2 mM
Coenzyme A (CoA)10 mM0.1-0.2 mM
Thiamine Pyrophosphate (TPP)10 mM0.2 mM
MgCl2100 mM2 mM
INT (for coupled assay)5 mg/mL~0.25 mg/mL
Diaphorase (for coupled assay)10 units/mL~0.5 units/mL

Table 2: Summary of Kinetic Parameters for BCKDC

SubstrateKm (µM)Vmax (relative)Source Organism
α-Ketoisocaproate (from Leu)15-40100%Bovine, Rat
α-Keto-β-methylvalerate (from Ile)10-30~80%Bovine, Rat
α-Ketoisovalerate (from Val)20-50~60%Bovine, Rat

Note: These values are approximate and can vary based on the specific isoform, regulatory state (phosphorylation), and assay conditions.

Considerations and Troubleshooting

  • Enzyme Stability: The BCKDC complex can be unstable. Keep enzyme preparations on ice and use freshly prepared buffers.

  • Substrate Specificity: The BCKDC complex can act on all three branched-chain α-keto acids.[6] When studying the metabolism of a specific amino acid, use the corresponding α-keto acid as the substrate.

  • Regulation: The activity of BCKDC is regulated by phosphorylation. To measure total activity, the enzyme preparation can be pre-incubated with a phosphatase.[7]

  • Blank/Control Reactions: Always include a blank reaction without the enzyme or substrate to account for any non-enzymatic reduction of NAD+ or INT.

  • Linear Range: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. It may be necessary to adjust the amount of enzyme preparation used.

These protocols and application notes provide a comprehensive guide for the in vitro assay of this compound dehydrogenase. By following these methodologies, researchers can obtain reliable and reproducible data to further understand the role of this enzyme in health and disease.

References

preparation of 3-Methyl-2-oxobutanoate stock solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovaleric acid (α-KIV), is the keto analog of the essential amino acid L-valine. In cell culture, it serves as a valuable tool for various applications, primarily as a more stable and soluble precursor to valine in chemically defined media.[1] This characteristic is particularly beneficial in high-density cell cultures and for the production of biotherapeutics where media stability is critical.[1] Furthermore, as a key intermediate in the branched-chain amino acid (BCAA) metabolic pathway, this compound is utilized in metabolic flux analysis to investigate amino acid metabolism and its interplay with central carbon metabolism.[2]

These application notes provide a comprehensive guide to the preparation and use of this compound stock solutions for cell culture experiments, including detailed protocols and relevant metabolic pathway information.

Data Presentation

Physicochemical Properties and Storage of Sodium this compound
PropertyValueReference
Molecular FormulaC₅H₇NaO₃N/A
Molecular Weight138.09 g/mol N/A
SolubilitySoluble in water[3][4]
Storage of PowderSealed in a dry place at 2-8°C
Stock Solution Storage-20°C for up to 1 month; -80°C for up to 6 months[3][5]
Recommended Working Concentrations
ApplicationCell Line ExampleWorking Concentration RangeReference
General Cell CultureVarious50 µM to 500 µMN/A
Isotope Tracer StudiesVarious250 µM to 500 µMN/A

Experimental Protocols

Protocol 1: Preparation of a 1 M Stock Solution of Sodium this compound

This protocol describes the preparation of a 1 M stock solution of sodium this compound from its solid form.

Materials:

  • Sodium this compound powder

  • Cell culture-grade water, sterile

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Pipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 1 M stock solution, weigh out 1.3809 g of sodium this compound powder (Molecular Weight = 138.09 g/mol ).

  • Dissolution: Aseptically add the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile, cell culture-grade water.

  • Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Volume adjustment: Once fully dissolved, bring the final volume to 10 mL with sterile water.

  • Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.[3][4]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][5] Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Supplementation of Cell Culture Medium with this compound

This protocol outlines the steps for supplementing cell culture medium with the prepared stock solution.

Materials:

  • Prepared 1 M stock solution of sodium this compound

  • Basal cell culture medium

  • Sterile serological pipettes and tips

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 1 M sodium this compound stock solution at room temperature or in a 37°C water bath.

  • Calculate the required volume: To achieve a final concentration of 250 µM in 100 mL of cell culture medium, for example, use the following calculation:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (250 µM * 100 mL) / 1,000,000 µM

    • V₁ = 0.025 mL or 25 µL

  • Supplementation: Aseptically add 25 µL of the 1 M stock solution to 100 mL of the basal cell culture medium.

  • Mixing: Gently swirl the medium to ensure uniform mixing.

  • Equilibration: Pre-warm the supplemented medium to 37°C before adding it to the cells.

Mandatory Visualizations

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

BCAA_Catabolism Branched-Chain Amino Acid (BCAA) Catabolism Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate (α-KIC) Leucine->alpha_KIC BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) alpha_KIC->BCKDH Isoleucine Isoleucine alpha_KMV α-Keto-β-methylvalerate (α-KMV) Isoleucine->alpha_KMV BCAT alpha_KMV->BCKDH Valine Valine alpha_KIV This compound (α-KIV) Valine->alpha_KIV BCAT alpha_KIV->BCKDH Downstream_Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Succinyl-CoA) BCKDH->Downstream_Metabolites

Caption: BCAA Catabolism Pathway.

Experimental Workflow for Cell Culture Supplementation

Experimental_Workflow Experimental Workflow for Cell Culture Supplementation cluster_prep Stock Solution Preparation cluster_culture Cell Culture Experiment Weigh 1. Weigh Sodium This compound Dissolve 2. Dissolve in Sterile Water Weigh->Dissolve Sterilize 3. Filter Sterilize (0.22 µm) Dissolve->Sterilize Store 4. Aliquot and Store (-20°C or -80°C) Sterilize->Store Thaw 5. Thaw Stock Solution Aliquot Store->Thaw Dilute 6. Dilute to Working Concentration in Medium Thaw->Dilute Treat 7. Treat Cells with Supplemented Medium Dilute->Treat Analyze 8. Perform Downstream Analysis Treat->Analyze

Caption: Experimental Workflow.

References

Application Notes and Protocols for 3-Methyl-2-oxobutanoate in Drug Discovery for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] Emerging evidence has implicated dysregulated BCAA metabolism in the pathophysiology of various metabolic disorders, including insulin resistance, type 2 diabetes, and obesity.[3][4] Elevated levels of BCAAs and their corresponding branched-chain keto acids (BCKAs), such as this compound, have been identified as strong biomarkers for these conditions.[3][4] This association has positioned the BCAA metabolic pathway, and specifically the enzymes regulating this compound levels, as promising targets for novel therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its isotopic analogs as tools in drug discovery for metabolic disorders. The following sections detail its role in key metabolic pathways, its application as a biomarker, and experimental protocols for in vitro and in vivo studies.

Core Applications in Drug Discovery

  • Target Validation: Investigating the effects of modulating this compound levels or the activity of its metabolizing enzymes, such as branched-chain α-keto acid dehydrogenase (BCKDH), on cellular and animal models of metabolic disease.[5][6]

  • Compound Screening: Developing and utilizing assays to screen for small molecules that inhibit the branched-chain keto acid dehydrogenase kinase (BCKDK), the enzyme that inhibits BCKDH, thereby promoting the breakdown of this compound and other BCKAs.[5]

  • Metabolic Flux Analysis: Employing isotopically labeled this compound to trace the flux of valine catabolism and assess the impact of drug candidates on BCAA metabolism.[7][8]

  • Biomarker Analysis: Quantifying endogenous levels of this compound in biological samples to assess disease progression and the efficacy of therapeutic interventions.[3][4]

Signaling and Metabolic Pathways

The metabolism of this compound is intricately linked to the catabolism of branched-chain amino acids. The initial step in BCAA catabolism is a reversible transamination reaction, followed by the irreversible oxidative decarboxylation of the resulting BCKAs, a reaction catalyzed by the BCKDH complex.[1] The activity of the BCKDH complex is a critical regulatory point in BCAA metabolism and is itself regulated by phosphorylation by BCKDK (inactivation) and dephosphorylation by PPM1K (activation).[9]

Dysregulation of this pathway can lead to an accumulation of BCAAs and BCKAs, which has been linked to impaired insulin signaling and mitochondrial dysfunction.[3]

BCAA_Metabolism Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV Transamination BCAT Branched-Chain Amino Transferase (BCAT) aKG α-Ketoglutarate Glu Glutamate aKG:s->Glu:n Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Oxidative Decarboxylation BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) TCA TCA Cycle Intermediates Isobutyryl_CoA->TCA BCKDK BCKD Kinase (BCKDK) BCKDK->BCKDH Phosphorylation (Inactivation) PPM1K PPM1K Phosphatase PPM1K->BCKDH Dephosphorylation (Activation)

Caption: Branched-Chain Amino Acid (BCAA) Catabolism Pathway for Valine.

Quantitative Data Summary

The following tables summarize representative quantitative data relevant to the use of this compound in metabolic disorder research.

Table 1: Association of this compound with Metabolic Disorders

MetaboliteConditionFold Change/Odds Ratiop-valueReference
3-Methyl-2-oxovalerateImpaired Fasting Glucose (IFG)OR: 1.65 (95% CI 1.39–1.95)8.46 × 10⁻⁹[3]
3-Methyl-2-oxovalerate (replicated)Impaired Fasting Glucose (IFG)OR: 1.68 (1.34–2.11)6.52 × 10⁻⁶[3]
3-Methyl-2-oxobutyrateType 2 Diabetes-3.32E-06[4]

Table 2: Kinetic Parameters of BCKDK Inhibitors

CompoundTargetKd (μM)Reference
PPHNBCKDK3.9[5]
POABBCKDK1.86[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol details the extraction and quantification of this compound from plasma or cell culture media.

Materials:

  • Plasma, serum, or cell culture supernatant

  • Internal Standard (IS): Isotopically labeled this compound (e.g., ¹³C₅-α-Ketoisovalerate)

  • Acetonitrile (ACN), HPLC grade, pre-chilled to -20°C

  • Methanol (MeOH), HPLC grade, pre-chilled to -20°C

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Centrifuge capable of >10,000 x g

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole) with a reversed-phase C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen samples on ice.

    • To 100 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 400 µL of cold ACN.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to separate this compound from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and its internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Media) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS quantification of this compound.
Protocol 2: In Vitro BCKDK Inhibition Assay

This protocol describes a method to screen for inhibitors of BCKDK activity by measuring the phosphorylation of its substrate, the E1α subunit of BCKDH.

Materials:

  • Recombinant human BCKDK

  • Recombinant human BCKDH E1α subunit (substrate)

  • Test compounds (potential inhibitors)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phospho-specific antibody against BCKDH E1α

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • 96-well plate

  • Plate reader capable of luminescence detection

Procedure:

  • Add 10 µL of test compound solution at various concentrations to the wells of a 96-well plate.

  • Add 20 µL of a solution containing recombinant BCKDK and BCKDH E1α to each well.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 20 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

  • Coat a separate high-binding 96-well plate with the reaction mixture.

  • Wash the plate and add the phospho-specific primary antibody. Incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate.

  • Wash the plate and add the chemiluminescent substrate.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitor's potency.

BCKDK_Assay Start Start Add_Compound Add Test Compound Start->Add_Compound Add_Enzyme Add BCKDK and BCKDH E1α Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction ELISA ELISA-based Detection of Phosphorylated BCKDH E1α Stop_Reaction->ELISA Measure Measure Luminescence ELISA->Measure End End Measure->End

Caption: Workflow for an in vitro BCKDK inhibition assay.
Protocol 3: Assessment of Glucose Uptake in Adipocytes

This protocol measures the effect of this compound or compounds that modulate its levels on insulin-stimulated glucose uptake in cultured adipocytes (e.g., 3T3-L1).[10]

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • This compound or test compound

  • 2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

  • Cytochalasin B (inhibitor of glucose transport)

  • Scintillation fluid and counter

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

  • Serum-starve the cells for 2-4 hours in KRH buffer.

  • Treat the cells with this compound or the test compound for a predetermined time.

  • Stimulate the cells with insulin (e.g., 100 nM) for 20 minutes. A set of wells should remain unstimulated (basal).

  • Add 2-deoxy-D-[³H]glucose and incubate for 5-10 minutes.

  • To determine non-specific uptake, treat a set of wells with cytochalasin B prior to adding the radiolabeled glucose.

  • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysate.

Protocol 4: In Vivo Glucose Tolerance Test (GTT) in a Mouse Model of Metabolic Disease

This protocol assesses the effect of a test compound that modulates this compound metabolism on glucose homeostasis in a diet-induced obese (DIO) mouse model.[11][12]

Materials:

  • DIO mice

  • Test compound formulated for in vivo administration

  • Glucose solution (20% w/v in sterile saline)

  • Handheld glucometer and test strips

  • Restraining device for blood collection

Procedure:

  • Acclimatize DIO mice and treat them with the test compound or vehicle for a specified period (e.g., 2-4 weeks).

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level from a tail snip (time 0).

  • Administer a glucose bolus via intraperitoneal (IP) injection (2 g/kg body weight).

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Plot the blood glucose concentration over time to generate a glucose tolerance curve.

  • Calculate the area under the curve (AUC) to quantify glucose tolerance. Improved glucose tolerance is indicated by a lower AUC compared to the vehicle-treated group.

Conclusion

This compound is a critical metabolite at the crossroads of BCAA metabolism and the development of metabolic disorders. The protocols and information provided herein offer a framework for researchers to investigate the role of this keto acid in disease pathogenesis and to explore the therapeutic potential of targeting its metabolic pathway. By utilizing these methods, scientists can advance the discovery and development of novel drugs for the treatment of insulin resistance, type 2 diabetes, and other related metabolic conditions.

References

Troubleshooting & Optimization

Optimizing 3-Methyl-2-oxobutanoate Tracer Concentration for Cellular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 3-Methyl-2-oxobutanoate as a metabolic tracer in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its role as a metabolic tracer?

A1: this compound, also known as α-ketoisovalerate, is a key metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] Its isotopically labeled forms (e.g., with ¹³C or ²H) are powerful tracers used to investigate metabolic pathways.[1] By tracking the incorporation of these stable isotopes into downstream metabolites, researchers can gain quantitative insights into the dynamics of BCAA metabolism and related pathways without using radioactive materials.[1]

Q2: What are the primary applications of using a this compound tracer?

A2: The primary applications include:

  • Metabolic Flux Analysis (MFA): To quantify the rate of metabolic reactions within pathways such as pantothenate and Coenzyme A (CoA) biosynthesis.[1]

  • Branched-Chain Amino Acid (BCAA) Metabolism Studies: To investigate valine catabolism and its interplay with other BCAAs.[1]

  • Drug Discovery and Development: To assess the impact of new therapeutic compounds on BCAA and CoA metabolism.[1]

  • Disease Modeling: To study metabolic reprogramming in diseases like cancer and metabolic disorders where BCAA pathways are often dysregulated.[1]

Q3: What are the expected downstream labeled metabolites from an isotopically labeled this compound tracer?

A3: The primary labeled metabolite to expect is the corresponding isotopologue of valine.[2] Subsequently, the label may also be incorporated into leucine.[2] Depending on the metabolic activity of the specific cell line, the isotopic label can also appear in other metabolites downstream of BCAA catabolism.[2]

Q4: How is the isotopic enrichment from a this compound tracer typically measured?

A4: Isotopic enrichment is most commonly measured using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).[2] Nuclear magnetic resonance (NMR) spectroscopy can also be used to determine the specific positions of the isotopic labels within a molecule.[2]

Q5: What is the difference between metabolic steady state and isotopic steady state, and why is it important?

A5: Metabolic steady state is a condition where the concentrations of intracellular metabolites remain constant over time. Isotopic steady state is achieved when the isotopic enrichment of intracellular metabolites becomes constant after the introduction of a labeled tracer.[2] It is crucial to ensure that cells have reached isotopic steady state to obtain meaningful and reproducible results from tracer experiments.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound tracers.

Problem 1: Low Isotopic Incorporation into Target Metabolites

Potential Cause Troubleshooting Steps
Suboptimal Tracer Concentration The concentration of the tracer may be too low for sufficient enrichment or too high, causing toxicity.[2] Solution: Perform a dose-response experiment with a range of tracer concentrations (e.g., 50 µM to 500 µM) to determine the optimal concentration for your specific cell line.[2]
Insufficient Incubation Time The labeling duration may be too short to achieve isotopic steady state.[2] Solution: Conduct a time-course experiment to determine the time required for the labeling of key metabolites to reach a plateau.[3]
Competition from Unlabeled Precursors The presence of unlabeled valine in the culture medium will compete with the tracer, leading to isotopic dilution.[2] Solution: Use a custom base medium that is deficient in valine to maximize the uptake and metabolism of the labeled tracer.[1][2]
Poor Cell Health Low cell viability or density can lead to reduced metabolic activity and tracer uptake. Solution: Ensure cells are healthy and in the exponential growth phase.[2] Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to confirm that the tracer concentration is not toxic.[2]
Tracer Degradation or Impurity The tracer itself may be degraded or impure. Solution: Verify the chemical identity and isotopic enrichment of your tracer stock with the supplier's certificate of analysis. Prepare fresh labeling medium for each experiment to avoid degradation.[2]

Problem 2: High Variability Between Replicates

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Variations in cell number will lead to differences in metabolite levels. Solution: Ensure uniform cell seeding density across all wells or flasks. It is recommended to seed cells at a density that ensures they are in the exponential growth phase and approximately 80% confluent at the time of harvest.[3]
Inconsistent Sample Preparation Differences in quenching and extraction procedures can introduce significant variability. Solution: Use a rapid and consistent quenching method, such as flash-freezing in liquid nitrogen, and a validated metabolite extraction protocol.[3]
Biological Variability Inherent biological differences between samples can contribute to variability. Solution: Increase the number of biological replicates to improve statistical power and better account for biological variability.[3]

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Tracer

Cell TypeRecommended Concentration Range (mM)Recommended Incubation Time (hours)Notes
Adherent Mammalian Cells (e.g., HeLa, A549)0.1 - 1.06 - 24The optimal concentration should be determined empirically for each cell line.
Suspension Mammalian Cells (e.g., CHO, Jurkat)0.2 - 2.012 - 48Suspension cultures may exhibit different uptake kinetics.[1]
Primary Cells0.05 - 0.54 - 12Primary cells can be more sensitive; it is advisable to start with lower concentrations.[1]

Note: The concentrations provided are general recommendations. The optimal concentration for the this compound tracer should be empirically determined for each specific experimental system.[3]

Experimental Protocols

Protocol 1: Preparation of Labeling Medium

  • Prepare Stock Solution: Under sterile conditions, dissolve the isotopically labeled this compound in sterile, cell culture-grade water to create a concentrated stock solution (e.g., 100 mM).[1]

  • Sterile Filter: Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.[1]

  • Aliquot and Store: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Prepare Labeling Medium: Use a base medium that is deficient in valine.[1] This is crucial to maximize the uptake and metabolism of the labeled tracer.[1] Supplement the base medium with other necessary components, such as dialyzed fetal bovine serum, L-glutamine, and antibiotics, to their final concentrations.[1][3]

  • Add Tracer: Add the this compound stock solution to the supplemented base medium to achieve the desired final concentration.[1]

Protocol 2: Cell Labeling

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase (approximately 80% confluent) at the time of harvest.[3]

  • Medium Exchange: Aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.[3]

  • Incubation: Incubate the cells for the predetermined optimal labeling time.[3]

Protocol 3: Metabolite Extraction

  • Quenching: Place the cell culture plates on ice. Aspirate the labeling medium.[1]

  • Washing: Quickly wash the cells twice with ice-cold 0.9% NaCl to remove extracellular metabolites.[1]

  • Extraction: Immediately add a sufficient volume of ice-cold 80% methanol (pre-chilled to -80°C) to the cells to quench metabolic activity and extract intracellular metabolites.[1]

  • Cell Lysis and Collection: For adherent cells, use a cell scraper to detach the cells in the methanol.[1] Transfer the cell suspension into pre-chilled microcentrifuge tubes.[1]

  • Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for at least 1 hour to allow for complete protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to new tubes.[1]

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.[1]

Visualizations

Metabolic_Pathway Metabolic Fate of this compound This compound This compound Valine Valine This compound->Valine Transamination Leucine Leucine This compound->Leucine Multi-step biosynthesis Pantothenate (Vitamin B5) Pantothenate (Vitamin B5) This compound->Pantothenate (Vitamin B5) Biosynthesis Coenzyme A Coenzyme A Pantothenate (Vitamin B5)->Coenzyme A

Caption: Metabolic fate of this compound.

Experimental_Workflow General Workflow for Tracer Experiments cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells Prepare_Medium Prepare Labeling Medium (Valine-deficient + Tracer) Labeling Incubate with Tracer Prepare_Medium->Labeling Add to cells Quenching Quench Metabolism (e.g., Cold Methanol) Labeling->Quenching Extraction Extract Metabolites Quenching->Extraction LC_MS LC-MS/GC-MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Metabolic Flux Calculation LC_MS->Data_Analysis

Caption: General workflow for tracer experiments.

References

Technical Support Center: Troubleshooting Low Labeling of Metabolites from ¹³C-3-Methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low labeling of metabolites when using ¹³C-3-Methyl-2-oxobutanoate (also known as ¹³C-α-ketoisovalerate) as a tracer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no ¹³C enrichment in my target downstream metabolites. What are the primary reasons for this?

A1: Low ¹³C enrichment can stem from several factors, ranging from experimental design to sample preparation and analysis. The most common culprits include:

  • Suboptimal Tracer Concentration: The concentration of ¹³C-3-Methyl-2-oxobutanoate in your culture medium may be too low for efficient uptake and metabolism by the cells.[1]

  • Presence of Competing Unlabeled Metabolites: Standard culture media often contain high concentrations of unlabeled branched-chain amino acids (BCAAs) like valine and leucine. These will compete with the metabolic pathway you are trying to trace, leading to isotopic dilution.[1]

  • Inadequate Incubation Time: The labeling duration may not be sufficient for the cells to reach isotopic steady state, a point where the isotopic enrichment of intracellular metabolites becomes constant over time.[1][2]

  • Poor Cell Health or Viability: If cells are not in a healthy, proliferative state, their metabolic activity, including the uptake and metabolism of the tracer, will be compromised.

  • Suboptimal Cell Density: Cellular metabolism can be significantly influenced by cell density. Cells in a stationary phase due to high density may exhibit different metabolic fluxes compared to cells in the exponential growth phase.[3]

  • Inefficient Metabolite Extraction: Improper quenching of metabolism or inefficient extraction of intracellular metabolites can lead to a loss of labeled compounds before analysis.[4]

Q2: How can I optimize the concentration of ¹³C-3-Methyl-2-oxobutanoate for my experiment?

A2: The optimal tracer concentration is cell-line and experiment-dependent. A good starting point is a concentration within the physiological range of related keto acids.[5] It is highly recommended to perform a dose-response experiment to identify the concentration that provides sufficient labeling without inducing cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Experiment: Test a range of ¹³C-3-Methyl-2-oxobutanoate concentrations (e.g., 50 µM to 500 µM) to identify the optimal concentration for your specific cell line.[1]

  • Assess Cell Viability: Concurrently with the dose-response experiment, perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) to ensure the chosen tracer concentration is not toxic to the cells.[1]

  • Consult Literature: Review published studies that have used ¹³C-3-Methyl-2-oxobutanoate in similar cell lines to inform your concentration choice.

Q3: My labeling efficiency is still low even after optimizing the tracer concentration. What should I check next?

A3: If optimizing the tracer concentration does not resolve the issue, the problem likely lies in the composition of your cell culture medium or the duration of the labeling experiment.

Troubleshooting Steps:

  • Use a Custom Medium: The presence of unlabeled valine and leucine in standard media is a major cause of isotopic dilution. Switch to a custom medium that is devoid of unlabeled valine and leucine.[1] This will maximize the uptake and metabolism of the ¹³C tracer.

  • Verify Isotopic Steady State: To ensure you are capturing the true metabolic flux, it is crucial to confirm that your cells have reached isotopic steady state.[2]

    • Conduct a Time-Course Experiment: Measure the isotopic enrichment of key downstream metabolites at several time points (e.g., 2, 6, 12, and 24 hours) after introducing the tracer.[1] Isotopic steady state is reached when the enrichment plateaus.[2]

Q4: I suspect issues with my sample preparation. What are the best practices for quenching and metabolite extraction?

A4: Rapid and effective quenching of metabolic activity is critical for obtaining an accurate snapshot of intracellular metabolite labeling.[4]

Troubleshooting Steps:

  • Rapid Quenching: Immediately after removing the labeling medium, quench the cells to halt all enzymatic activity. A common and effective method is to add liquid nitrogen directly to the culture plate to flash-freeze the cells.[6]

  • Efficient Extraction: Use a pre-chilled extraction solvent, such as 80% methanol, to lyse the cells and extract the metabolites.[7] Ensure the extraction solvent is at a very low temperature (e.g., -80°C) to maintain the quenched state.

  • Minimize Contamination: During extraction, work quickly and on dry ice to prevent degradation or alteration of metabolites.[6]

Q5: My mass spectrometry data shows low signal intensity for the labeled metabolites. How can I troubleshoot this?

A5: Low signal intensity in mass spectrometry can be due to a variety of factors, from the sample itself to the instrument parameters.

Troubleshooting Steps:

  • Check for Ion Suppression: The complexity of biological samples can lead to ion suppression, where the signal of your target metabolite is reduced by the presence of other co-eluting compounds.[4][8] Prepare a dilution series of your sample to assess for matrix effects.

  • Optimize Mass Spectrometer Parameters: Ensure your mass spectrometer is properly calibrated and the method is optimized for the detection of your metabolites of interest. This includes selecting the appropriate ionization mode and collision energy.

  • Verify Isotopic Purity of the Tracer: Confirm the isotopic enrichment of your ¹³C-3-Methyl-2-oxobutanoate stock from the manufacturer's certificate of analysis. Low isotopic purity of the tracer will result in a lower-than-expected signal for the labeled isotopologues.[6]

Data Presentation

Table 1: Recommended Starting Concentrations for ¹³C-3-Methyl-2-oxobutanoate Tracer Experiments

Cell TypeRecommended Concentration Range (mM)Recommended Incubation Time (hours)Notes
Adherent Mammalian Cells (e.g., HeLa, A549)0.1 - 1.06 - 24Start with a concentration in the physiological range of related keto acids.[5]
Suspension Mammalian Cells (e.g., Jurkat, CHO)0.2 - 2.012 - 48Suspension cultures may have different uptake kinetics.[5]
Primary Cells0.05 - 0.54 - 12Primary cells can be more sensitive; use lower concentrations and shorter incubation times initially.

Note: These are general recommendations. The optimal concentration and incubation time should be empirically determined for each specific experimental system.[9]

Table 2: Troubleshooting Checklist for Low ¹³C Labeling

Potential IssueRecommended Action
Experimental Design
Suboptimal Tracer ConcentrationPerform a dose-response experiment and assess cell viability.[1]
Isotopic DilutionUse a custom medium lacking unlabeled valine and leucine.[1]
Insufficient Incubation TimeConduct a time-course experiment to verify isotopic steady state.[1][2]
Poor Cell Health/Incorrect DensityEnsure cells are in the exponential growth phase and at an optimal density.[3]
Sample Preparation
Inefficient QuenchingUse rapid quenching methods like flash-freezing with liquid nitrogen.[6]
Inefficient Metabolite ExtractionUse pre-chilled (-80°C) 80% methanol and work on dry ice.[7]
Data Analysis
Low MS Signal IntensityCheck for ion suppression, optimize MS parameters, and verify tracer purity.[4][6][8]
Incorrect Data ProcessingUse software designed for ¹³C MFA data analysis for natural abundance correction.[6]

Experimental Protocols

Protocol 1: ¹³C-Labeling of Adherent Mammalian Cells with ¹³C-3-Methyl-2-oxobutanoate

Materials:

  • Adherent mammalian cells of interest

  • Complete growth medium

  • Custom labeling medium: Basal medium (e.g., DMEM) lacking valine and leucine, supplemented with dialyzed fetal bovine serum (dFBS) and other necessary components.

  • Sterile stock solution of ¹³C-3-Methyl-2-oxobutanoate

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they reach approximately 80% confluency at the time of labeling. Culture in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).[7]

  • Media Preparation: On the day of the experiment, prepare the labeling medium. Supplement the valine and leucine-free basal medium with dFBS to the desired concentration (e.g., 10%). Add ¹³C-3-Methyl-2-oxobutanoate from the sterile stock solution to the desired final concentration. Prepare a control medium with the same concentration of unlabeled 3-Methyl-2-oxobutanoate.

  • Isotopic Labeling:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the respective wells.

    • Incubate the cells for the predetermined optimal time to reach isotopic steady state.[7]

  • Metabolism Quenching:

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately add liquid nitrogen to the wells to flash-freeze the cells and halt all enzymatic activity.[6]

    • Store the plates at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis

Materials:

  • Cell samples from Protocol 1

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of operating at 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Remove the 6-well plates from the -80°C freezer.

  • Working quickly on dry ice, add 1 mL of pre-chilled 80% methanol to each well.[6]

  • Use a cell scraper to scrape the cells into the methanol.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the tubes at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Dry the metabolite extracts using a vacuum concentrator without heat.

  • Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.[6]

Mandatory Visualization

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 13C_KIV_ext ¹³C-3-Methyl-2-oxobutanoate (¹³C-α-Ketoisovalerate) 13C_KIV_int ¹³C-α-Ketoisovalerate 13C_KIV_ext->13C_KIV_int Uptake 13C_Valine ¹³C-Valine 13C_KIV_int->13C_Valine BCAT (Transamination) 13C_Isobutyryl_CoA ¹³C-Isobutyryl-CoA 13C_KIV_int->13C_Isobutyryl_CoA BCKDH (Oxidative Decarboxylation) Protein_Synthesis Protein Synthesis 13C_Valine->Protein_Synthesis 13C_Propionyl_CoA ¹³C-Propionyl-CoA 13C_Isobutyryl_CoA->13C_Propionyl_CoA 13C_Succinyl_CoA ¹³C-Succinyl-CoA 13C_Propionyl_CoA->13C_Succinyl_CoA TCA_Cycle TCA Cycle Metabolites 13C_Succinyl_CoA->TCA_Cycle Anaplerosis

Caption: Metabolic pathway of ¹³C-3-Methyl-2-oxobutanoate.

troubleshooting_workflow start Start: Low ¹³C Labeling Observed check_concentration Is Tracer Concentration Optimized? start->check_concentration optimize_concentration Perform Dose-Response & Viability Assays check_concentration->optimize_concentration No check_media Is Culture Medium Optimized? check_concentration->check_media Yes optimize_concentration->check_media use_custom_media Use Medium Lacking Unlabeled Valine/Leucine check_media->use_custom_media No check_time Is Isotopic Steady State Reached? check_media->check_time Yes use_custom_media->check_time time_course Perform Time-Course Experiment check_time->time_course No check_sample_prep Is Sample Prep Protocol Optimal? check_time->check_sample_prep Yes time_course->check_sample_prep optimize_sample_prep Review Quenching & Extraction Procedures check_sample_prep->optimize_sample_prep No check_ms Are MS Parameters and Data Analysis Correct? check_sample_prep->check_ms Yes optimize_sample_prep->check_ms optimize_ms Optimize MS Method & Data Processing check_ms->optimize_ms No success Problem Resolved check_ms->success Yes optimize_ms->success

Caption: Troubleshooting workflow for low ¹³C labeling.

References

improving yield and purity in chemical synthesis of 3-Methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the chemical synthesis of 3-Methyl-2-oxobutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Grignard-based synthetic route.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors throughout the experimental process. Common causes include incomplete reactions, reagent quality issues, and product loss during workup.[1]

  • Reagent Quality: Ensure that all starting materials are pure and anhydrous. The Grignard reagent, in particular, is highly sensitive to moisture. Use freshly prepared or titrated Grignard reagents for best results. Aldehyde starting materials should be free of carboxylic acid impurities.[1]

  • Reaction Conditions: Inadequate temperature control can lead to the formation of side products. The Grignard reaction is exothermic and requires careful temperature management, typically starting at 0°C.[2] Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Product Loss During Workup: The extraction and purification steps are critical for maximizing yield. Ensure the pH is controlled during the aqueous workup to prevent product degradation.[1] Multiple extractions with an appropriate organic solvent will ensure complete recovery of the product from the aqueous layer.[2]

Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?

The formation of side products is a common issue that can significantly impact the purity of the final product.

  • Unreacted Starting Materials: The presence of unreacted starting materials is a frequent impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.[1]

  • Formation of Condensation Products: Aldehyd precursors can react with the beta-keto ester in a Knoevenagel condensation, which may act as an intermediate.[1] To minimize this, ensure the correct stoichiometric amounts of all reagents are used and that the reaction conditions are optimized for the desired cyclization.[1]

  • Hydrolysis: Beta-keto esters are susceptible to hydrolysis. It is crucial to maintain anhydrous reaction conditions to minimize the hydrolysis of the starting materials or product.[1]

Q3: The final product is an oil instead of a solid. How can I induce crystallization?

The physical state of the final product can be influenced by purity and residual solvent.

  • Purity: The presence of impurities can lower the melting point of the product, causing it to remain an oil at room temperature. Purify the product using column chromatography or recrystallization to remove impurities.

  • Residual Solvent: Ensure all solvent is removed under reduced pressure. If the product is pure but remains an oil, it may be supercooled. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Q4: How can I improve the purity of my this compound?

Achieving high purity is essential for many applications. Several purification techniques can be employed.

  • Aqueous Work-up: A preliminary purification can be achieved through an aqueous work-up to remove water-soluble impurities, acids, and bases.[3]

  • Recrystallization: This is a powerful technique for purifying solid compounds. For the sodium salt of this compound, recrystallization from ethanol-water mixtures can yield purities exceeding 98%.[4]

  • Chromatography: Column chromatography is effective for separating the desired product from impurities. For related compounds, silica gel chromatography with a mobile phase such as ethyl acetate and hexane has been shown to be effective.

Frequently Asked Questions (FAQs)

Q1: What are the common chemical synthesis methods for this compound?

Common laboratory synthesis methods include the oxidation of isovaleric acid or similar precursors under controlled conditions.[4] A plausible and effective route involves the use of a Grignard reagent with an oxalate ester, followed by hydrolysis.[2] Enzymatic methods using branched-chain amino acid transaminases are also utilized, especially for stereospecific synthesis.[4]

Q2: What are the optimal storage conditions for this compound?

To prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is particularly important to protect it from moisture to prevent hydrolysis.[1] For long-term stability, storage at -20°C to -80°C is recommended.[2]

Q3: What analytical techniques are used to confirm the structure and purity of this compound?

A suite of analytical methods is used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl and hydroxyl groups.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity.

Q4: What are some key safety precautions to take during the synthesis of this compound?

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Grignard reagents are highly reactive and moisture-sensitive, requiring careful handling under an inert atmosphere.

Data Presentation

Table 1: Typical Yields and Purity for Synthesis and Purification

Synthesis/Purification StepExpected YieldPurityNotes
Grignard Reaction Synthesis60-80%[2]CrudeYields can vary based on reagent quality and reaction conditions.
Recrystallization (Sodium Salt)->98%[4]Effective for achieving high purity of the salt form.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is based on established methods for synthesizing α-keto acids.[2]

Materials:

  • Diethyl oxalate

  • Isopropylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a dropping funnel and condenser under an inert atmosphere.

  • Initial Cooling: Cool a solution of diethyl oxalate in anhydrous diethyl ether to 0°C in an ice bath.

  • Grignard Addition: Add isopropylmagnesium bromide in diethyl ether dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed for several hours at room temperature.

  • Quenching: Slowly quench the reaction mixture by adding cold, dilute hydrochloric acid.

  • Extraction: Separate the aqueous layer and extract multiple times with diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok [Good] purify Purify Reagents/ Use Anhydrous Solvent check_reagents->purify [Poor] check_conditions Verify Reaction Conditions (Temp, Stirring, Time) conditions_ok Conditions OK check_conditions->conditions_ok [Good] optimize_cond Optimize Conditions (Monitor with TLC) check_conditions->optimize_cond [Poor] check_workup Review Workup & Purification (pH, Extraction, Drying) workup_ok Workup OK check_workup->workup_ok [Good] optimize_workup Optimize Workup (e.g., multiple extractions) check_workup->optimize_workup [Poor] reagents_ok->check_conditions conditions_ok->check_workup end_success Improved Yield/Purity workup_ok->end_success purify->start optimize_cond->start optimize_workup->start

Caption: A logical workflow for troubleshooting low yield and purity issues.

SynthesisWorkflow start Start Synthesis reagents Prepare Reagents (Diethyl Oxalate, Grignard) start->reagents reaction Grignard Reaction (0°C to RT, Inert atm.) reagents->reaction quench Quench with Dilute HCl reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Anhydrous MgSO4) extract->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude this compound evaporate->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Pure Product purification->final_product

Caption: A general experimental workflow for the synthesis of this compound.

References

common impurities in commercial 3-Methyl-2-oxobutanoate and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Methyl-2-oxobutanoate (also known as α-ketoisovaleric acid).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound typically has a purity of greater than 98%.[1] However, trace amounts of impurities can be present, arising from the synthesis process, degradation, or storage. Potential impurities can be categorized as follows:

  • Residual Starting Materials and Byproducts: The specific impurities will depend on the synthetic route used. A common synthesis involves the oxidation of isovaleric acid or related precursors.[2] Therefore, unreacted starting materials or byproducts from side reactions may be present. For example, in the synthesis of the related ethyl 2-methyl-3-oxobutanoate, residual ethyl 3-oxobutanoate is a known impurity that requires chromatographic purification to remove.

  • Degradation Products: Although stable under normal conditions, this compound can degrade under certain conditions.[1] Exposure to strong oxidizing agents should be avoided.[1] Upon decomposition, it can release carbon monoxide (CO) and carbon dioxide (CO2).[1]

  • Water: Moisture can be present as an impurity. For the related compound, methyl 2-oxobutanoate, water content is specified at ≤1.0%.

  • Related α-Keto Acids: Depending on the specificity of the manufacturing process, other branched-chain α-keto acids like α-ketoisocaproic acid and α-keto-β-methylvaleric acid could be present in trace amounts.[3][4]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a powerful tool to identify and quantify impurities. The presence of unexpected signals can indicate impurities. For quantitative analysis (qNMR), an internal standard with a known concentration is added to the sample to accurately determine the purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for volatile and semi-volatile impurities. Since this compound itself is not highly volatile, derivatization is often required to increase its volatility for GC analysis.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for purity assessment.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[1] For its sodium salt, storage at 0-5°C is recommended.[6] For solutions, it is advised to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in NMR or GC-MS spectrum. Presence of impurities such as residual starting materials, byproducts, or degradation products.1. Identify the impurities by comparing the spectra with known standards if possible.2. Purify the sample using an appropriate method (see Purification Protocols).
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions and age of the compound.2. Re-evaluate the purity of the material using the analytical methods described above.
Poor solubility. The compound is a white to slightly yellow crystalline powder.[6] In some cases, it may be an oil or semi-solid at room temperature.[7] If you encounter solubility issues, it could be due to the specific salt form or the presence of insoluble impurities.1. Confirm the specifications of your product (acid or salt form).2. Attempt dissolution in a different solvent or use gentle heating and/or sonication to aid dissolution.[3]

Purification Protocols

If you suspect your this compound is impure, the following purification methods can be employed.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[8] Water can also be a suitable solvent for polar compounds.[8][9]

  • Dissolution: In an Erlenmeyer flask, add the impure this compound and a small amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then allow them to dry completely.

Chromatographic Purification

For impurities that are difficult to remove by recrystallization, column chromatography can be an effective method.

Experimental Protocol:

  • Stationary Phase and Mobile Phase Selection: Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase (solvent system) that provides good separation between this compound and the impurities. This is typically determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Prepare a chromatography column with the selected stationary phase.

  • Sample Loading: Dissolve the impure sample in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column to separate the components.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis and Solvent Removal: Analyze the collected fractions (e.g., by TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

experimental_workflow cluster_purity_assessment Purity Assessment start Commercial this compound analysis Analytical Testing (NMR, GC-MS, HPLC) start->analysis decision Purity > 98%? analysis->decision pure Proceed with Experiment decision->pure Yes impure Purification Required decision->impure No

Caption: Workflow for assessing the purity of commercial this compound.

purification_workflow cluster_purification Purification Protocol start_purification Impure this compound recrystallization Recrystallization start_purification->recrystallization chromatography Column Chromatography start_purification->chromatography purity_check Purity Analysis (NMR, GC-MS) recrystallization->purity_check chromatography->purity_check pure_product Pure this compound purity_check->pure_product Purity Confirmed repeat_purification Repeat Purification purity_check->repeat_purification Purity Not Met

Caption: General workflow for the purification of this compound.

References

stability of 3-Methyl-2-oxobutanoate in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methyl-2-oxobutanoate (α-Ketoisovalerate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as α-ketoisovalerate, is a branched-chain α-keto acid that is a key intermediate in the metabolic pathway of the amino acid valine.[1][2][3] Like other α-keto acids, it is inherently reactive and susceptible to degradation, which can impact the accuracy and reproducibility of experimental results.[2]

Q2: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container in a freezer at -20°C, protected from light.[4]

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions fresh. If storage is necessary, solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To minimize degradation, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

This compound is soluble in water and ethanol.[6]

Q5: How many times can I freeze and thaw my samples containing this compound?

It is strongly recommended to minimize freeze-thaw cycles. For many metabolites, it is best to avoid more than one freeze-thaw cycle.[7] If multiple analyses are planned, aliquot samples into smaller volumes after the initial processing.

Q6: Why is derivatization often necessary for the analysis of this compound?

Due to its low volatility, this compound often requires a derivatization step to convert it into a more volatile and thermally stable compound, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8] Derivatization can also improve detection sensitivity in High-Performance Liquid Chromatography (HPLC).[9][10][11]

Data Presentation: Stability of this compound

The following tables provide illustrative data on the stability of this compound based on general knowledge of α-keto acids. Specific quantitative stability data for this compound is limited in the available literature.

Table 1: Illustrative Long-Term Stability of this compound Solutions (1 mg/mL)

SolventStorage TemperatureEstimated Stability (Time to >10% Degradation)
Water4°CDays
Water-20°CMonths
Water-80°C> 6 Months[5]
Methanol-20°CMonths
DMSO-20°CMonths

Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesEstimated Percent Degradation
1< 5%
35 - 15%
5> 15%

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no detectable this compound Sample degradation due to improper storage or handling.- Ensure samples are processed quickly and kept at low temperatures (on ice or at 4°C).- For long-term storage, use -80°C.- Avoid repeated freeze-thaw cycles by aliquoting samples.
Inefficient extraction from the biological matrix.- Optimize the extraction protocol. For plasma/serum, protein precipitation with a cold solvent like methanol is a common method.
Incomplete derivatization (if applicable).- Ensure derivatization reagents are fresh and not degraded.- Optimize reaction time and temperature for the derivatization step.
High variability in results between replicates Inconsistent sample handling and processing.- Standardize all procedures, from sample collection to analysis.- Ensure accurate and consistent pipetting, especially of viscous solvents.
Multiple freeze-thaw cycles of the same aliquot.- Prepare single-use aliquots.
Presence of unexpected peaks in the chromatogram Contamination from solvents, reagents, or labware.- Use high-purity solvents and reagents.- Ensure all glassware and plasticware are thoroughly cleaned.- Run a "method blank" to identify sources of contamination.
Degradation of this compound into other products.- Analyze samples as quickly as possible after preparation.- Review storage conditions and sample age.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Fluids by HPLC with Fluorescence Detection (Post-Derivatization)

This method is adapted from a general procedure for the analysis of α-keto acids.[9][10]

1. Sample Preparation (Plasma/Serum): a. Thaw frozen plasma or serum samples on ice. b. To 100 µL of the sample, add 400 µL of ice-cold methanol to precipitate proteins. c. Vortex for 30 seconds and incubate at -20°C for 20 minutes. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. Reconstitute the dried extract in 50 µL of a derivatization solution (e.g., 1,2-diamino-4,5-methylenedioxybenzene (DMB) in an acidic buffer with a reducing agent). b. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to form a fluorescent derivative. c. Cool the reaction mixture and add a quenching solution if necessary.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the chosen derivatization agent (e.g., for DMB derivatives, excitation ~365 nm, emission ~450 nm).

4. Quantification: a. Prepare a calibration curve using standards of this compound subjected to the same sample preparation and derivatization procedure. b. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) deproteinization Protein Precipitation (e.g., cold Methanol) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitute in Derivatization Reagent drying->reconstitution heating Heating reconstitution->heating cooling Cooling heating->cooling hplc HPLC-Fluorescence Analysis cooling->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic node_action node_action node_ok node_ok start Inconsistent Results? check_storage Proper Sample Storage? start->check_storage check_handling Consistent Sample Handling? check_storage->check_handling Yes action_storage Review storage temp. & freeze-thaw cycles check_storage->action_storage No check_reagents Reagents Fresh? check_handling->check_reagents Yes action_handling Standardize protocol (pipetting, timing) check_handling->action_handling No check_system System Clean? check_reagents->check_system Yes action_reagents Prepare fresh reagents/solvents check_reagents->action_reagents No action_system Run blanks & clean instrument check_system->action_system No ok Results Consistent check_system->ok Yes action_storage->start action_handling->start action_reagents->start action_system->start signaling_pathway cluster_legend Legend valine Valine akiv This compound (α-Ketoisovalerate) valine->akiv BCAT isobutyryl_coa Isobutyryl-CoA akiv->isobutyryl_coa BCKDH succinyl_coa Succinyl-CoA isobutyryl_coa->succinyl_coa Multiple Steps tca TCA Cycle succinyl_coa->tca BCAT BCAT: Branched-chain aminotransferase BCKDH BCKDH: Branched-chain α-keto acid dehydrogenase complex

References

Technical Support Center: 3-Methyl-2-oxobutanoate Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of 3-Methyl-2-oxobutanoate detection in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound at low levels using mass spectrometry?

A1: The primary challenges for detecting this compound, also known as α-ketoisovalerate, are its low molecular weight, high polarity, and limited volatility. These properties can result in poor retention on standard reversed-phase liquid chromatography (LC) columns and low ionization efficiency in the mass spectrometer source. For gas chromatography-mass spectrometry (GC-MS), its non-volatile nature necessitates a chemical derivatization step to improve its volatility.[1]

Q2: Is LC-MS or GC-MS better for analyzing this compound?

A2: Both techniques can be effective, but the choice depends on the specific experimental needs and available instrumentation.

  • GC-MS offers high sensitivity and selectivity for volatile compounds. However, this compound requires derivatization to increase its volatility before it can be analyzed by GC-MS.[2]

  • LC-MS can analyze this compound without derivatization, but challenges with chromatographic retention and ionization efficiency need to be addressed. Optimizing the mobile phase and using sensitive MS settings are crucial. For carboxylic acids like this, negative ion mode electrospray ionization (ESI) is often more sensitive.[1]

Q3: Why is derivatization required for GC-MS analysis of this compound?

A3: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For GC-MS, the carboxylic acid and ketone functional groups in this compound make it polar and non-volatile. Derivatization converts these groups into less polar and more volatile derivatives, which are necessary for the compound to travel through the GC column and be detected.[1][3] This process improves chromatographic peak shape, thermal stability, and detection sensitivity.[1]

Q4: What are the most common derivatization methods for this compound for GC-MS?

A4: A common and effective method is a two-step process involving methoximation followed by silylation.[2][3]

  • Methoximation: This step protects the keto group using reagents like methoxyamine hydrochloride. This prevents the formation of multiple derivatives from a single compound due to tautomerization (isomerization involving the migration of a proton and the shifting of a double bond).[2][3]

  • Silylation: This step targets the carboxylic acid group, replacing the acidic hydrogen with a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to increase volatility.[2][3]

Q5: How can I prepare samples from fermentation broth for analysis?

A5: Proper sample preparation is critical to remove interfering substances like proteins and particulates. A general workflow includes:

  • Centrifugation: To pellet cells and larger debris.

  • Supernatant Collection: The liquid containing the analyte is carefully removed.

  • Filtration: Passing the supernatant through a 0.22 µm syringe filter removes any remaining particulate matter.[2]

  • Protein Precipitation (Optional): For complex matrices, precipitating proteins with an acid or organic solvent can further clean the sample.[2]

  • Lyophilization (for GC-MS): Freeze-drying the sample to complete dryness is often done before derivatization.[2]

Troubleshooting Guide

This guide addresses specific issues that can arise during the mass spectrometry analysis of this compound.

Low Signal Intensity or No Peak in LC-MS/MS
Potential Cause Troubleshooting Steps
Poor Ionization Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature. For carboxylic acids, negative ion mode is often more sensitive.[1]
Matrix Effects Components in the sample matrix can suppress the ionization of your analyte.[1] To mitigate this: • Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). • Dilute the sample.[1]
Suboptimal Chromatography Poor peak shape or co-elution with other compounds can reduce signal intensity.[1] To improve this: • Adjust the mobile phase composition and gradient. • Consider a different column, such as a HILIC column for polar compounds.[1]
Incompatible Mobile Phase The use of high-purity solvents and additives is crucial to prevent unwanted adduct formation and high background noise.[4] Avoid trifluoroacetic acid (TFA) if possible, as it can cause ion suppression.[5]
Incomplete or Variable Derivatization for GC-MS
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Reaction time and temperature are critical for complete derivatization.[1] For silylation with MSTFA, a typical starting point is heating at 60-75°C for 30-60 minutes. These parameters should be optimized for your specific application.[1]
Presence of Water Water can hydrolyze both the derivatizing reagents and the newly formed derivatives, leading to incomplete reactions.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
Insufficient Reagent Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.[1]
Reagent Degradation Derivatizing reagents can degrade over time, especially if exposed to moisture. Use fresh reagents for best results.
Multiple Peaks for a Derivatized Standard in GC-MS
Potential Cause Troubleshooting Steps
Incomplete Derivatization If the reaction is incomplete, you may see a peak for the underivatized or partially derivatized compound in addition to the desired derivative. Follow the steps above to improve reaction efficiency.[1]
Formation of Isomers/Tautomers If the keto group is not protected by methoximation, the compound can form different isomers (enol-keto tautomers), each of which can be silylated, leading to multiple peaks.[3] Ensure the methoximation step is performed before silylation.[2]
Thermal Degradation The analyte may be degrading in the hot GC inlet. Ensure the inlet temperature is appropriate and not excessively high.

Experimental Protocols

Protocol 1: General Sample Preparation from Fermentation Broth
  • Centrifugation: Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes at 4°C to pellet the microbial cells.[2]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.

  • Filtration: Pass the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[2]

  • Storage: The filtered supernatant is now ready for direct LC-MS analysis or for lyophilization and derivatization for GC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is for the derivatization of this compound in a dried sample extract.[2]

  • Lyophilization: Freeze-dry a known volume of the prepared supernatant to complete dryness.[2]

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.[2]

    • Vortex the mixture to ensure it is fully dissolved.

    • Incubate at 60°C for 60 minutes.[2]

  • Silylation:

    • Add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to the sample.[2]

    • Vortex the mixture.

    • Incubate at 60°C for 30 minutes.[2]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.[2]

Data and Parameters

Table 1: Example GC-MS Method Parameters
Parameter Setting Purpose
Injection Mode SplitlessTo maximize the amount of analyte reaching the column for high sensitivity.
Inlet Temperature 250°CTo ensure rapid volatilization of the derivatized analyte.
Column DB-5ms or similarA common non-polar column suitable for a wide range of derivatized metabolites.
Oven Program Start at 70°C, ramp to 300°CTo separate compounds based on their boiling points.
MS Scan Mode Full Scan (m/z 50-500)For initial identification of compounds.[2]
MS Scan Mode Selected Ion Monitoring (SIM)For quantification, providing higher sensitivity by monitoring only specific ions of the target analyte.[2]

Visualizations

G General Sample Preparation Workflow A Fermentation Broth Sample B Centrifugation (e.g., 10,000 x g, 10 min, 4°C) A->B C Collect Supernatant B->C D Syringe Filtration (0.22 µm filter) C->D E Protein Precipitation (Optional) (e.g., with acid or organic solvent) D->E G Analysis by LC-MS or GC-MS D->G For LC-MS (if no precipitation or derivatization needed) F Derivatization (Required for GC-MS) E->F F->G

Caption: General workflow for preparing microbial fermentation broth samples for MS analysis.[2]

DerivatizationWorkflow Two-Step Derivatization for GC-MS cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation A Dried Sample + Methoxyamine HCl in Pyridine B Incubate at 60°C for 60 min A->B Protects keto group C Add MSTFA B->C D Incubate at 60°C for 30 min C->D Increases volatility E Ready for GC-MS Injection D->E

Caption: Workflow for the two-step derivatization of this compound.[2]

TroubleshootingLogic Troubleshooting Low LC-MS Signal Start Low or No Signal in LC-MS Ionization Check Ionization Source - Optimize ESI parameters - Switch to Negative Ion Mode Start->Ionization Matrix Investigate Matrix Effects - Improve sample cleanup (SPE/LLE) - Dilute sample Start->Matrix Chromatography Optimize Chromatography - Adjust mobile phase/gradient - Try a different column (e.g., HILIC) Start->Chromatography

Caption: Logical steps for troubleshooting low signal intensity in LC-MS analysis.[1]

References

addressing inconsistent yields in the scale-up synthesis of 3-Methyl-2-oxobutanoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 3-methyl-2-oxobutanoate derivatives. Our aim is to assist researchers, scientists, and drug development professionals in addressing challenges related to inconsistent yields and other common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses common problems that can lead to inconsistent or low yields during the synthesis of this compound derivatives.

Problem ID Observed Issue Potential Cause Suggested Solution
YLD-001 Low or no product yield Poor quality of starting materials: Impurities in precursors like isovaleric acid or L-valine can interfere with the reaction.[1]Ensure all starting materials are of high purity. If necessary, purify reagents before use. For instance, aldehydes should be free of carboxylic acid impurities.[2]
YLD-002 Inconsistent yields between batches Variations in reaction conditions: Temperature fluctuations, incorrect reaction times, or inconsistent mixing can significantly impact the outcome.Strictly control reaction parameters. Use calibrated equipment and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[2]
YLD-003 Formation of significant side products Incorrect stoichiometry: An improper molar ratio of reactants can lead to the formation of unwanted byproducts.[2]Carefully calculate and measure the molar ratios of all reactants. For multi-component reactions, ensure the correct stoichiometry is maintained throughout the addition process.[2]
YLD-004 Product degradation Harsh workup or purification conditions: The desired product may be sensitive to pH changes, excessive heat, or prolonged exposure to purification media.[2]Optimize the workup procedure by controlling the pH and avoiding high temperatures. For purification, consider alternative methods like recrystallization if column chromatography leads to degradation.[2]
YLD-005 Reaction fails to go to completion Insufficient catalyst activity or amount: The catalyst may be deactivated or used in an insufficient quantity.Use a fresh, active catalyst. Ensure the catalyst loading is appropriate for the scale of the reaction. In some cases, a different catalyst might be required to drive the reaction to completion.
YLD-006 Difficulty in product isolation Product is highly soluble in the reaction solvent or workup solution. Modify the workup procedure to minimize product loss. This may involve using a different extraction solvent or adjusting the pH to decrease the product's solubility in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-methyl-2-oxobutanoic acid?

A1: The primary methods for synthesizing 3-methyl-2-oxobutanoic acid include:

  • Transamination-based synthesis: This is a biologically relevant method that involves the reversible conversion of L-valine to the corresponding α-keto acid using branched-chain amino acid transaminases.[1]

  • Oxidative transformations: This chemical synthesis approach involves the oxidation of precursors like isovaleric acid using suitable oxidizing agents under controlled conditions.[1]

  • Enzymatic conversions: Leveraging the specificity of enzymes, this method can convert simpler substrates into 3-methyl-2-oxobutanoic acid under mild and environmentally friendly conditions.[1]

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: For consistently low yields, start by verifying the following:

  • Reagent Purity: Ensure all your starting materials and reagents are pure and free from contaminants that could inhibit the reaction.[2]

  • Reaction Stoichiometry: Double-check your calculations for the molar ratios of all reactants.[2]

  • Reaction Conditions: Confirm that the temperature, pressure, and reaction time are optimal for the specific transformation.[2]

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using a properly maintained inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing an unexpected side product in my reaction mixture. How can I identify and minimize it?

A3: The presence of unexpected side products can often be attributed to side reactions. To address this:

  • Characterize the Side Product: Use analytical techniques such as NMR, mass spectrometry, and chromatography to determine the structure of the side product.

  • Review the Reaction Mechanism: Understanding the reaction mechanism can provide insights into potential side reactions.

  • Optimize Reaction Conditions: Adjusting parameters like temperature, reaction time, or the order of reagent addition can often minimize the formation of unwanted byproducts.

Q4: How can I improve the scalability of my synthesis of this compound derivatives?

A4: Scaling up a synthesis requires careful consideration of several factors:

  • Heat Transfer: Ensure your reactor has adequate heat transfer capabilities to maintain a consistent temperature throughout the larger reaction volume.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity. The type of stirrer and stirring speed may need to be adjusted for larger volumes.

  • Reagent Addition: The rate of reagent addition can be critical on a larger scale. A slower, controlled addition may be necessary to manage exotherms and minimize side reactions.

  • Safety: A thorough safety review is essential before performing any reaction on a larger scale.

Experimental Protocols

General Procedure for α-Hydroxylation of β-Dicarbonyl Compounds

This protocol describes a method for the synthesis of Methyl 2-hydroxy-2-methyl-3-oxobutanoate.[3]

  • A mixture of the β-dicarbonyl compound (2 mmol), I₂ (0.02-0.04 mmol, 1-2 mol%), and SmI₃ (0.1 mmol, 5 mol%) is prepared in a flask.

  • Tetrahydrofuran (THF, 10 mL) and water (H₂O, 2 mL) are added to the mixture.

  • The reaction mixture is stirred at 25 °C under air for the required time, with the reaction progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (ethyl acetate/petroleum ether, 1:10 to 1:5) to yield the final product.

Visualizations

Troubleshooting Workflow for Inconsistent Yields

TroubleshootingWorkflow start Inconsistent Yields Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Mixing) start->check_conditions analyze_byproducts Analyze for Side Products (TLC, NMR, MS) check_reagents->analyze_byproducts If reagents are pure check_conditions->analyze_byproducts If conditions are correct optimize_workup Optimize Workup and Purification analyze_byproducts->optimize_workup If side products are identified consult_literature Consult Literature for Similar Issues analyze_byproducts->consult_literature If no obvious cause modify_protocol Modify Synthesis Protocol optimize_workup->modify_protocol consult_literature->modify_protocol successful_synthesis Consistent High Yield Achieved modify_protocol->successful_synthesis

Caption: A logical workflow for troubleshooting inconsistent yields.

General Synthesis Pathway

SynthesisPathway start_material Starting Material (e.g., L-Valine or Isovaleric Acid) synthesis_step Synthesis Step (e.g., Transamination or Oxidation) start_material->synthesis_step intermediate Crude this compound Derivative synthesis_step->intermediate purification Purification (e.g., Column Chromatography or Recrystallization) intermediate->purification final_product Pure this compound Derivative purification->final_product

Caption: A simplified diagram of a typical synthesis workflow.

References

Validation & Comparative

3-Methyl-2-oxobutanoate: A Viable Biomarker for Metabolic Diseases? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic diseases, such as type 2 diabetes (T2DM), metabolic syndrome (MetS), and non-alcoholic fatty liver disease (NAFLD), necessitates the development of sensitive and specific biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. 3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers for metabolic diseases, supported by experimental data and detailed methodologies.

Performance Comparison of Metabolic Disease Biomarkers

The validation of a biomarker relies on its ability to accurately and reliably identify individuals with a specific condition. Key performance metrics include sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC). While comprehensive head-to-head comparative studies are still emerging, existing data allows for a preliminary assessment of this compound against other biomarkers.

Biomarker CategoryBiomarkerMetabolic DiseasePerformance MetricsKey Findings & Limitations
Branched-Chain Keto Acid This compound (α-Ketoisovalerate) Impaired Fasting Glucose (IFG)Odds Ratio (OR): 1.65 (95% CI 1.39–1.95) in plasma; 1.87 (95% CI 1.27–2.75) in urine.[1]Strong predictive biomarker for prediabetes.[1] Elevated levels are also associated with T2DM and NAFLD.[2][3] Further validation across diverse populations and for other metabolic diseases is needed.
α-Ketoisocaproate (KIC) & α-Keto-β-methylvalerate (KMV)T2DM & Insulin ResistanceElevated in T2DM and insulin resistance. KIC is a potent activator of the mTORC1 pathway, which can inhibit insulin signaling.[4][5]Often measured alongside other BCAAs and BCKAs, making it difficult to isolate their individual predictive power.
Traditional Glycemic Markers Glycated Hemoglobin (HbA1c)T2DM & PrediabetesWidely used for diagnosis and monitoring.Reflects average glycemia over 2-3 months but can be influenced by conditions affecting red blood cell turnover. May have moderate sensitivity and specificity for prediabetes.[6]
Fasting Plasma Glucose (FPG)T2DM & PrediabetesStandard diagnostic criterion.Subject to short-term fluctuations due to diet and stress.
Inflammatory Markers C-Reactive Protein (CRP)Metabolic SyndromeAssociated with MetS components.A general marker of inflammation, not specific to metabolic disease.
Interleukin-6 (IL-6)Metabolic SyndromeElevated levels are associated with MetS and its severity.[7]Plays a complex role in metabolism and inflammation; not a standalone diagnostic marker.
Tumor Necrosis Factor-alpha (TNF-α)Insulin ResistancePromotes insulin resistance.Involved in a wide range of inflammatory processes.
Adipokines AdiponectinMetabolic SyndromeLow levels are associated with an increased risk of developing MetS.[8]A promising biomarker, but levels can be influenced by various factors.
Leptin/Adiponectin RatioMetabolic SyndromeSuggested to be a better predictor of MetS risk than either adipokine alone.[9]Requires further validation in large-scale studies.
Markers of Oxidative Stress Oxidized LDL (OxLDL)Metabolic SyndromeElevated levels are associated with MetS and its components, including central obesity and insulin resistance.[7][10]Reflects systemic oxidative stress, which is a feature of many chronic diseases.
Other Metabolites Branched-Chain Amino Acids (BCAAs: Valine, Leucine, Isoleucine)T2DM & PrediabetesElevated levels are consistently associated with an increased risk of T2DM.[11][12]Their causal role in disease pathogenesis is still under investigation.

Signaling Pathways and Experimental Workflows

To understand the role of this compound in metabolic diseases, it is crucial to visualize its position in relevant signaling pathways and the workflows used for its analysis.

Valine Valine (BCAA) BCAT Branched-Chain Amino Acid Transaminase (BCAT) Valine->BCAT Transamination Oxobutanoate This compound (α-Ketoisovalerate) BCAT->Oxobutanoate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Oxobutanoate->BCKDH Oxidative Decarboxylation mTORC1 mTORC1 Activation Oxobutanoate->mTORC1 Activation (via Leucine/KIC pathway) TCA_Cycle TCA Cycle Intermediates BCKDH->TCA_Cycle Metabolic_Stress Metabolic Stress (e.g., Obesity, Insulin Resistance) Metabolic_Stress->BCKDH Inhibition Insulin_Signaling Inhibition of Insulin Signaling mTORC1->Insulin_Signaling

BCAA Catabolic Pathway and its Dysregulation.

cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Plasma Plasma/Serum/Urine Sample Protein_Precipitation Protein Precipitation (e.g., with methanol) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS NMR NMR Spectroscopy Supernatant_Collection->NMR Quantification Quantification LC_MS->Quantification NMR->Quantification Statistical_Analysis Statistical Analysis (e.g., ROC curve) Quantification->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Experimental Workflow for Biomarker Validation.

Experimental Protocols

Accurate and reproducible quantification of this compound and other metabolites is paramount for their validation as clinical biomarkers. The following are detailed protocols for targeted analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Targeted Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: m/z 115.0 -> 71.0

    • Qualifier: m/z 115.0 -> 43.0

  • Instrument Parameters: Optimize ion source temperature, capillary voltage, and collision energy for the specific instrument used.

Protocol 2: NMR-Based Analysis of Urinary Biomarkers

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 3,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • To 540 µL of the urine supernatant, add 60 µL of a phosphate buffer (e.g., 1.5 M K₂HPO₄/NaH₂PO₄, pH 7.4) containing a known concentration of an internal standard (e.g., 10 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt; TSP) and 0.2% sodium azide (NaN₃) in D₂O.

  • Vortex the mixture and transfer to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Pulse Sequence: A standard 1D ¹H NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence with presaturation for water suppression.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 4-5 seconds.

    • Number of Scans: 64-128, depending on the desired signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25°C).

3. Data Processing and Analysis

  • Apply a line broadening of 0.3 Hz using an exponential window function.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the TSP signal at 0.0 ppm.

  • Identify and quantify metabolites using spectral databases (e.g., Human Metabolome Database) and specialized software.

  • Normalize the data to the creatinine concentration to account for variations in urine dilution.

Conclusion

This compound holds considerable promise as a biomarker for the early detection of metabolic diseases, particularly for identifying individuals with impaired fasting glucose. Its position as a key node in BCAA metabolism makes it a sensitive indicator of metabolic dysregulation. However, for it to be fully validated and integrated into clinical practice, further research is required. Specifically, large-scale, prospective, head-to-head comparison studies are needed to rigorously evaluate its performance against a panel of other established and emerging biomarkers across a spectrum of metabolic diseases. The detailed experimental protocols provided here offer a standardized framework for conducting such validation studies, which will be crucial in establishing the clinical utility of this compound and advancing the field of metabolic disease diagnostics.

References

Comparative Analysis of 3-Methyl-2-oxobutanoate Metabolism in Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide on the metabolic pathways of 3-Methyl-2-oxobutanoate across various cancer cell lines has been compiled to aid researchers, scientists, and drug development professionals. This guide provides a detailed analysis of key enzymatic activities, metabolic fluxes, and the impact of targeted inhibitors, supported by experimental data and protocols.

This compound, a branched-chain keto acid (BCKA) derived from the breakdown of valine, plays a pivotal role in the altered metabolic landscape of cancer cells. The dysregulation of branched-chain amino acid (BCAA) catabolism, where this compound is a key intermediate, has been increasingly implicated in cancer progression, making it a promising area for therapeutic intervention. This guide offers a comparative overview of its metabolism in distinct cancer cell lines, highlighting the differential expression and activity of key enzymes and the resulting metabolic phenotypes.

Data Presentation: A Comparative Overview

The metabolism of this compound is primarily governed by the activities of branched-chain amino acid transaminases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The expression and activity of these enzymes vary significantly across different cancer types, leading to diverse metabolic fates for this compound.

Cancer Cell LinePredominant BCAT IsoformBCKDH Complex ActivityPredominant Metabolic Fate of this compoundKey References
Glioblastoma (e.g., U87MG, patient-derived lines) BCAT1 (cytosolic)[1]Often suppressed in IDH-wildtype tumors[2]Transamination to valine, contributing to glutamate pool[2][1][2]
Hepatocellular Carcinoma (e.g., HepG2, Huh-7) High expression of both BCAT1 and BCAT2[3][4]Generally downregulated or reduced activity[4]Accumulation of BCAAs, activation of mTORC1 signaling[4][3][4]
Breast Cancer (e.g., MCF-7) High expression of BCAT1 and other BCAA catabolic enzymes[2]ActiveCatabolism for energy production and lipid synthesis[2]
Non-Small Cell Lung Cancer (NSCLC) (e.g., A549) High expression of BCAT1[5]Often inhibited (e.g., through BCKDK)Supports anabolic processes and cell proliferation[5][5]
Chronic Myeloid Leukemia (CML) BCAT1 (aberrantly activated)-Reamination of BCKAs to produce BCAAs, promoting cell propagation

Key Signaling Pathways and Experimental Workflows

The metabolism of this compound is intricately linked with major signaling pathways that drive cancer progression. Understanding these connections is crucial for developing effective therapeutic strategies.

BCAA_Metabolism_Signaling cluster_cytosol Cytosol cluster_mitochondria Mitochondria Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV Transamination mTORC1 mTORC1 Signaling Valine->mTORC1 Activates BCAT1 BCAT1 aKG_cyto α-Ketoglutarate Glu_cyto Glutamate aKG_cyto->Glu_cyto KIV->Valine Reamination KIV_mito This compound KIV->KIV_mito Transport Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Propionyl_CoA Propionyl-CoA KIV_mito->Propionyl_CoA Oxidative Decarboxylation BCKDH BCKDH Complex BCKDK BCKDK BCKDK->BCKDH Inhibits (Phosphorylation) PPM1K PPM1K PPM1K->BCKDH Activates (Dephosphorylation) TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Energy_Production Energy (ATP) & Biosynthesis TCA_Cycle->Energy_Production Generates

BCAA Metabolism and Signaling Pathway.

An experimental workflow to comparatively analyze this compound metabolism in different cancer cell lines is outlined below.

Experimental_Workflow cluster_cell_lines Cancer Cell Lines cluster_analysis Analytical Methods Cell_Line_A Glioblastoma (e.g., U87MG) qRT_PCR qRT-PCR (BCAT1, BCAT2, BCKDHA mRNA) Cell_Line_A->qRT_PCR Western_Blot Western Blot (BCAT1, BCAT2, p-BCKDH Protein) Cell_Line_A->Western_Blot LC_MS LC-MS/MS (this compound levels) Cell_Line_A->LC_MS Flux_Analysis 13C-Valine Tracing (Metabolic Flux) Cell_Line_A->Flux_Analysis Cell_Line_B Breast Cancer (e.g., MCF-7) Cell_Line_B->qRT_PCR Cell_Line_B->Western_Blot Cell_Line_B->LC_MS Cell_Line_B->Flux_Analysis Cell_Line_C Leukemia (e.g., K562) Cell_Line_C->qRT_PCR Cell_Line_C->Western_Blot Cell_Line_C->LC_MS Cell_Line_C->Flux_Analysis Data_Integration Data Integration & Comparative Analysis qRT_PCR->Data_Integration Gene Expression Western_Blot->Data_Integration Protein Levels LC_MS->Data_Integration Metabolite Levels Flux_Analysis->Data_Integration Metabolic Rates

Experimental Workflow for Comparative Analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible comparative analysis of this compound metabolism.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the mRNA levels of key metabolic enzymes such as BCAT1, BCAT2, and BCKDHA.

  • RNA Extraction: Total RNA is extracted from cultured cancer cells using a TRIzol-based method or a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qRT-PCR: The reaction is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. The primers are designed to specifically amplify the target genes (BCAT1, BCAT2, BCKDHA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the data to the housekeeping gene and a control cell line.

Western Blotting for Protein Expression Analysis

This technique is employed to determine the protein levels of BCAT1, BCAT2, and the phosphorylation status of the BCKDH complex.

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BCAT1, BCAT2, total BCKDH, and phosphorylated BCKDH (e.g., p-Ser293).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

LC-MS/MS is a highly sensitive and specific method for quantifying intracellular concentrations of this compound.

  • Metabolite Extraction: Cells are rapidly quenched with ice-cold saline and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: The extracts are centrifuged to remove protein and debris. The supernatant is then dried and reconstituted in a suitable solvent for LC-MS analysis. Derivatization may be employed to enhance sensitivity and chromatographic separation.

  • LC-MS/MS Analysis: Samples are injected into an LC system coupled to a tandem mass spectrometer. Separation is achieved on a suitable column (e.g., C18). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion of this compound to a specific product ion.

  • Quantification: A standard curve is generated using known concentrations of a this compound standard. The concentration in the samples is determined by comparing their peak areas to the standard curve and normalizing to the cell number or total protein content.

13C Metabolic Flux Analysis

Stable isotope tracing using 13C-labeled valine allows for the dynamic measurement of the flux through the BCAA catabolic pathway.

  • Cell Culture with Labeled Substrate: Cancer cells are cultured in a medium where unlabeled valine is replaced with [U-13C5]-valine. Cells are harvested at isotopic steady state.

  • Metabolite Extraction and Analysis: Intracellular metabolites are extracted as described for LC-MS/MS analysis. The mass isotopomer distributions of this compound and downstream metabolites (e.g., TCA cycle intermediates) are determined by LC-MS/MS.

  • Metabolic Flux Calculation: The labeling patterns are used in computational models (e.g., using software like INCA or Metran) to calculate the relative or absolute flux through the BCAA catabolic pathways.[6] This provides a quantitative measure of the rate of this compound production and consumption.[6]

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 3-Methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of key metabolites is paramount. 3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a critical intermediate in the metabolism of the branched-chain amino acid valine. Altered levels of this α-keto acid have been implicated in various metabolic disorders, making its precise measurement essential for both basic research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for the quantification of organic acids like this compound. This guide provides an objective comparison of these two methods, supported by experimental data for structurally similar compounds, to assist in the selection of the most appropriate technique for specific research needs.

Method Comparison at a Glance

The choice between HPLC and GC-MS for the analysis of this compound hinges on a trade-off between sensitivity, selectivity, sample throughput, and the complexity of the sample preparation. GC-MS is renowned for its high sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) mode. However, the analysis of non-volatile compounds like α-keto acids by GC-MS necessitates a derivatization step to increase their volatility and thermal stability. In contrast, HPLC can often analyze such compounds directly, although derivatization may be employed to enhance detection sensitivity, for example, by introducing a fluorescent tag.

Quantitative Performance Data

The following table summarizes the typical performance characteristics for the analysis of branched-chain α-keto acids, including this compound, using HPLC and GC-MS. The data is compiled from published validation studies of analogous compounds.

ParameterHPLC with UV/MS DetectionGC-MS
Linearity (R²) ≥0.99≥0.99
Accuracy (% Recovery) 78.4% - 114.3%[1]Typically 80% - 120%
Precision (%RSD) < 9.7%[1]< 15%
Limit of Detection (LOD) Method-dependent, can be in the low nM range with MS detectionHigh sensitivity, can reach low nM to pM levels
Limit of Quantification (LOQ) 0.06 - 0.23 µmol/L (for serum)[1]Typically in the low µM to high nM range
Derivatization Optional (for enhanced sensitivity)Mandatory
Sample Throughput Generally higherCan be lower due to extensive sample preparation
Selectivity Good with UV, excellent with MSExcellent (due to mass analyzer)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection

This protocol is based on methods developed for the analysis of branched-chain keto acids in biological matrices.[1]

1. Sample Preparation:

  • To 100 µL of serum or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Deproteinize the sample by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires a two-step derivatization process to make the analyte volatile.[2]

1. Sample Preparation and Derivatization:

  • Deproteinize the sample as described in the HPLC protocol and add an internal standard.

  • Dry the supernatant under nitrogen.

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 60 minutes to protect the keto group.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample. Vortex and incubate at 60°C for 30 minutes to derivatize the carboxyl group.

  • After cooling to room temperature, the sample is ready for injection.

2. GC-MS Conditions:

  • GC Column: A capillary column such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[3]

    • Transfer Line Temperature: 280°C.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for this compound Measurement cluster_sample Sample Cohort cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Data Comparison and Validation Sample Biological Samples (e.g., Serum, Tissue) HPLC_Prep Sample Preparation (Deproteinization) Sample->HPLC_Prep GCMS_Prep Sample Preparation (Deproteinization) Sample->GCMS_Prep HPLC_Analysis HPLC-MS/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Quantitative Data HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) HPLC_Data->Comparison Derivatization Derivatization (Methoximation & Silylation) GCMS_Prep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Quantitative Data GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Conclusion Method Validation & Selection Comparison->Conclusion

Caption: Cross-validation workflow for this compound measurement.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques often depends on the specific requirements of the study. For targeted, high-sensitivity quantification in complex biological matrices, a derivatization-based GC-MS method is highly suitable.[3] For simpler matrices or when higher sample throughput is a priority, an HPLC method, particularly when coupled with mass spectrometry, offers a powerful alternative with less demanding sample preparation. Proper method validation is essential regardless of the chosen technique to ensure accurate and reliable results. Cross-validation by analyzing a subset of samples by both methods can provide the highest level of confidence in the quantitative data.

References

A Comparative Guide to the Metabolic Fate of 3-Methyl-2-oxobutanoate and Other Branched-Chain Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of 3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), and the other primary branched-chain keto acids (BCKAs): α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV). This document synthesizes quantitative data from experimental studies, details relevant experimental methodologies, and visualizes key metabolic pathways to offer an objective comparison for research and drug development purposes.

Introduction

Branched-chain keto acids are the α-keto analogues of the essential branched-chain amino acids (BCAAs): valine (precursor to KIV), leucine (precursor to KIC), and isoleucine (precursor to KMV). The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their corresponding BCKAs.[1][2] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA metabolism, catalyzes the irreversible oxidative decarboxylation of these BCKAs.[1][2] While the initial steps are shared, the downstream metabolic pathways of the resulting acyl-CoA derivatives diverge, leading to distinct metabolic fates for each BCKA.

Quantitative Comparison of Metabolic Fates

The metabolic fate of BCKAs involves a complex interplay of inter-organ transport and tissue-specific enzymatic activity. The following tables summarize quantitative data on the net fluxes of KIV, KIC, and KMV across various organs in a porcine model, providing insights into their systemic metabolism.

Branched-Chain Keto Acid Metabolic Precursor (BCAA) Primary Metabolic Fate End Products
This compound (KIV)ValineGlucogenicSuccinyl-CoA
α-Ketoisocaproate (KIC)LeucineKetogenicAcetyl-CoA, Acetoacetate
α-Keto-β-methylvalerate (KMV)IsoleucineGlucogenic and KetogenicSuccinyl-CoA, Acetyl-CoA
Table 1: Postprandial Net Fluxes of Branched-Chain Keto Acids Across Organs (µmol/kg body wt/4 h) [3][4][5][6]
Organ This compound (KIV) α-Ketoisocaproate (KIC) α-Keto-β-methylvalerate (KMV)
Portal Drained Viscera (PDV) Release Data not specified individually12.3 [7.0, 17.6]Data not specified individually
Hindquarter (Muscle) Release Data part of total BCKA releaseData part of total BCKA releaseData part of total BCKA release
Total BCKA Release from Hindquarter 46.2 [34.2, 58.2] (for all BCKAs)46.2 [34.2, 58.2] (for all BCKAs)46.2 [34.2, 58.2] (for all BCKAs)
Kidney Release 10.0 [2.3, 17.8]No significant net releaseNo significant net release
Liver Uptake Data part of total BCKA uptakeData part of total BCKA uptakeData part of total BCKA uptake
Total BCKA Uptake by Liver 200[7][8] (for all BCKAs)200[7][8] (for all BCKAs)200[7][8] (for all BCKAs)
Data are presented as mean [95% CI]. Positive values indicate net release, and negative values would indicate net uptake. Data is from a conscious, multicatheterized pig model following a meal.
Table 2: Enzyme Kinetics of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
Substrate Apparent Km (µM) Notes
This compound (KIV)~15-30The rate of oxidation by the BCKDH complex is thought to be largely proportional to the intracellular concentrations of BCKAs, as these are typically well below their Km for the complex.
α-Ketoisocaproate (KIC)~15-30KIC is a potent allosteric inhibitor of BCKDH kinase, the enzyme that inactivates the BCKDH complex. This feedback mechanism promotes the oxidation of BCKAs when their levels are elevated.
α-Keto-β-methylvalerate (KMV)~15-30The BCKDH complex has a broad specificity and can also oxidize other α-keto acids, though with varying efficiencies.[1]
Direct comparative kinetic data (Km and Vmax) for the purified BCKDH complex with each of the three main BCKAs as substrates is not readily available in a single comprehensive study. The values presented are general estimates from the literature.

Metabolic Pathways

The catabolism of this compound and other BCKAs is initiated by the BCKDH complex, leading to the formation of their respective acyl-CoA derivatives. From this point, the pathways diverge significantly.

BCAA_Metabolism cluster_BCAAs Branched-Chain Amino Acids cluster_BCKAs Branched-Chain Keto Acids cluster_AcylCoA Acyl-CoA Derivatives cluster_EndProducts Final Metabolic Products Valine Valine KIV This compound (KIV) Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA KMV->alpha_Methylbutyryl_CoA BCKDH Succinyl_CoA Succinyl-CoA (Glucogenic) Isobutyryl_CoA->Succinyl_CoA Multiple Steps Acetyl_CoA Acetyl-CoA (Ketogenic) Isovaleryl_CoA->Acetyl_CoA Multiple Steps Acetoacetate Acetoacetate (Ketogenic) Isovaleryl_CoA->Acetoacetate Multiple Steps alpha_Methylbutyryl_CoA->Succinyl_CoA Multiple Steps alpha_Methylbutyryl_CoA->Acetyl_CoA Multiple Steps

Overview of Branched-Chain Keto Acid Metabolism.

Experimental Protocols

Quantification of Branched-Chain Keto Acids in Biological Samples

This protocol describes a general method for the quantification of KIV, KIC, and KMV in plasma or tissue homogenates using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • For plasma/serum: To 100 µL of sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., 13C-labeled BCKAs).

  • For tissue: Homogenize ~50 mg of tissue in 500 µL of ice-cold 80% methanol.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

2. Derivatization (Optional but recommended for improved sensitivity and chromatography):

  • The keto acids can be derivatized to enhance their detection. A common method involves reaction with o-phenylenediamine (OPD) to form stable quinoxalinol derivatives.

3. LC-MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detect the analytes using a mass spectrometer in either positive or negative ion mode, depending on the derivatization method used.

  • Quantify the BCKAs by comparing the peak areas of the analytes to those of the internal standards.

BCKA_Quantification_Workflow Start Biological Sample (Plasma or Tissue) Homogenization Homogenization/ Deproteinization Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization LCMS LC-MS Analysis Derivatization->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

References

Uncharted Stereochemistry: The Biological Roles of 3-Methyl-2-Oxobutanoate Enantiomers Remain Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the stereospecific effects of the (R) and (S) enantiomers of 3-methyl-2-oxobutanoate in biological systems. While this keto acid, also known as α-ketoisovalerate, is a well-established intermediate in the metabolism of the branched-chain amino acid valine, research into the distinct biological activities of its individual stereoisomers is strikingly limited. Consequently, a direct comparison guide with quantitative experimental data on their differential effects cannot be constructed at this time.

Despite the fundamental principle in pharmacology and biochemistry that enantiomers of a chiral molecule can exhibit markedly different physiological effects, the scientific community has predominantly studied this compound as a single racemic mixture. This guide, therefore, pivots to a comprehensive overview of the known biological roles and metabolic pathways of this compound, treating it as a single entity, as reflected in the available literature. This information is crucial for researchers, scientists, and drug development professionals interested in the metabolism of branched-chain amino acids and related metabolic disorders.

Metabolic Fate of this compound

This compound is a key metabolic intermediate formed from the transamination of valine.[1] Its primary metabolic pathway involves oxidative decarboxylation to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] This is a critical step in the catabolism of valine, ultimately leading to the production of propionyl-CoA, which can then enter the citric acid cycle as succinyl-CoA.

Another significant metabolic reaction is its hydroxymethylation to form ketopantoate, a precursor in the biosynthesis of pantothenic acid (Vitamin B5) and coenzyme A in some organisms.[2]

Key Enzymes in this compound Metabolism
EnzymeEC NumberReactionBiological Pathway
Branched-chain α-keto acid dehydrogenase complex (E1 component)1.2.4.4This compound + [dihydrolipoyllysine-residue (2-methylpropanoyl)transferase] lipoyllysine ⇌ [dihydrolipoyllysine-residue (2-methylpropanoyl)transferase] S-(2-methylpropanoyl)dihydrolipoyllysine + CO2Valine, leucine and isoleucine degradation
This compound dehydrogenase (ferredoxin)1.2.7.7This compound + CoA + oxidized ferredoxin ⇌ S-(2-methylpropanoyl)-CoA + CO2 + reduced ferredoxinValine, leucine and isoleucine degradation
This compound hydroxymethyltransferase2.1.2.115,10-methylenetetrahydrofolate + this compound + H2O ⇌ tetrahydrofolate + 2-dehydropantoatePantothenate and CoA biosynthesis

Experimental Protocols

Determination of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

A common method to assay the activity of the BCKDH complex involves monitoring the release of 14CO2 from a radiolabeled substrate.

Materials:

  • [1-14C]-3-methyl-2-oxobutanoate

  • Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

  • Reaction buffer (e.g., containing potassium phosphate, MgCl2, NAD+, Coenzyme A, and thiamine pyrophosphate)

  • Scintillation vials and scintillation cocktail

  • Tissue homogenizer

  • Centrifuge

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from tissue samples (e.g., liver, muscle) by differential centrifugation.

  • Enzyme Reaction: Incubate the isolated mitochondria in the reaction buffer containing [1-14C]-3-methyl-2-oxobutanoate.

  • CO2 Trapping: The reaction is carried out in a sealed vessel, and the produced 14CO2 is trapped in a suitable absorbent (e.g., a filter paper soaked in a strong base).

  • Quantification: The radioactivity of the trapped 14CO2 is measured using a scintillation counter.

  • Data Analysis: The enzyme activity is calculated based on the amount of 14CO2 produced per unit of time and protein concentration.

Signaling and Metabolic Pathways

The metabolism of this compound is intricately linked to central carbon metabolism and amino acid homeostasis.

References

Unraveling the Role of 3-Methyl-2-oxobutanoate in Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate web of metabolic dysregulation leading to insulin resistance is a focal point of intensive research. Among the myriad of molecules implicated, branched-chain amino acid (BCAA) metabolites have emerged as significant players. This guide provides a comprehensive comparison of 3-Methyl-2-oxobutanoate, a key BCAA catabolite, with other molecules known to influence insulin resistance pathways. By presenting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the necessary information to critically evaluate the role of this metabolite and inform future therapeutic strategies.

At a Glance: Comparative Effects on Insulin Signaling

The following table summarizes the quantitative effects of this compound and its counterparts on key markers of insulin sensitivity in skeletal muscle cells.

Metabolite Target Pathway/Molecule Effect on Insulin-Stimulated Response Cell Model Citation
This compound (KMV) Akt Phosphorylation (Ser473)No significant effectC2C12 myotubes[1]
Glucose UptakeNo significant effectC2C12 myotubes[1]
α-Ketoisocaproate (KIC) Akt Phosphorylation (Ser473)Significant reductionC2C12 myotubes[1]
Glucose UptakeDecreasedL6 myotubes[2][3]
α-Ketoisovalerate (KIV) Akt Phosphorylation (Ser473)Significant reductionC2C12 myotubes[1]
Glucose UptakeDecreasedC2C12 myotubes[1]
3-Hydroxyisobutyrate (3-HIB) Fatty Acid UptakeIncreasedWhite and Brown Adipocytes[4][5]
Glucose UptakeModulated (time-dependent)White and Brown Adipocytes[4][5]
Palmitate (Saturated Fatty Acid) Akt PhosphorylationReducedC2C12 myotubes[6]
Glucose UptakeReducedL6-GLUT4myc myotubes[7]

Delving Deeper: Signaling Pathways and Experimental Workflows

To understand the interplay of these molecules, it is crucial to visualize the signaling cascades they affect.

Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 KIC α-Ketoisocaproate (KIC) KIC->mTORC1 KIV α-Ketoisovalerate (KIV) KIV->mTORC1 KMV This compound (KMV) KMV->Akt Palmitate Palmitate Palmitate->IRS1

Figure 1: Impact of BCAA Metabolites and Palmitate on Insulin Signaling.

The diagram above illustrates the canonical insulin signaling pathway leading to glucose uptake. It also depicts how certain BCAA metabolites, like KIC and KIV, and saturated fatty acids, like palmitate, can interfere with this pathway, primarily through the activation of the mTORC1/S6K1 axis which leads to inhibitory phosphorylation of IRS-1. Notably, current evidence suggests that this compound (KMV) does not significantly impede Akt activation.

start Cell Culture (e.g., C2C12, L6, 3T3-L1) treatment Treatment with Metabolites (this compound, Palmitate, etc.) start->treatment insulin_stim Insulin Stimulation (e.g., 100 nM) treatment->insulin_stim lysis Cell Lysis & Protein Quantification insulin_stim->lysis glucose_uptake 2-NBDG Glucose Uptake Assay insulin_stim->glucose_uptake western Western Blot for p-Akt, p-IRS-1, etc. lysis->western analysis Data Analysis & Comparison western->analysis glucose_uptake->analysis

Figure 2: General Experimental Workflow for Comparative Analysis.

This workflow outlines the key steps involved in comparing the effects of different metabolites on insulin signaling and glucose uptake in vitro.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess insulin resistance.

Protocol 1: Western Blot Analysis of Insulin Signaling Proteins (e.g., p-Akt, p-IRS-1)

This protocol is adapted for cultured muscle cells (e.g., C2C12, L6 myotubes).

1. Cell Culture and Treatment:

  • Culture cells to ~80% confluency and differentiate into myotubes according to standard protocols.

  • Serum-starve the myotubes for 3-4 hours in serum-free medium.

  • Treat the cells with the desired concentrations of this compound, palmitate (conjugated to BSA), or other metabolites for a specified duration (e.g., 16-24 hours for chronic treatment). Include a vehicle control (e.g., BSA for palmitate).

  • Stimulate the cells with 100 nM insulin for 15-30 minutes.

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated proteins of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-IRS-1 Tyr612) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-total Akt, anti-total IRS-1).

Protocol 2: 2-NBDG Glucose Uptake Assay

This protocol is for assessing glucose uptake in cultured myotubes (e.g., C2C12).

1. Cell Culture and Treatment:

  • Seed C2C12 cells in a black 96-well plate and differentiate into myotubes.

  • Treat the myotubes with the desired metabolites as described in Protocol 1.

2. Glucose Uptake Measurement:

  • One hour prior to the assay, wash the cells twice with warm sterile PBS and replace the medium with glucose-free DMEM supplemented with 0.2% BSA.

  • After 1 hour of glucose starvation, wash the cells once with warm sterile PBS.

  • Incubate the cells with glucose-free DMEM containing 80 µM 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) and with or without 100 nM insulin for 30 minutes at 37°C.

  • Terminate the assay by washing the cells once with warm sterile PBS.

  • Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

Discussion and Future Directions

The available data suggests a nuanced role for BCAA catabolites in the development of insulin resistance. While the ketoacids derived from leucine (KIC) and valine (KIV) appear to directly impair insulin signaling in skeletal muscle cells, the isoleucine-derived ketoacid, this compound (KMV), does not seem to share this inhibitory effect on the Akt pathway. This highlights the importance of not generalizing the effects of all BCAA metabolites.

In contrast, the saturated fatty acid palmitate is a well-established inducer of insulin resistance, acting through mechanisms that include the impairment of IRS-1 signaling. Another valine metabolite, 3-hydroxyisobutyrate (3-HIB), has been shown to modulate fatty acid and glucose uptake in adipocytes, suggesting a different mechanism of action compared to the direct signaling inhibition seen with KIC and KIV.

For drug development professionals, these findings suggest that targeting specific enzymes in the BCAA catabolic pathway could be a viable strategy to mitigate insulin resistance. For instance, enhancing the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex could reduce the accumulation of potentially harmful ketoacids like KIC and KIV.

Future research should focus on in vivo studies to validate these in vitro findings and to further dissect the distinct roles of individual BCAA metabolites in different tissues. A deeper understanding of the downstream effectors of these metabolites will be crucial for the development of targeted and effective therapies for insulin resistance and type 2 diabetes.

References

Comparative Transcriptomic Analysis of 3-Methyl-2-oxobutanoate Treatment: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available literature does not contain direct comparative transcriptomic studies on cells treated with 3-Methyl-2-oxobutanoate. The following guide is a proposed framework based on the known metabolic roles of this keto acid, designed to assist researchers in structuring such an investigation. The presented data is hypothetical and illustrative of expected outcomes.

Introduction

This compound, also known as α-ketoisovalerate, is a key intermediate in the biosynthesis and degradation of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2] It plays a crucial role in cellular metabolism, and its dysregulation has been associated with various metabolic disorders. Understanding the global transcriptomic changes induced by this compound is essential for elucidating its regulatory functions and potential therapeutic applications. This guide provides a hypothetical comparative analysis of gene expression in cells treated with this compound versus a control group, outlines a robust experimental protocol for such a study, and visualizes the relevant metabolic pathways and experimental workflow.

Hypothetical Data Presentation: Differentially Expressed Genes

The following table summarizes hypothetical differentially expressed genes (DEGs) in a human hepatocyte cell line (e.g., HepG2) treated with this compound for 24 hours. The selection of these genes is based on their involvement in BCAA metabolism and related pathways.

Gene SymbolGene NameFunctionHypothetical Log2 Fold ChangeHypothetical p-value
Upregulated Genes
BCAT1Branched Chain Amino Acid Transaminase 1Catalyzes the first step in BCAA catabolism1.8< 0.01
BCKDHBBranched Chain Keto Acid Dehydrogenase E1 Subunit BetaComponent of the complex that catalyzes the second step in BCAA catabolism1.5< 0.01
HMGCS13-Hydroxy-3-Methylglutaryl-CoA Synthase 1Key enzyme in ketogenesis, a downstream process of BCAA catabolism1.3< 0.05
ACAT1Acetyl-CoA Acetyltransferase 1Involved in the final steps of isoleucine catabolism and ketogenesis1.2< 0.05
Downregulated Genes
ILVBLIlvB Acetolactate Synthase LikeInvolved in the biosynthesis of valine and isoleucine-1.6< 0.01
SLC7A5Solute Carrier Family 7 Member 5Transporter for large neutral amino acids, including BCAAs-1.4< 0.01
MTORMechanistic Target Of RapamycinKey regulator of cell growth and metabolism, influenced by BCAA levels-1.1< 0.05

Experimental Protocols

A detailed methodology for a comparative transcriptomic analysis of cells treated with this compound is provided below.

Cell Culture and Treatment
  • Cell Line: Human hepatocarcinoma cell line (HepG2) is chosen due to the liver's central role in BCAA metabolism.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: At 80% confluency, cells are treated with either 1 mM this compound (treatment group) or a vehicle control (e.g., sterile phosphate-buffered saline) for 24 hours. Three biological replicates are prepared for each condition.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the cell pellets using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quality Assessment: The quantity and purity of the extracted RNA are assessed using a NanoDrop spectrophotometer. RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8.0) for sequencing.

Library Preparation and Sequencing
  • Library Construction: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate paired-end reads of 150 bp.

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are subjected to quality control using FastQC to assess read quality. Adapters and low-quality reads are trimmed using Trimmomatic.

  • Alignment: The clean reads are aligned to the human reference genome (GRCh38) using a splice-aware aligner such as HISAT2.

  • Quantification: Gene expression levels are quantified as read counts per gene using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis between the treated and control groups is performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs to identify over-represented biological processes and pathways.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis HepG2 HepG2 Cell Culture Treatment This compound (1 mM) HepG2->Treatment Control Vehicle Control HepG2->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA Library Preparation QC1->Library_Prep Sequencing Illumina NovaSeq Library_Prep->Sequencing QC2 Read Quality Control (FastQC, Trimmomatic) Sequencing->QC2 Alignment Alignment to GRCh38 (HISAT2) QC2->Alignment Quantification Gene Count Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Enrichment Pathway & GO Enrichment DEA->Enrichment

Caption: Experimental workflow for comparative transcriptomics.

Branched-Chain Amino Acid Metabolism Pathway

bcaa_metabolism cluster_amino_acids Branched-Chain Amino Acids cluster_keto_acids Branched-Chain Keto Acids cluster_downstream Downstream Metabolism Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT AcetylCoA Acetyl-CoA KMV->AcetylCoA BCKDH PropionylCoA Propionyl-CoA KMV->PropionylCoA BCKDH KIC->AcetylCoA BCKDH KIV->PropionylCoA BCKDH SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA

Caption: Key steps in BCAA metabolism.

References

how does 3-Methyl-2-oxobutanoate metabolism differ between healthy and diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The metabolism of 3-methyl-2-oxobutanoate, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine, serves as a critical nexus in cellular bioenergetics and signaling. In healthy individuals, this alpha-keto acid is efficiently processed through the mitochondrial branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, contributing to the Krebs cycle and overall metabolic homeostasis. However, dysregulation of this pathway is a hallmark of several debilitating diseases, transforming this essential metabolite into a potential pathological driver. This guide provides a comprehensive comparison of this compound metabolism in healthy versus diseased states, supported by experimental data and detailed methodologies.

Central Role of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The metabolism of this compound, along with the other branched-chain keto acids derived from leucine and isoleucine, is primarily governed by the BCKDH complex. This multi-enzyme complex, located in the inner mitochondrial membrane, catalyzes the irreversible oxidative decarboxylation of these keto acids.[1][2] The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, mediated by a specific kinase (BCKDK) and phosphatase (PPM1K), respectively.[3]

In a healthy state, the BCKDH complex efficiently converts this compound into isobutyryl-CoA, which then enters downstream metabolic pathways for energy production or biosynthesis.[4] This process is crucial for maintaining BCAA homeostasis.

cluster_enzymes Key Enzymes Valine Valine 3_Methyl_2_oxobutanoate This compound Valine->3_Methyl_2_oxobutanoate Transamination Isobutyryl_CoA Isobutyryl-CoA 3_Methyl_2_oxobutanoate->Isobutyryl_CoA Oxidative Decarboxylation TCA_Cycle TCA Cycle Isobutyryl_CoA->TCA_Cycle BCAT Branched-Chain Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Caption: Catabolism of Valine to this compound.

Diseased States: A Tale of Metabolic Derailment

Alterations in this compound metabolism are implicated in a range of pathologies, from rare genetic disorders to common complex diseases.

Maple Syrup Urine Disease (MSUD)

MSUD is the most well-characterized disease of impaired this compound metabolism.[5] This autosomal recessive disorder results from mutations in the genes encoding the subunits of the BCKDH complex, leading to a severe deficiency in its activity.[6] Consequently, this compound and other branched-chain keto acids, along with their corresponding amino acids, accumulate to toxic levels in the blood, urine, and cerebrospinal fluid.[5][7] This accumulation is responsible for the characteristic sweet odor of the urine, from which the disease derives its name, and severe neurological damage if left untreated.[6]

Cancer

Emerging evidence points to a significant role for altered BCAA metabolism, including that of this compound, in various cancers.[8][9] In contrast to the systemic accumulation seen in MSUD, the alterations in cancer are often tumor-specific and contribute to cell proliferation, biomass accumulation, and therapeutic resistance.[4][9] Some cancers exhibit increased expression of BCAT1, the enzyme that produces this compound from valine, while others show dysregulation of the BCKDH complex itself.[8] Elevated levels of 3-methyl-2-oxovalerate (derived from isoleucine) have been associated with an increased risk of gastric cancer.[10] Metabolic flux analysis has shown that some cancer cells utilize BCAAs as a significant source of carbon and nitrogen for the synthesis of lipids and other essential molecules.[8]

Other Metabolic and Neurodegenerative Disorders

Elevated levels of 3-methyl-2-oxovalerate have been identified as a strong predictive biomarker for impaired fasting glucose and type 2 diabetes.[11] Furthermore, given the neurotoxic effects observed in MSUD, there is growing interest in the potential role of dysregulated BCAA metabolism in more common neurodegenerative diseases like Alzheimer's and Parkinson's disease, although the direct role of this compound in these conditions is still under investigation.[12][13] Recent studies have also linked altered 3-methyl-2-oxobutanoic acid levels to post-hepatectomy liver failure.

Quantitative Comparison of this compound Metabolism

The following tables summarize the key quantitative differences in this compound metabolism between healthy and diseased states.

Parameter Healthy State Maple Syrup Urine Disease (MSUD) Cancer (select types) Type 2 Diabetes/Impaired Fasting Glucose
Plasma this compound Low (micromolar range)Markedly elevated (can exceed 1000 µmol/L)[14]Variable; may be elevated in tumor microenvironment[2]Moderately elevated[11]
Urinary this compound Trace amountsSignificantly increased[5]Not a primary diagnostic markerMay be elevated[11]
BCKDH Enzyme Activity NormalSeverely deficient (<2% of normal in classic MSUD)[5]Variable; can be upregulated or downregulated depending on cancer type and context[8]Potentially altered
Key Metabolic Consequence Efficient energy production and BCAA homeostasisAccumulation of toxic metabolites, neurotoxicity[14]Supports tumor growth, proliferation, and biosynthesis[8][9]Biomarker of metabolic dysregulation[11]

Key Experimental Protocols

Accurate quantification of this compound and the assessment of BCKDH activity are crucial for both research and clinical diagnostics.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like derivatized organic acids.

1. Sample Preparation:

  • Deproteinization: Plasma or serum samples are deproteinized, typically with a cold solvent like methanol or acetonitrile.

  • Extraction: The supernatant containing the metabolites is collected after centrifugation.

  • Derivatization: Due to the low volatility of this compound, a two-step derivatization is essential.[15]

    • Methoximation: The keto group is stabilized by reacting with methoxyamine hydrochloride to prevent the formation of multiple derivatives.

    • Silylation: The acidic proton of the carboxyl group is replaced with a trimethylsilyl (TMS) group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

2. GC-MS Analysis:

  • Injection: The derivatized sample is injected into the GC.

  • Separation: The compounds are separated on a capillary column based on their boiling points and interactions with the stationary phase.

  • Detection: The mass spectrometer detects and fragments the eluting compounds, providing a unique mass spectrum for identification and quantification against a standard curve.

Start Biological Sample (Plasma, Urine) Deproteinization Deproteinization (e.g., Acetonitrile) Start->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Evaporation Evaporation to Dryness Supernatant1->Evaporation Derivatization Derivatization (Methoximation then Silylation) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: GC-MS workflow for this compound analysis.
Measurement of BCKDH Enzyme Activity

BCKDH activity can be measured using spectrophotometric or more sensitive nonradioisotope methods.

Spectrophotometric Assay:

  • Principle: This assay measures the reduction of NAD+ to NADH, which is coupled to the oxidative decarboxylation of a BCKA substrate. The increase in absorbance at 340 nm due to NADH formation is proportional to the enzyme activity.[16]

  • Procedure:

    • Tissue Homogenization: Tissue samples (e.g., liver, muscle) are homogenized in a buffer to release mitochondrial enzymes.

    • Mitochondrial Isolation: Mitochondria are isolated by differential centrifugation.

    • Enzyme Reaction: The mitochondrial extract is incubated with a reaction mixture containing the substrate (e.g., α-ketoisovalerate, which is this compound), NAD+, coenzyme A, and thiamine pyrophosphate.

    • Spectrophotometric Reading: The change in absorbance at 340 nm is monitored over time.

Nonradioisotope Assay using [1-¹³C]KIC:

  • Principle: This highly sensitive method uses a ¹³C-labeled substrate (α-keto[1-¹³C]isocaproate) and measures the production of ¹³CO₂ by gas chromatography-isotope ratio mass spectrometry (GC-IRMS).[17]

  • Procedure:

    • Enzyme Reaction: The enzyme source is incubated with [1-¹³C]KIC in a sealed reaction vessel.

    • Reaction Termination: The reaction is stopped by acidification, which releases the ¹³CO₂ into the headspace.

    • GC-IRMS Analysis: The isotopic ratio of ¹³CO₂ to ¹²CO₂ in the headspace is measured to quantify the amount of ¹³CO₂ produced, which is directly proportional to the BCKDH activity.

Conclusion

The metabolism of this compound is a finely tuned process that is essential for health. Its dysregulation in various diseases, most notably MSUD and increasingly in cancer and other metabolic disorders, underscores its importance as both a biomarker and a potential therapeutic target. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate role of this metabolite in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

A Comparative Guide to the Validation of New Analytical Methods for 3-Methyl-2-oxobutanoate Utilizing Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Methyl-2-oxobutanoate, a key intermediate in branched-chain amino acid metabolism, is critical for metabolic studies, disease biomarker discovery, and monitoring therapeutic interventions. The validation of analytical methods using Certified Reference Materials (CRMs) is a fundamental requirement to ensure data reliability, reproducibility, and regulatory compliance.[1]

This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established validation principles and representative data from the analysis of organic and alpha-keto acids.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. When coupled with a UV detector, it offers a robust method for compounds that possess a chromophore. For alpha-keto acids like this compound, which have a weak chromophore, direct UV detection at low wavelengths (e.g., 210 nm) is possible.[2][3] Alternatively, pre-column derivatization with a fluorescent tag can significantly enhance sensitivity and selectivity.[4][5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[9] This is commonly achieved through a two-step process of methoximation followed by silylation.[9] The coupling with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte.

Certified Reference Materials (CRMs)

The foundation of method validation is the use of a well-characterized CRM. Several suppliers offer 3-Methyl-2-oxobutanoic acid and its sodium salt with specified purity, which can serve as a reference material for method validation. It is crucial to obtain a Certificate of Analysis (CoA) for the selected CRM, which provides the certified value and its uncertainty.

Available Certified Reference Materials:

Product NameSupplierPurityNotes
3-Methyl-2-oxobutanoic acidSigma-Aldrich98%Available in various quantities.[10]
3-Methyl-2-oxobutanoic acidTargetmol Chemicals Inc.98%-
3-Methyl-2-oxobutanoic acid (Standard)MedchemExpress98.82%Provided as an analytical standard.[11]
3-Methyl-2-oxobutanoic acidSelleck Chemicals99.05%[12]
3-Methyl-2-oxobutanoic acidCrysdot LLC95+%

Comparative Validation Data

The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods for the analysis of organic acids, providing a benchmark for what can be expected when validating a new method for this compound.

Table 1: HPLC-UV Method Validation Parameters (Direct Detection)

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.99≥ 0.999[2][13][14]
Limit of Detection (LOD)Signal-to-Noise ≥ 30.03 - 0.2 µg/mL[2][6]
Limit of Quantification (LOQ)Signal-to-Noise ≥ 100.1 - 0.6 µg/mL[2][6]
Accuracy (% Recovery)80 - 120%82 - 110%[2]
Precision (RSD%)≤ 15%Repeatability: 0.4 - 2.3% Intermediate Precision: 1.2 - 5.0%[2]

Table 2: GC-MS Method Validation Parameters (with Derivatization)

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.990.9942 - 0.9994[15][16]
Limit of Detection (LOD)Signal-to-Noise ≥ 30.002 - 0.2 mg/kg[15]
Limit of Quantification (LOQ)Signal-to-Noise ≥ 100.008 - 0.5 mg/kg[15]
Accuracy (% Recovery)80 - 120%86.74 - 118.68%[15]
Precision (RSD%)≤ 15%2.98 - 13.42%[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the validation of HPLC-UV and GC-MS methods for this compound.

HPLC-UV Method Protocol (Direct Detection)
  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound CRM and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation:

    • For liquid samples (e.g., cell culture media, plasma), perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:agent).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5 with phosphoric acid) and methanol (e.g., 95:5 v/v).[3]

    • Flow Rate: 0.5 - 1.0 mL/min.[2][3]

    • Column Temperature: 25 - 30 °C.

    • Detection Wavelength: 210 nm.[2][3]

    • Injection Volume: 10 - 20 µL.

  • Method Validation:

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).

    • Accuracy: Spike a blank matrix with known concentrations of the CRM at low, medium, and high levels. Analyze the spiked samples and calculate the percent recovery.

    • Precision: Analyze replicates of a mid-concentration standard on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (RSD%).

    • LOD and LOQ: Determine the concentrations that produce a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).

GC-MS Method Protocol (with Derivatization)
  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of this compound CRM in a suitable solvent (e.g., pyridine).

    • For aqueous samples, lyophilize to dryness before derivatization.

  • Derivatization Procedure:

    • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample/standard. Incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 60 minutes) to protect the keto group.[9]

    • Silylation: Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to derivatize the carboxylic acid group.[9]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.[16]

    • Injection Mode: Splitless or split injection.

    • Ion Source Temperature: e.g., 230 °C.

    • Transfer Line Temperature: e.g., 280 °C.[16]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity and selectivity.

  • Method Validation:

    • Follow the same validation parameters as for the HPLC-UV method (Linearity, Accuracy, Precision, LOD, and LOQ), ensuring that the derivatization step is included for all standards and samples.

Method Validation Workflow

The following diagram illustrates the logical workflow for validating a new analytical method for this compound using a certified reference material.

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_requirements Define Analytical Requirements select_crm Select & Procure Certified Reference Material define_requirements->select_crm develop_method Develop Initial Analytical Method (HPLC-UV or GC-MS) select_crm->develop_method prepare_standards Prepare Calibration Standards from CRM develop_method->prepare_standards prepare_samples Prepare Spiked & QC Samples prepare_standards->prepare_samples perform_analysis Perform Analytical Runs prepare_samples->perform_analysis linearity Linearity & Range perform_analysis->linearity accuracy Accuracy (% Recovery) perform_analysis->accuracy precision Precision (Repeatability & Intermediate) perform_analysis->precision sensitivity LOD & LOQ perform_analysis->sensitivity specificity Specificity perform_analysis->specificity validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report sensitivity->validation_report specificity->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Analytical method validation workflow.

Signaling Pathway (Metabolic Context)

To provide context for the importance of measuring this compound, the following diagram illustrates its position in the valine biosynthesis pathway.

ValineBiosynthesis Simplified Valine Biosynthesis Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate AHAS Dihydroxy_isovalerate Dihydroxy_isovalerate Acetolactate->Dihydroxy_isovalerate KARI Methyl_oxobutanoate This compound (α-Ketoisovalerate) Dihydroxy_isovalerate->Methyl_oxobutanoate DHAD Valine Valine Methyl_oxobutanoate->Valine BCAT

Role of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-oxobutanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step procedure for the disposal of 3-methyl-2-oxobutanoate, also known as α-ketoisovaleric acid. While the sodium salt of 3-methyl-2-oxobutanoic acid is not classified as a hazardous substance under the OSHA Hazard Communication Standard (2012), it is crucial to adhere to established laboratory waste management protocols.[1]

Always consult your institution's specific safety data sheets (SDS) and waste disposal guidelines, as local regulations may vary.[2][3] The following procedures are based on general best practices for laboratory chemical disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[1][4] Handle the chemical in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation.[2][4]

Step 1: Waste Characterization and Segregation

The first critical step is to determine if the this compound waste is pure or mixed with other substances. This determination will dictate the correct disposal pathway.

  • Pure this compound: If the waste consists solely of this compound, it can generally be treated as non-hazardous chemical waste.

  • Mixed Waste: If the this compound is mixed with hazardous materials (e.g., flammable solvents, corrosive acids or bases, toxic compounds), the entire mixture must be treated as hazardous waste.[5] Proper segregation of different waste types is essential.[2]

Step 2: Container Selection and Labeling

Choose a waste container that is compatible with the chemical composition of the waste.[5]

  • Container: Use a clean, leak-proof container with a secure screw-top cap.

  • Labeling: The container must be clearly labeled.[2][6] The label should include:

    • The words "Hazardous Waste" (if applicable) or "Non-Hazardous Chemical Waste."

    • The full chemical name: "this compound."

    • Any other components in the mixture, with their approximate concentrations.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory supervisor.

Step 3: Accumulation and Storage

Waste must be accumulated and stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA should be located at or near the point of generation.[6]

  • Keep the waste container securely capped at all times, except when adding waste.[7]

  • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

Storage Requirement Guideline Rationale
Location Designated Satellite Accumulation Area (SAA)Ensures controlled and safe storage.
Container Compatible, sealed, and properly labeledPrevents leaks, spills, and misidentification.
Segregation Separate from incompatible materialsPrevents dangerous chemical reactions.
Volume Limit Do not exceed 55 gallons per SAARegulatory compliance and safety.[6]
Step 4: Disposal Request and Pickup

Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Complete a hazardous waste pickup request form as required by your institution.[7]

  • Do not dispose of this compound by pouring it down the drain or discarding it in the regular trash unless explicitly permitted by your institution's EHS and local regulations.[3][7] Evaporation of chemical waste in a fume hood is also prohibited.[7]

Disposal of Empty Containers

Empty containers that held this compound should be managed as follows:

  • Thoroughly rinse the container with a suitable solvent (e.g., water).

  • Collect the rinsate and dispose of it as chemical waste.

  • Deface or remove the original label.[5][7]

  • Dispose of the clean, empty container according to your laboratory's procedures for glass or plastic recycling or disposal.[2]

Disposal Workflow for this compound

A Start: this compound Waste Generated B Characterize Waste: Pure or Mixed? A->B C Pure this compound B->C Pure D Mixed with Hazardous Waste B->D Mixed E Select Compatible Container C->E D->E F Label as 'Non-Hazardous Chemical Waste' E->F G Label as 'Hazardous Waste' (List all components) E->G H Store in Satellite Accumulation Area (SAA) F->H G->H I Container Full? H->I I->H No J Submit Waste Pickup Request to EHS I->J Yes K EHS Collection and Disposal J->K L End K->L

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-oxobutanoate
Reactant of Route 2
3-Methyl-2-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.